molecular formula C24H29NO9 B1240514 Codeine-6-glucuronide CAS No. 20736-11-2

Codeine-6-glucuronide

Numéro de catalogue: B1240514
Numéro CAS: 20736-11-2
Poids moléculaire: 475.5 g/mol
Clé InChI: CRWVOYRJXPDBPM-HSCJLHHPSA-N

Description

Codeine-6-glucuronide (C6G) is a significant glucuronide conjugate metabolite of the opioid prodrug codeine, formed in the liver via the action of the enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7) . As a major active metabolite, research indicates it may be responsible for up to 60% of the analgesic effects of administered codeine, acting independently of the CYP2D6-mediated pathway that produces morphine . Studies demonstrate that this compound itself possesses potent analgesic activity, with receptor affinity similar to that of the parent compound, codeine . A key area of research value lies in its distinct pharmacological profile; specifically, it has been shown to exhibit significantly decreased immunosuppressive effects compared to codeine, suggesting potential investigative applications for pain management in immune-compromised models . This compound is essential for forensic, pharmaceutical, and clinical research, particularly in studies focusing on opioid metabolism, pharmacokinetics, and pharmacogenetics. It serves as a critical reference standard for the accurate quantification of codeine use in biological matrices, helping to distinguish actual drug consumption from potential external contamination . Researchers should note that the metabolism and excretion of this compound are subject to renal clearance, making it a compound of interest in studies involving patients with impaired kidney function . This product is supplied for research use only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWVOYRJXPDBPM-HSCJLHHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942952
Record name Codeine-6-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Codeine-6-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

High
Record name Codeine-6-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20736-11-2
Record name Codeine-6-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20736-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Codeine-6-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020736112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine-6-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CODEINE-6-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2M937KY47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Codeine-6-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248-250 °C
Record name Codeine-6-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Evolving Role of Codeine-6-glucuronide in Analgesia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Nijmegen, Netherlands – Traditionally viewed as a mere prodrug for morphine, codeine's analgesic properties are now understood to be significantly influenced by its primary metabolite, codeine-6-glucuronide (C6G). This in-depth guide synthesizes current research for scientists and drug development professionals, clarifying the critical role of C6G in pain management and challenging long-held assumptions about codeine's mechanism of action.

A substantial body of evidence now indicates that C6G is not an inactive byproduct but a potent analgesic in its own right, contributing significantly to the overall pain-relieving effects of codeine.[1][2][3] In fact, it is estimated that C6G may be responsible for as much as 60% of codeine's analgesic effects.[3] This is particularly relevant for individuals who are "poor metabolizers" of codeine to morphine due to genetic variations in the CYP2D6 enzyme, as they still experience pain relief, which is attributed to the formation of C6G.[1][2]

Metabolic Pathways and Pharmacokinetics

Codeine is extensively metabolized in the liver, with approximately 80% being conjugated with glucuronic acid to form C6G.[1][2][4] This process is primarily mediated by the enzyme UGT2B7.[5][6][7] In contrast, only about 5-10% of codeine is O-demethylated to morphine by the CYP2D6 enzyme.[1][4][7] This highlights the quantitative importance of the glucuronidation pathway.

The pharmacokinetic profiles of codeine and its metabolites reveal the prominence of C6G. Following oral administration, the area under the curve (AUC) for C6G in plasma is approximately 15 times higher than that of codeine and significantly higher than that of morphine.[8] The half-life of C6G is also longer than that of codeine, suggesting a sustained contribution to analgesia.[6]

Opioid Receptor Binding and Analgesic Potency

C6G exerts its analgesic effects primarily through its interaction with mu-opioid receptors.[1] While some studies suggest that glucuronidation at the 6-hydroxyl position does not significantly alter the affinity for mu-opioid receptors compared to the parent compound, others indicate a complex relationship between structure and receptor binding.[9][10]

Animal studies have demonstrated the intrinsic analgesic activity of C6G. When administered directly into the central nervous system of rats, C6G produced significant dose-dependent antinociceptive effects.[11] Furthermore, intravenous administration of C6G in human volunteers resulted in a substantial analgesic response, estimated to be around 60% of that elicited by codeine itself.[3][12]

Data Summary: Comparative Pharmacokinetics and Receptor Affinities

The following tables summarize key quantitative data from various studies, providing a comparative overview of codeine and its major metabolites.

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites

CompoundMean AUC (nmol·l⁻¹·h)Mean Half-life (h)Primary Metabolic Pathway
Codeine1020 ± 3402.58 ± 0.57Glucuronidation (≈80%), O-demethylation (≈5-10%), N-demethylation (≈10-15%)
This compound~15 times higher than codeine2.75 ± 0.79Formed from codeine
MorphineSignificantly lower than codeine-Formed from codeine

Data compiled from various pharmacokinetic studies in healthy volunteers.[6][8]

Table 2: Mu-Opioid Receptor Binding Affinities (Ki values)

CompoundKi (nM)
Morphine1.2
Morphine-6-glucuronide0.6
Codeine> 100

Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to the mu-opioid receptor. A lower Ki value indicates a higher binding affinity.[10][13]

Experimental Protocols

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of C6G and related compounds to opioid receptors.

  • Methodology:

    • Homogenates of guinea pig or rat brain tissue, or cell membranes expressing recombinant human mu-opioid receptors, are prepared.[9][10][13]

    • The homogenates are incubated with a radiolabeled opioid ligand, such as [³H]DAMGO, which specifically binds to mu-opioid receptors.[9][10]

    • Increasing concentrations of the test compound (e.g., C6G, morphine, codeine) are added to compete with the radioligand for receptor binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity on the filters is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[13]

2. Animal Models of Analgesia (Tail-Flick Test):

  • Objective: To assess the antinociceptive effects of C6G in vivo.

  • Methodology:

    • Male Sprague-Dawley rats are used for the experiment.[11]

    • A baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time it takes for the rat to flick its tail away. A cut-off time is established to prevent tissue damage.

    • The test compound (e.g., C6G, morphine, codeine) is administered, often via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier and directly assess central effects.[11]

    • At various time points after drug administration, the tail-flick latency is measured again.

    • The analgesic effect is quantified as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Dose-response curves are generated to determine the potency of the compound.

Signaling Pathways and Logical Relationships

The metabolism of codeine and the subsequent actions of its metabolites involve a series of enzymatic conversions and receptor interactions.

Codeine_Metabolism_and_Action cluster_metabolism Hepatic Metabolism cluster_action Analgesic Action Codeine Codeine C6G This compound Codeine->C6G UGT2B7 (~80%) Morphine Morphine Codeine->Morphine CYP2D6 (~5-10%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (~10-15%) MuReceptor Mu-Opioid Receptor C6G->MuReceptor Primary Contributor Morphine->MuReceptor Potent Agonist Analgesia Analgesia MuReceptor->Analgesia

Caption: Metabolic pathways of codeine and the subsequent action of its key metabolites on the mu-opioid receptor to produce analgesia.

Experimental Workflow for Assessing Analgesic Potency

The determination of a compound's analgesic potency typically follows a structured experimental workflow, from initial in vitro characterization to in vivo validation.

Analgesic_Potency_Workflow start Test Compound (e.g., C6G) receptor_binding In Vitro Receptor Binding Assay start->receptor_binding determine_ki Determine Ki for Mu-Opioid Receptor receptor_binding->determine_ki animal_model In Vivo Animal Model (e.g., Tail-Flick Test) determine_ki->animal_model dose_response Generate Dose-Response Curve animal_model->dose_response determine_ed50 Determine ED50 dose_response->determine_ed50 compare_potency Compare Potency to Standard (e.g., Morphine) determine_ed50->compare_potency conclusion Conclusion on Analgesic Potency compare_potency->conclusion

Caption: A typical experimental workflow for determining the analgesic potency of a novel compound.

Conclusion

The recognition of this compound as a key active metabolite necessitates a paradigm shift in our understanding of codeine's pharmacology. For researchers and drug development professionals, this highlights the importance of considering metabolic profiles in the design and evaluation of new analgesics. Future research should continue to elucidate the precise contribution of C6G to both the therapeutic and adverse effects of codeine, paving the way for more personalized and effective pain management strategies. The evidence strongly suggests that the analgesic effect of codeine is not solely dependent on its conversion to morphine, but is significantly mediated by its glucuronidated metabolite.[1]

References

An In-Depth Technical Guide to the Biosynthesis of Codeine-6-glucuronide from Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of codeine-6-glucuronide, a major metabolite of codeine. The document details the enzymatic processes, experimental protocols for enzyme production and activity assays, and analytical methods for metabolite quantification. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry.

Introduction

Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body. One of the primary metabolic pathways is glucuronidation, a Phase II biotransformation reaction that conjugates a glucuronic acid moiety to the drug molecule. This process increases the water solubility of codeine, facilitating its excretion. The main product of this reaction is this compound, formed by the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the 6-hydroxyl group of codeine. This reaction is predominantly catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT2B7 isoform, with some contribution from UGT2B4.[1][2]

Enzymatic Pathway

The biosynthesis of this compound is a single-step enzymatic reaction.

Reaction: Codeine + UDP-glucuronic acid → this compound + UDP

Primary Enzyme: UDP-glucuronosyltransferase 2B7 (UGT2B7)[1][3]

Cofactor: Uridine diphosphate glucuronic acid (UDPGA)

The UGT2B7 enzyme, primarily located in the liver, facilitates the nucleophilic attack of the 6-hydroxyl group of codeine on the anomeric carbon of the glucuronic acid moiety of UDPGA. This results in the formation of a β-D-glucuronide conjugate and the release of uridine diphosphate (UDP).

Biosynthesis Codeine Codeine UGT2B7 UGT2B7 Codeine->UGT2B7 UDPGA UDP-glucuronic acid UDPGA->UGT2B7 C6G This compound UGT2B7->C6G Glucuronidation UDP UDP UGT2B7->UDP

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of this compound formation by UGT2B7 have been determined in various in vitro systems. The Michaelis-Menten constant (K_m) and maximum velocity (V_max) are key indicators of enzyme-substrate affinity and catalytic efficiency.

Enzyme SourceK_m (mM)V_max (nmol/min/mg protein)Reference
Recombinant Human UGT2B70.27 - 0.32Not Reported[2]
Human Liver Microsomes0.29 - 2.32Not Reported[2]
Recombinant Human UGT2B73-6 fold higher than HLMNot Reported[1]

Note: Kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. human liver microsomes), protein concentration, and the presence of detergents or lipids.

Experimental Protocols

Expression and Purification of Recombinant Human UGT2B7

The baculovirus expression vector system (BEVS) in insect cells (e.g., Spodoptera frugiperda Sf9 or Sf21 cells) is a commonly used method for producing active recombinant UGT enzymes.

Expression_Workflow cluster_cloning Cloning cluster_transfection Transfection & Virus Production cluster_expression Protein Expression & Purification UGT2B7_cDNA UGT2B7 cDNA Transfer_Vector Baculovirus Transfer Vector UGT2B7_cDNA->Transfer_Vector Ligation Recombinant_Vector Recombinant Vector Transfer_Vector->Recombinant_Vector Insect_Cells Sf9 Insect Cells Recombinant_Vector->Insect_Cells Transfection Recombinant_Baculovirus Recombinant Baculovirus (P1) Insect_Cells->Recombinant_Baculovirus Virus_Amplification Virus Amplification (P2, P3) Recombinant_Baculovirus->Virus_Amplification Large_Scale_Culture Large-Scale Sf9 Culture Virus_Amplification->Large_Scale_Culture Infection Cell_Harvest Cell Harvest Large_Scale_Culture->Cell_Harvest Cell_Lysis Cell Lysis & Microsome Isolation Cell_Harvest->Cell_Lysis Purification Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Purified_UGT2B7 Purified UGT2B7 Purification->Purified_UGT2B7

Figure 2: Workflow for recombinant UGT2B7 expression.

Detailed Methodology:

  • Cloning of UGT2B7 cDNA: The full-length cDNA of human UGT2B7 is cloned into a baculovirus transfer vector (e.g., pFastBac).[3]

  • Generation of Recombinant Bacmid: The recombinant transfer vector is transformed into competent E. coli DH10Bac cells to generate a recombinant bacmid via site-specific transposition.

  • Transfection of Insect Cells: Sf9 insect cells are transfected with the recombinant bacmid DNA to produce the initial viral stock (P1).

  • Viral Amplification: The P1 viral stock is used to infect a larger culture of Sf9 cells to generate a high-titer P2 stock, which is then further amplified to a P3 stock.

  • Protein Expression: A large-scale culture of Sf9 cells is infected with the high-titer P3 viral stock. The cells are incubated for 48-72 hours to allow for protein expression.

  • Cell Harvest and Microsome Preparation: The infected cells are harvested by centrifugation. The cell pellet is resuspended in a hypotonic buffer and homogenized. The homogenate is then centrifuged to pellet the cell debris, and the supernatant is subjected to ultracentrifugation to isolate the microsomal fraction containing the recombinant UGT2B7.

  • Purification (Optional): For studies requiring highly purified enzyme, the microsomal fraction can be solubilized with detergents and the recombinant UGT2B7 purified using affinity chromatography (e.g., His-tag or GST-tag).

In Vitro Codeine Glucuronidation Assay

This assay measures the formation of this compound from codeine using recombinant UGT2B7 or human liver microsomes as the enzyme source.

Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - MgCl2 - Recombinant UGT2B7 or HLMs - Alamethicin (to permeabilize microsomes) Start->Prepare_Reaction_Mixture Pre_incubation Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_incubation Add_Substrate Add Codeine Pre_incubation->Add_Substrate Initiate_Reaction Initiate Reaction by adding UDPGA Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., add ice-cold acetonitrile (B52724) or perchloric acid) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by HPLC-MS/MS Centrifuge->Analyze_Supernatant End End Analyze_Supernatant->End

Figure 3: Experimental workflow for the in vitro UGT assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture (final volume of 200 µL) contains:

    • 50 mM Tris-HCl buffer (pH 7.4)

    • 10 mM MgCl₂

    • Recombinant UGT2B7 (e.g., 0.1 mg/mL) or human liver microsomes (e.g., 0.5 mg/mL)

    • Alamethicin (a pore-forming peptide to activate UGTs in microsomes, e.g., 25 µg/mg protein)

    • Codeine (at various concentrations for kinetic studies)

  • Pre-incubation: The reaction mixture without UDPGA is pre-incubated at 37°C for 5 minutes.

  • Reaction Initiation: The reaction is initiated by the addition of UDPGA (e.g., 5 mM final concentration).

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile or a strong acid like perchloric acid.

  • Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is then transferred to an autosampler vial for analysis.

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

Detailed Methodology:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) are monitored.

      • This compound: The exact m/z transitions will depend on the instrument and conditions, but a common precursor ion is [M+H]⁺ at m/z 476.2.

      • Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations of this compound. The concentration of the analyte in the experimental samples is then determined by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of this compound, focusing on the central role of the UGT2B7 enzyme. The experimental protocols for recombinant enzyme production, in vitro enzyme assays, and analytical quantification by HPLC-MS/MS offer a practical framework for researchers in the field. A thorough understanding of these processes is critical for drug development, enabling the prediction of drug-drug interactions, the assessment of metabolic stability, and the interpretation of pharmacokinetic data. The provided methodologies and data serve as a valuable resource for scientists working to elucidate the metabolic fate of codeine and other xenobiotics.

References

Codeine-6-glucuronide: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Codeine-6-glucuronide (C6G) is a primary and pharmacologically active metabolite of codeine. For many years, the analgesic effects of codeine were primarily attributed to its O-demethylation to morphine. However, emerging evidence strongly suggests that C6G is a significant contributor to codeine's analgesic properties, and may even be the principal mediator of its therapeutic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of C6G, with a focus on its receptor binding affinity, analgesic activity, and metabolic pathways. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction

Codeine is one of the most commonly prescribed opioid analgesics for the management of mild to moderate pain. It is metabolized in the liver via several enzymatic pathways. While a small fraction of codeine is converted to morphine by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), the majority, approximately 80%, is metabolized into this compound (C6G) through glucuronidation.[2][4] This major metabolic route underscores the potential significance of C6G in the overall pharmacological profile of codeine.[2][4] Notably, individuals who are poor metabolizers of codeine via CYP2D6 still experience analgesia, further supporting the intrinsic activity of C6G.[4]

Metabolism and Pharmacokinetics

The metabolic conversion of codeine to C6G is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[5][6] This process occurs mainly in the liver.[5] Following its formation, C6G is a stable metabolite found in significant concentrations in the plasma.[7][8] The plasma area under the curve (AUC) of C6G is approximately 10 times higher than that of codeine itself.[8]

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites

CompoundHalf-life (t½) in hoursProtein Binding (%)Renal Clearance (mL/min)
Codeine1.47 ± 0.3256.1 ± 2.593.8 ± 29.8
This compound2.75 ± 0.7934.0 ± 3.6122 ± 39.2
Morphine-46.5 ± 2.4-
Morphine-3-glucuronide1.71 ± 0.5127.0 ± 0.8-
Morphine-6-glucuronide-36.7 ± 3.8-

Data compiled from various sources.[8]

Opioid Receptor Binding Affinity

This compound exhibits a notable affinity for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for most opioid analgesics.[9][10] Glucuronidation at the 6-hydroxyl position does not negatively impact the affinity for mu-receptors and may even slightly increase the affinity for delta-receptors.[9][10]

Table 2: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-receptorδ-receptorκ-receptor
Morphine1.2--
Codeine---
This compoundSimilar to CodeineSlightly Increased vs. CodeineReduced vs. Codeine
Morphine-6-glucuronide0.6--

Data represents a summary from available literature. Specific Ki values for C6G were not consistently reported in the initial search results, but its affinity is comparable to codeine.[7][9][10][11]

Analgesic Properties

In vivo studies have demonstrated that C6G possesses significant analgesic activity.[7][12] When administered intravenously to rats, C6G produced approximately 60% of the analgesic response observed with codeine.[7] This intrinsic analgesic effect is a key finding that challenges the traditional view of codeine acting solely as a prodrug to morphine.[1][2][4]

Signaling Pathways

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a signaling cascade similar to other mu-opioid agonists. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also includes the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic effect.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C6G This compound MOR Mu-Opioid Receptor C6G->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca_channel->Ca_ion Influx K_ion K_channel->K_ion Efflux ATP ATP Analgesia Analgesic Effect (Reduced Neuronal Excitability)

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like C6G for the mu-opioid receptor.[13]

  • Objective: To determine the Ki of C6G for the human mu-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

    • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

    • Test Compound: this compound.

    • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: A cell harvester with glass fiber filters.

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup (in a 96-well plate, in triplicate):

      • Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

      • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of C6G, and membrane suspension.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

    • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the C6G concentration.

    • Determine the IC50 value (the concentration of C6G that inhibits 50% of the specific binding of [³H]-DAMGO).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

receptor_binding_workflow prep Prepare Reagents (Membranes, Radioligand, C6G, Buffer) setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a competitive opioid receptor binding assay.

In Vivo Analgesia Assays

The hot plate test is used to assess the analgesic effects of compounds by measuring the reaction time of an animal to a thermal stimulus.[14][15][16][17][18]

  • Apparatus: A heated metal plate with temperature control and a transparent cylinder to confine the animal.

  • Procedure:

    • Acclimatize the animal (e.g., mouse or rat) to the testing room.

    • Set the hot plate to a constant, non-injurious temperature (e.g., 52-55°C).

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.

    • Stop the timer at the first sign of a nocifensive response and record the latency.

    • Remove the animal from the hot plate immediately to prevent tissue damage. A cut-off time is typically set to avoid injury.

    • Administer the test compound (C6G) or vehicle and repeat the test at predetermined time points.

  • Data Analysis: An increase in the latency to respond after drug administration indicates an analgesic effect.

The tail-flick test is another common method to evaluate thermal pain sensitivity.[19][20][21][22][23]

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail and a sensor to detect the tail flick.

  • Procedure:

    • Gently restrain the animal (e.g., mouse or rat) with its tail exposed.

    • Position the tail over the heat source.

    • Activate the heat source, which also starts a timer.

    • The timer stops automatically when the animal flicks its tail away from the heat.

    • Record the latency. A cut-off time is employed to prevent tissue damage.

    • Administer the test compound (C6G) or vehicle and re-test at various intervals.

  • Data Analysis: An increase in tail-flick latency is indicative of analgesia.

Metabolic Stability Assay

This assay determines the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[24][25][26][27][28]

  • Objective: To determine the in vitro intrinsic clearance of C6G.

  • Materials:

    • Liver microsomes (e.g., human, rat).

    • Test Compound: this compound.

    • NADPH regenerating system (cofactor for Phase I enzymes).

    • Incubation buffer (e.g., phosphate (B84403) buffer).

    • Quenching solution (e.g., acetonitrile) to stop the reaction.

    • LC-MS/MS for analysis.

  • Procedure:

    • Pre-incubate liver microsomes with the test compound in the incubation buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

    • Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound (C6G).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of C6G remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / amount of microsomal protein).

metabolic_stability_workflow setup Prepare Incubation Mixture (Microsomes, C6G, Buffer) start_reaction Initiate Reaction with NADPH setup->start_reaction time_points Collect and Quench Samples at Different Time Points start_reaction->time_points analysis Quantify Remaining C6G using LC-MS/MS time_points->analysis calculation Calculate Half-life and Intrinsic Clearance analysis->calculation

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

This compound is a pharmacologically important metabolite of codeine that contributes significantly to its analgesic effects. Its high plasma concentrations, affinity for the mu-opioid receptor, and intrinsic analgesic activity highlight its clinical relevance. For researchers and drug development professionals, a thorough understanding of the pharmacological properties of C6G is crucial for the rational design of new analgesics and for optimizing the therapeutic use of codeine. The experimental protocols provided in this guide offer a framework for the further investigation of C6G and other opioid metabolites.

References

In Vivo Conversion of Codeine to Codeine-6-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic, exerts its effects through a complex metabolic pathway.[1] While its conversion to morphine has historically been considered the primary source of its analgesic properties, a significant and often predominant metabolic route is the direct conjugation of codeine with glucuronic acid to form codeine-6-glucuronide (C6G).[2][3] In fact, approximately 50-70% of a codeine dose is converted to C6G.[4] Emerging evidence suggests that C6G is not an inactive metabolite but an active compound that may be responsible for a substantial portion of codeine's analgesic effects.[2][5][6] This technical guide provides an in-depth exploration of the in vivo conversion of codeine to C6G, focusing on the enzymatic processes, quantitative data, and experimental methodologies relevant to researchers in pharmacology and drug development.

Metabolic Pathway of Codeine

Codeine undergoes extensive metabolism primarily in the liver, with some activity also occurring in the intestine and brain.[4] The metabolic fate of codeine can be broadly categorized into three main pathways:

  • Glucuronidation: This is the most significant metabolic pathway for codeine, with approximately 80% of the drug being conjugated with glucuronic acid to form this compound.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 and UGT2B4.[4][7][8]

  • O-demethylation: A smaller fraction, typically 5-10%, of codeine is O-demethylated to morphine.[2][3][9] This conversion is almost exclusively mediated by the cytochrome P450 enzyme CYP2D6.[4][10] Morphine is a potent opioid agonist and is further metabolized, mainly through glucuronidation to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[4][11]

  • N-demethylation: Approximately 10-15% of codeine is N-demethylated by CYP3A4 to form norcodeine.[4]

The direct glucuronidation to C6G is quantitatively the most important pathway for codeine elimination.

Codeine_Metabolism Codeine Codeine C6G This compound Codeine->C6G UGT2B7, UGT2B4 (~50-80%) Morphine Morphine Codeine->Morphine CYP2D6 (~5-10%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (~10-15%) M3G Morphine-3-glucuronide Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide Morphine->M6G UGT2B7

Figure 1: Major metabolic pathways of codeine.

Enzymology of Codeine Glucuronidation

The biotransformation of codeine to C6G is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes are crucial for the detoxification and elimination of numerous drugs and endogenous compounds.[11]

  • UGT2B7: This is the principal enzyme responsible for the glucuronidation of codeine at the 6-hydroxy position to form C6G.[4][6][12] UGT2B7 is also the primary enzyme for the glucuronidation of morphine to both M3G and M6G.[11][12] It is predominantly expressed in the liver, but also found in other tissues like the kidneys.[11]

  • UGT2B4: Studies have shown that UGT2B4 also contributes significantly to the formation of C6G, exhibiting activity comparable to UGT2B7 for this specific reaction.[4][8][13]

The interplay between UGT2B7 and UGT2B4 in the liver dictates the rate and extent of C6G formation.

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for codeine and its major metabolites in healthy adult volunteers.

Compound Half-life (t½) (h) Area Under the Curve (AUC) (nmol·L⁻¹·h) Systemic Clearance (L·h⁻¹·kg⁻¹)
Codeine1.47 ± 0.32[14]1020 ± 340[15]2.02 ± 0.73[15]
This compound2.75 ± 0.79[14]~15 times higher than codeine[15]-
Morphine-50 times lower than codeine[15]-
Morphine-3-glucuronide1.71 ± 0.51[14]--

Note: The AUC for C6G is substantially higher than that of the parent drug, indicating extensive conversion.[14][15]

Enzyme Kinetics

The kinetics of C6G formation have been studied in vitro using human liver microsomes (HLM) and recombinant UGT enzymes.

Enzyme/System Substrate Apparent Kₘ (mM) Vₘₐₓ (nmol/mg/min)
Human Liver MicrosomesCodeine2.21 ± 0.68[16]0.54 ± 0.24[16]
Human Kidney MicrosomesCodeine6.69 & 4.12 (two samples)[16]0.10 & 0.13 (two samples)[16]
Recombinant UGT2B7CodeineS₅₀ = 0.27[13]-
Recombinant UGT2B4CodeineS₅₀ = 0.32[13]-

Kₘ: Michaelis constant; Vₘₐₓ: Maximum reaction velocity; S₅₀: Substrate concentration at half-maximal velocity. Note that one study found a significant reduction in the apparent Kₘ for C6G formation in HLM in the presence of bovine serum albumin (from 2.32 mM to 0.29 mM), suggesting that protein binding may influence the kinetics.[13]

Experimental Protocols

In Vivo Human Pharmacokinetic Study

A typical protocol to study the in vivo conversion of codeine to C6G in humans involves the following steps:

InVivo_Workflow cluster_0 Pre-Study cluster_1 Study Day cluster_2 Analysis SubjectScreening Subject Screening & Genotyping (e.g., CYP2D6) InformedConsent Informed Consent SubjectScreening->InformedConsent DrugAdmin Administer Single Oral Dose of Codeine (e.g., 30-60 mg) InformedConsent->DrugAdmin SampleCollection Serial Blood & Urine Collection (e.g., over 24h) DrugAdmin->SampleCollection SampleProcessing Plasma & Urine Processing SampleCollection->SampleProcessing Quantification Quantification of Codeine & Metabolites (LC-MS/MS) SampleProcessing->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, t½, etc.) Quantification->PK_Analysis

Figure 2: Workflow for an in vivo human pharmacokinetic study of codeine.
  • Subject Recruitment: Healthy volunteers are recruited. Genotyping for relevant enzymes like CYP2D6 is often performed to characterize subjects as poor, extensive, or ultra-rapid metabolizers.[17][18]

  • Drug Administration: A single oral dose of codeine phosphate (B84403) (e.g., 30 mg or 60 mg) is administered.[17][19][20]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) to obtain plasma.[15][17] Urine is typically collected over a 24-hour period.[15][21]

  • Sample Preparation: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) may be required to measure total (conjugated and unconjugated) drug concentrations.[22]

  • Bioanalysis: Concentrations of codeine, C6G, morphine, M3G, M6G, and norcodeine in plasma and urine are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[15][17][22]

  • Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters.

In Vitro Enzyme Kinetics using Human Liver Microsomes (HLM)

This protocol is used to determine the kinetic parameters of C6G formation.

InVitro_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Termination cluster_2 Analysis IncubationMix Prepare Incubation Mixture: - Human Liver Microsomes (HLM) - Buffer (e.g., phosphate buffer) - UDPGA (cofactor) - Codeine (substrate at various concentrations) PreIncubation Pre-incubate mixture at 37°C IncubationMix->PreIncubation InitiateReaction Initiate reaction by adding UDPGA PreIncubation->InitiateReaction Incubation Incubate at 37°C for a specific time InitiateReaction->Incubation Termination Terminate reaction (e.g., adding cold acetonitrile) Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Analysis Analyze supernatant by LC-MS/MS to quantify C6G Centrifugation->Analysis DataAnalysis Plot reaction velocity vs. substrate concentration and fit to Michaelis-Menten model Analysis->DataAnalysis

Figure 3: Workflow for an in vitro enzyme kinetics experiment.
  • Reaction Components:

    • Enzyme Source: Human liver microsomes (HLM), which contain a pool of UGT enzymes.[8][13]

    • Substrate: Codeine, tested across a range of concentrations.[16]

    • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), the sugar donor for the glucuronidation reaction.[16]

    • Buffer: A suitable buffer to maintain pH (e.g., phosphate buffer).

  • Incubation:

    • The reaction mixture (HLM, codeine, buffer) is pre-warmed to 37°C.

    • The reaction is initiated by adding UDPGA.

    • The mixture is incubated at 37°C for a predetermined time, ensuring the reaction rate is linear.

  • Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[13]

  • Analysis:

    • The sample is centrifuged to remove the precipitated protein.

    • The supernatant is analyzed by HPLC-MS/MS to quantify the amount of C6G formed.

  • Data Analysis: The rate of C6G formation (velocity) is plotted against the codeine concentration. The data are then fitted to an enzyme kinetics model (e.g., Michaelis-Menten) to determine the Vₘₐₓ and Kₘ values.[16]

Conclusion

The in vivo conversion of codeine to this compound is the most substantial metabolic pathway for the drug, primarily mediated by the UGT2B7 and UGT2B4 enzymes.[4][7][8] The resulting metabolite, C6G, is present in systemic circulation at concentrations far exceeding those of codeine and its other metabolite, morphine.[14][15] Given the pharmacological activity of C6G, understanding the kinetics and variability of its formation is critical for a complete picture of codeine's pharmacology and for the development of safer and more effective analgesic therapies. The experimental protocols outlined provide a framework for researchers to quantitatively investigate this crucial metabolic pathway.

References

Codeine-6-Glucuronide: A Comprehensive Technical Guide to its Role as a Biomarker for Codeine Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body. The identification and quantification of its metabolites are crucial for monitoring therapeutic use, detecting misuse, and in forensic toxicology. Among its various metabolites, codeine-6-glucuronide (C6G) has emerged as a significant biomarker. This technical guide provides an in-depth exploration of C6G, detailing its metabolic pathway, analytical methodologies for its detection, and its application as a reliable indicator of codeine consumption.

Metabolism of Codeine and the Significance of this compound

Codeine is primarily metabolized in the liver through several enzymatic pathways. The major metabolic route, accounting for approximately 50-70% of a codeine dose, is glucuronidation at the 6-hydroxy position to form this compound (C6G).[1] This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[1]

Other significant metabolic pathways include:

  • O-demethylation to morphine, catalyzed by cytochrome P450 2D6 (CYP2D6), which accounts for 0-15% of codeine metabolism.[1] Morphine is a potent opioid agonist and is further metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).

  • N-demethylation to norcodeine by CYP3A4, which constitutes about 10-15% of the metabolic process.[1]

C6G is not merely an inactive excretion product; it is an active metabolite that contributes to the overall analgesic effect of codeine.[2] In fact, some studies suggest that C6G's analgesic contribution may be more significant than that of the small amount of morphine produced from codeine.[2] The plasma area under the curve (AUC) of C6G is approximately 10 times higher than that of codeine itself, highlighting its quantitative importance.[1]

The metabolic pathway of codeine is depicted in the following diagram:

Codeine_Metabolism Codeine Codeine C6G This compound Codeine->C6G UGT2B7 (Major Pathway, 50-70%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (10-15%) Morphine Morphine Codeine->Morphine CYP2D6 (0-15%) M3G Morphine-3-glucuronide Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide Morphine->M6G UGT2B7

Figure 1: Metabolic pathway of codeine.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of C6G is essential for its use as a biomarker. Following oral administration of codeine, C6G appears rapidly in the plasma, with peak concentrations generally observed within 1-2 hours.[3] The half-life of C6G is approximately 2.75 hours, which is longer than the half-life of codeine itself (around 1.47 hours).[1] This extended presence in the body enhances its utility as a biomarker with a wider detection window.

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites

CompoundHalf-life (t½) in hoursTime to Peak Plasma Concentration (Tmax) in hours
Codeine1.47 ± 0.32[1]1-2[3]
This compound (C6G) 2.75 ± 0.79 [1]1-2 [3]
Morphine-3-glucuronide (M3G)1.71 ± 0.51[1]1-2[3]

Data are presented as mean ± standard deviation where available.

The urinary excretion of codeine and its metabolites is the primary route of elimination. C6G is the most abundant metabolite found in urine following codeine administration.

Experimental Protocols for the Quantification of this compound

Accurate and reliable quantification of C6G is paramount for its application as a biomarker. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urine

LC-MS/MS is the preferred method for C6G analysis due to its high sensitivity and specificity, which often allows for direct analysis of the glucuronide conjugate without the need for hydrolysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate C6G and other analytes from the urine matrix and concentrate them for analysis.

  • Procedure:

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol (B129727), followed by an equilibration step.[4]

    • Spike 0.5 mL of urine with an appropriate internal standard (e.g., C6G-d3).[4]

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid to remove interfering substances.[4]

    • A second wash with 1 mL of methanol can be performed.[4]

    • Dry the cartridge under vacuum for 5-10 minutes.[4]

    • Elute the analytes with 2 mL of a freshly prepared solution of methanol and ammonium (B1175870) hydroxide (B78521) (100:20 v/v).[4]

    • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate (B1220265) with 0.125% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[5]

    • Flow Rate: A typical flow rate is around 1.4 mL/min.[5]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for C6G and its internal standard are monitored.

The following diagram illustrates a typical LC-MS/MS workflow for C6G analysis in urine:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard SPE Solid-Phase Extraction Internal_Standard->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Figure 2: LC-MS/MS workflow for C6G analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine

GC-MS analysis of C6G typically requires hydrolysis to cleave the glucuronide moiety, followed by derivatization to increase the volatility of the resulting codeine.

1. Sample Preparation: Hydrolysis and Extraction

  • Hydrolysis:

    • To a urine sample, add a suitable internal standard.

    • Perform acid hydrolysis by adding a strong acid (e.g., concentrated HCl) and heating at a high temperature (e.g., 95°C for 90 minutes).[4] This step cleaves the glucuronide from C6G, yielding free codeine.

  • Extraction:

    • After cooling, neutralize the sample.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the codeine.

2. Derivatization

  • Objective: To make the codeine molecule more volatile for GC analysis.

  • Procedure:

    • Evaporate the extracted sample to dryness.

    • Add a derivatizing agent, such as propionic anhydride (B1165640) and pyridine (B92270) (5:2 v/v), and heat at 80°C for 3 minutes.[6] This converts the hydroxyl group of codeine to a more volatile ester.

3. GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., HP-1MS) is commonly used.[6]

    • Carrier Gas: Helium is typically used as the carrier gas.[6]

    • Temperature Program: A temperature gradient is employed to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is standard.

    • Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized codeine and internal standard for quantification.[6]

Quantitative Data and Interpretation

The concentration of C6G in biological fluids is a direct and robust indicator of recent codeine intake.

Table 2: Urinary Excretion of Codeine and Metabolites (% of dose in 24 hours)

MetabolitePercentage of Dose
This compound (C6G) ~81.0% [1]
Norcodeine~2.16%[1]
Morphine~0.56%[1]
Morphine-3-glucuronide (M3G)~2.10%[1]
Morphine-6-glucuronide (M6G)~0.80%[1]
Normorphine~2.44%[1]

Data from a study with a 30 mg oral dose of codeine phosphate (B84403).

The pharmacokinetics of codeine and its metabolites can be influenced by an individual's genetic makeup, particularly variations in the CYP2D6 gene. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. While the conversion to morphine is significantly affected by CYP2D6 phenotype, the major pathway of glucuronidation to C6G is largely independent of this polymorphism.[7] However, ultrarapid metabolizers may show a slightly lower ratio of codeine + C6G to morphine + morphine glucuronides in urine compared to extensive metabolizers.[8]

Table 3: Plasma Concentrations of Codeine and Morphine after a Single 60 mg Oral Dose of Codeine Phosphate

Time (hours)Mean Codeine Concentration (ng/mL)Mean Morphine Concentration (ng/mL)
0.568.31.8
1.088.12.7
3.048.22.4
6.018.51.5

Adapted from Shah and Mason, 1990.[9] Note: This table does not include C6G concentrations, but it illustrates the much lower levels of morphine compared to the parent drug. As C6G concentrations are about 10-fold higher than codeine, its presence is a much stronger signal of codeine use.

This compound as a Definitive Biomarker

The use of C6G as a biomarker offers several advantages:

  • High Abundance: As the major metabolite, C6G is present in much higher concentrations than codeine or morphine, making it easier to detect and quantify.

  • Specificity: The presence of C6G is a definitive indicator of codeine administration. While morphine can be a metabolite of codeine, it is also a drug in its own right and a metabolite of heroin. The detection of C6G can help to distinguish between codeine use and morphine or heroin use, especially when combined with the analysis of other metabolites.

  • Longer Detection Window: Due to its longer half-life compared to codeine, C6G can be detected for a longer period after the last dose.

Distinguishing Codeine Use from Other Opioid Use

In forensic and clinical toxicology, it is often necessary to determine the source of morphine in a urine sample. The morphine-to-codeine (M/C) ratio has been used for this purpose, with a ratio greater than 1 often suggesting heroin or morphine use, while a ratio less than 1 is more indicative of codeine use.[10] However, this ratio can be influenced by factors such as the time since last dose and individual metabolism.

The presence of C6G provides a more direct and reliable marker of codeine intake. In cases where both morphine and codeine are detected, the quantification of C6G can confirm that at least some of the morphine is derived from codeine. Furthermore, in cases of suspected heroin use, the absence of C6G alongside the presence of 6-monoacetylmorphine (6-AM), a specific heroin metabolite, would point away from codeine as the source of any detected morphine. The analysis of acetylcodeine, an impurity in illicit heroin, can also aid in this differentiation.[11][12]

The logical relationship for interpreting opiate findings is illustrated below:

Opiate_Interpretation Urine_Sample Urine Sample Positive for Opiates C6G_Present C6G Present? Urine_Sample->C6G_Present Six_AM_Present 6-AM Present? C6G_Present->Six_AM_Present No Codeine_Use Codeine Use Confirmed C6G_Present->Codeine_Use Yes Heroin_Use Heroin Use Indicated Six_AM_Present->Heroin_Use Yes Morphine_Use Morphine Use or Codeine Metabolizer Six_AM_Present->Morphine_Use No

Figure 3: Simplified logic for opiate source determination.

Cutoff Levels

Standard workplace drug testing panels for opiates often have initial screening cutoffs around 2000 ng/mL for codeine/morphine.[13] Confirmatory cutoffs for clinical testing can be lower. While specific regulatory cutoff levels for C6G as a standalone biomarker are not as widely established as those for parent opiates, its high concentration means it would be readily detectable well above the limit of quantification in analytical methods following a therapeutic dose of codeine. For clinical and forensic purposes, the presence of C6G at concentrations significantly higher than morphine is a strong indicator of recent codeine use.

Conclusion

This compound is a crucial metabolite in the disposition of codeine. Its high concentration in plasma and urine, along with its active pharmacological profile, makes it an excellent biomarker for monitoring codeine use. The analytical methods of LC-MS/MS and GC-MS provide the necessary sensitivity and specificity for its accurate quantification. For researchers, scientists, and drug development professionals, a thorough understanding of C6G's pharmacokinetics and its detection is essential for the accurate interpretation of toxicological findings, for monitoring patient compliance, and for developing safer and more effective analgesic therapies. The inclusion of C6G analysis in drug testing protocols can significantly enhance the ability to specifically identify codeine consumption and differentiate it from the use of other opioids.

References

The Rising Star in Opioid Research: A Technical Guide to Codeine-6-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, significance, and experimental analysis of a pivotal codeine metabolite, challenging traditional understandings of opioid analgesia.

Introduction

For decades, the analgesic effect of codeine was primarily attributed to its metabolic conversion to morphine. However, a growing body of evidence has shifted the spotlight onto another key metabolite: codeine-6-glucuronide (C6G). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, pharmacological significance, and detailed experimental analysis of C6G. It has become increasingly clear that C6G is not merely an inactive byproduct but a significant contributor to codeine's therapeutic effects, and in some cases, may be the primary active constituent.[1][2] This revelation has profound implications for opioid research, pain management strategies, and the development of novel analgesics with potentially improved side-effect profiles.

Discovery and Significance

The journey to understanding the importance of C6G began with observations that challenged the central role of morphine in codeine's analgesic action. It was noted that even individuals who are poor metabolizers of codeine to morphine (due to genetic variations in the CYP2D6 enzyme) still experience pain relief from the drug.[1][2] This led researchers to investigate other metabolic pathways.

Codeine is extensively metabolized in the liver, with approximately 50-80% being converted to this compound through glucuronidation, a process primarily catalyzed by the enzyme UGT2B7.[1][3][4] In contrast, only about 0-15% of codeine is O-demethylated to morphine by CYP2D6.[3] This stark difference in metabolic yield prompted a re-evaluation of the pharmacological activity of C6G. Subsequent studies have demonstrated that C6G is a major active metabolite of codeine and may be responsible for as much as 60% of its analgesic effects.[5]

The significance of C6G extends beyond its contribution to analgesia. Research suggests that C6G may offer a better therapeutic window compared to morphine, exhibiting decreased immunosuppressive effects.[5] This finding is particularly relevant for the treatment of pain in immunocompromised patients, where minimizing off-target effects is crucial.

Pharmacology and Metabolism

The analgesic properties of C6G are mediated through its interaction with opioid receptors, primarily the µ-opioid receptor (MOR). While codeine itself has a relatively weak affinity for the MOR, C6G, much like morphine, is a more potent agonist. The binding of C6G to the MOR initiates a cascade of intracellular signaling events that ultimately lead to the modulation of pain perception.

Metabolic Pathways of Codeine

The metabolic fate of codeine is complex, involving several enzymatic pathways that produce a variety of metabolites with differing pharmacological activities.

Codeine_Metabolism Codeine Codeine C6G This compound (Active) Codeine->C6G UGT2B7 (~50-80%) Morphine Morphine (Active) Codeine->Morphine CYP2D6 (~0-15%) Norcodeine Norcodeine (Weakly Active) Codeine->Norcodeine CYP3A4 (~10-15%) M3G Morphine-3-glucuronide (Inactive/Neurotoxic) Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide (Active) Morphine->M6G UGT2B7

Caption: Metabolic pathways of codeine.

Quantitative Data on Codeine Metabolism and Receptor Affinity

The following tables summarize key quantitative data related to the metabolism of codeine and the receptor binding affinities of its major metabolites.

MetabolitePercentage of Codeine DosePrimary Enzyme
This compound (C6G) ~50-80%UGT2B7
Morphine ~0-15%CYP2D6
Norcodeine ~10-15%CYP3A4
Morphine-3-glucuronide (from Morphine) ~60% of morphineUGT2B7
Morphine-6-glucuronide (from Morphine) ~5-10% of morphineUGT2B7
Data compiled from multiple sources.[1][3][4]
Compoundµ-Opioid Receptor (MOR) Ki (nM)
Codeine >100
This compound Similar affinity to Morphine
Morphine 1.168
Morphine-6-glucuronide Higher affinity than Morphine
Ki values represent the dissociation constant and a lower value indicates higher binding affinity. Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Synthesis of this compound (via modified Koenigs-Knorr Reaction)

This protocol is adapted from established Koenigs-Knorr reaction procedures for the synthesis of opioid glucuronides.

Materials:

  • Codeine

  • Acetobromo-α-D-glucuronic acid methyl ester

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous quinoline (B57606)

  • 4 Å molecular sieves

  • Ethyl acetate

  • Potassium hydroxide (B78521) (KOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Argon gas

Procedure:

  • Reaction Setup: In a round-bottom flask, disperse codeine, silver(I) carbonate, and activated 4 Å molecular sieves in freshly distilled, anhydrous quinoline under an argon atmosphere.

  • Addition of Glycosyl Donor: Cool the mixture to 0°C with stirring. Add acetobromo-α-D-glucuronic acid methyl ester to the mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Remove the molecular sieves by filtration and thoroughly wash the precipitate with ethyl acetate.

  • Purification of Intermediate: Combine the filtrate and washes, and purify by column chromatography to isolate the protected this compound intermediate.

  • Deprotection: Dissolve the purified intermediate in a mixture of THF and water. Add potassium hydroxide and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction mixture and purify the crude product by column chromatography or preparative HPLC to obtain pure this compound.

In Vitro Analysis: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of C6G for the µ-opioid receptor.

Materials:

  • Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the C6G concentration.

    • Determine the IC₅₀ (the concentration of C6G that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vivo Analysis: Tail-Flick Test for Analgesia in Rats

This protocol outlines the tail-flick test, a common method for assessing the analgesic effects of compounds in rodents.

Materials:

  • Male Sprague-Dawley rats.

  • Tail-flick analgesiometer with a radiant heat source.

  • Test compound: this compound solution for injection.

  • Control vehicle (e.g., saline).

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and the restraining device for several days before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the tail and recording the time it takes for the rat to flick its tail away. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or the vehicle control (e.g., via intravenous or subcutaneous injection).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Analytical Methodology: HPLC/LC-MS-MS for Quantification

This protocol provides a general framework for the quantification of codeine and this compound in biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • C18 reverse-phase column.

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and formic acid in water).

  • Solid-phase extraction (SPE) cartridges for sample clean-up.

  • Internal standards (e.g., deuterated analogs of the analytes).

Procedure:

  • Sample Preparation:

    • For urine samples, a hydrolysis step (acidic or enzymatic) may be required to measure total C6G.

    • Perform solid-phase extraction to clean up the sample and concentrate the analytes.

  • Chromatographic Separation: Inject the prepared sample onto the HPLC or LC-MS/MS system. Use a suitable gradient elution program to achieve separation of codeine and C6G.

  • Detection and Quantification:

    • HPLC-UV: Detect the analytes using a UV detector at an appropriate wavelength (e.g., ~284 nm).

    • LC-MS/MS: Use multiple reaction monitoring (MRM) in positive ion mode for highly selective and sensitive quantification.

  • Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Visualizations

The analgesic and other effects of this compound are initiated by its binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This binding triggers a cascade of intracellular signaling events.

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol C6G This compound MOR µ-Opioid Receptor (GPCR) C6G->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK Activates PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates MAPK->CREB Phosphorylates Akt Akt PI3K->Akt Activates Analgesia Analgesia & Other Cellular Responses Akt->Analgesia CREB->Analgesia Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Synthesis Chemical Synthesis of C6G Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Receptor_Binding Opioid Receptor Binding Assay Characterization->Receptor_Binding Animal_Model Rodent Model (Rats) Characterization->Animal_Model Ki_Determination Determine Ki values Receptor_Binding->Ki_Determination Drug_Admin Administer C6G Animal_Model->Drug_Admin Tail_Flick Tail-Flick Test Drug_Admin->Tail_Flick Data_Analysis Analyze Analgesic Effect Tail_Flick->Data_Analysis

References

An In-depth Technical Guide on the Immunosuppressive Effects of Codeine-6-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a widely used opioid analgesic, undergoes extensive metabolism to various compounds, with Codeine-6-glucuronide (C6G) being a major active metabolite. While the analgesic properties of codeine and its metabolites are well-documented, their effects on the immune system are of significant interest, particularly for use in immunocompromised patients. This technical guide provides a comprehensive overview of the current understanding of the immunosuppressive effects of C6G, drawing comparisons with codeine and morphine. It has been established that C6G exhibits significantly less immunosuppressive activity in vitro compared to its parent compound, codeine.[1] This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates known signaling pathways associated with opioid-mediated immunomodulation.

Introduction

Opioid analgesics are known to exert modulatory effects on the immune system, a phenomenon that carries clinical implications for pain management in various patient populations. Codeine is primarily metabolized via glucuronidation, with approximately 80% being converted to this compound (C6G).[2][3] A smaller fraction is demethylated to morphine. Understanding the immunological profile of C6G is crucial for assessing the overall safety and therapeutic utility of codeine. Existing evidence suggests a favorable immunological profile for C6G, indicating reduced immunosuppressive potential compared to codeine and other opioids like morphine.[1][4]

Comparative Immunosuppressive Effects: A Quantitative Overview

While direct quantitative data on the immunosuppressive effects of this compound is limited in publicly available literature, the seminal work by Srinivasan et al. (1996) concluded that C6G has "significantly less immunosuppressive effects than codeine in vitro".[1] To provide a quantitative context for the immunosuppressive potential of the parent compound, codeine, and its more extensively studied metabolite, morphine, data from a comparative study by Sacerdote et al. (1997) is summarized below. It is important to note that these values are for codeine and morphine, and it is anticipated that the immunosuppressive effects of C6G would be less pronounced than those of codeine.

Table 1: Comparative Immunosuppressive Effects of Codeine and Morphine on Murine Splenocytes

CompoundConcentration/DoseSplenocyte Proliferation (% Inhibition)NK Cell Activity (% Inhibition)IL-2 Production (% Inhibition)
Codeine 10 mg/kg (in vivo)~15%Not significantNot significant
Morphine 10 mg/kg (in vivo)~50%~40%~60%

Source: Adapted from Sacerdote et al., 1997.[4] The data is approximated from graphical representations in the publication.

Experimental Protocols for Assessing Opioid Immunomodulation

The following sections detail standardized experimental protocols used to evaluate the impact of compounds like C6G on key immunological functions.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a fundamental process in the adaptive immune response. Opioid-induced immunosuppression is often characterized by an inhibition of this process.

Principle: Lymphocytes are stimulated with a mitogen (e.g., Concanavalin A or Phytohemagglutinin) or a specific antigen in the presence of varying concentrations of the test compound. Proliferation is quantified by measuring the incorporation of a radiolabeled nucleoside ([³H]-thymidine) into newly synthesized DNA or by using fluorescent dyes (e.g., CFSE) that are diluted with each cell division, as analyzed by flow cytometry.[5]

Detailed Methodology ([³H]-Thymidine Incorporation):

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Assay Setup:

    • Plate 1 x 10⁵ cells per well in a 96-well flat-bottom microtiter plate.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Add a mitogen such as Concanavalin A (final concentration 2.5 µg/mL) or Phytohemagglutinin (PHA, final concentration 5 µg/mL) to stimulate proliferation.[6]

    • Include unstimulated (no mitogen) and vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the proliferative response of the vehicle control.

Cytokine Production Assay

This assay quantifies the level of cytokines, such as Interleukin-2 (IL-2), secreted by immune cells upon activation. IL-2 is a key cytokine for T-cell proliferation and differentiation.

Principle: Immune cells are stimulated in the presence of the test compound. The concentration of secreted cytokines in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytokine Bead Array (CBA).[7][8]

Detailed Methodology (ELISA):

  • Cell Stimulation: Culture PBMCs (1 x 10⁶ cells/mL) with a mitogen (e.g., PHA at 5 µg/mL) and the test compound for 24-48 hours.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2).

    • Block non-specific binding sites.

    • Add diluted supernatants and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP).

    • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration based on the standard curve.

Signaling Pathways in Opioid-Mediated Immunomodulation

While the specific signaling pathways modulated by this compound in immune cells have not been fully elucidated, the known mechanisms of other opioids, particularly morphine, provide a probable framework. Opioids primarily exert their effects through opioid receptors expressed on immune cells.[9] The downstream signaling cascades can influence transcription factors that regulate the expression of genes involved in immune responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including ERK, p38, and JNK, are crucial for T-cell activation and differentiation.[10] Morphine has been shown to modulate MAPK signaling, which can, in turn, affect cytokine production.[11]

MAPK_Pathway Opioid Opioid (e.g., Morphine) OpioidReceptor Opioid Receptor Opioid->OpioidReceptor G_Protein G-Protein OpioidReceptor->G_Protein DownstreamEffectors Downstream Effectors G_Protein->DownstreamEffectors MAPK_Cascade MAPK Cascade (ERK, p38, JNK) DownstreamEffectors->MAPK_Cascade TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK_Cascade->TranscriptionFactors GeneExpression Altered Gene Expression (e.g., Cytokines) TranscriptionFactors->GeneExpression NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Opioid Opioid (e.g., Morphine) OpioidReceptor Opioid Receptor Opioid->OpioidReceptor SignalingIntermediates Signaling Intermediates OpioidReceptor->SignalingIntermediates IKK IKK Complex SignalingIntermediates->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA GeneTranscription Gene Transcription (Cytokines, etc.) DNA->GeneTranscription Experimental_Workflow cluster_assays Functional Assays start Start isolate_cells Isolate Immune Cells (e.g., PBMCs) start->isolate_cells culture_cells Culture Cells with Test Compound (C6G) and Mitogen isolate_cells->culture_cells proliferation_assay Lymphocyte Proliferation Assay culture_cells->proliferation_assay cytokine_assay Cytokine Production Assay culture_cells->cytokine_assay data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Metabolism and Excretion of Codeine-6-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, codeine-6-glucuronide (C6G) is the most abundant, accounting for a significant portion of the administered dose. While historically considered an inactive metabolite, emerging evidence suggests that C6G may contribute to the overall analgesic effect of codeine. This technical guide provides a comprehensive overview of the metabolic and excretory pathways of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Metabolism of Codeine to this compound

The primary pathway for codeine metabolism is glucuronidation, a phase II metabolic reaction that conjugates codeine with glucuronic acid. This process significantly increases the water solubility of the drug, facilitating its excretion from the body.

Key Enzymes in C6G Formation

The formation of this compound is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT2B7.[1] Studies have shown that UGT2B7 is the principal isoform responsible for the glucuronidation of codeine at the 6-position.[1] Another isoform, UGT2B4, has also been shown to glucuronidate codeine, exhibiting comparable activity to UGT2B7 in vitro.[1]

Quantitative Overview of Codeine Metabolism

A significant portion of an administered codeine dose is converted to C6G. In human volunteers, approximately 81.0% +/- 9.3% of a 30 mg oral dose of codeine phosphate (B84403) was metabolized to this compound.[2] The plasma Area Under the Curve (AUC) of C6G is approximately 10 to 15 times higher than that of the parent drug, codeine.[2][3]

The table below summarizes the quantitative aspects of the main metabolic pathways of codeine.

MetabolitePercentage of Administered Codeine DosePrimary Enzyme(s) InvolvedReference
This compound (C6G) ~50-81%UGT2B7, UGT2B4[2]
Norcodeine~2.16%CYP3A4[2]
Morphine~0.56%CYP2D6[2]
Morphine-3-glucuronide (M3G)~2.10%UGT2B7[2]
Morphine-6-glucuronide (M6G)~0.80%UGT2B7[2]
Normorphine~2.44%CYP3A4 (from norcodeine)[2]
Metabolic Pathway of Codeine

The following diagram illustrates the major metabolic pathways of codeine, highlighting the central role of glucuronidation in the formation of C6G.

CodeineMetabolism Codeine Codeine C6G This compound (Major Metabolite) Codeine->C6G UGT2B7, UGT2B4 (~50-81%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (~2%) Morphine Morphine (Active Metabolite) Codeine->Morphine CYP2D6 (~0.6%) Excretion Excretion (Urine and Bile) C6G->Excretion Norcodeine->Excretion M3G Morphine-3-glucuronide Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide (Active Metabolite) Morphine->M6G UGT2B7 M3G->Excretion M6G->Excretion

Figure 1. Major metabolic pathways of codeine.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of C6G is crucial for assessing its potential contribution to the pharmacological effects of codeine.

Pharmacokinetic ParameterValueSubject PopulationReference
Half-life (t½) 2.75 +/- 0.79 h8 healthy human volunteers[2]
Area Under the Curve (AUC) ~10-15 times higher than codeineHealthy Caucasian subjects[2][3]
Renal Clearance 122 +/- 39.2 ml min-18 healthy human volunteers[2]
Protein Binding (in vivo) 34.0 +/- 3.6 %8 healthy human volunteers[2]

Excretion of this compound

As a water-soluble metabolite, C6G is primarily eliminated from the body via the kidneys through urinary excretion. A smaller fraction may also be excreted through bile. The renal clearance of C6G has been measured to be 122 +/- 39.2 ml min-1 in healthy volunteers.[2]

Experimental Protocols

This section outlines the general methodologies employed in the study of C6G metabolism and quantification. It is important to note that specific parameters may vary between individual studies.

In Vitro Enzyme Kinetics of C6G Formation in Human Liver Microsomes

This protocol provides a general framework for assessing the kinetics of C6G formation by UGT enzymes in a laboratory setting.

1. Materials and Reagents:

  • Human liver microsomes (HLMs)

  • Codeine phosphate

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., deuterated C6G)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and HLMs.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding a solution of codeine and UDPGA.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Transfer the supernatant for analysis.

3. Analysis:

  • Quantify the amount of C6G formed using a validated LC-MS/MS method.

  • Determine the kinetic parameters (Km and Vmax) by measuring the rate of C6G formation at various codeine concentrations.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reaction Mixture: - Human Liver Microsomes - Buffer (Tris-HCl) - MgCl2 pre_incubation Pre-incubate Reaction Mixture (37°C, 5 min) reagents->pre_incubation substrate Prepare Substrate Solution: - Codeine - UDPGA reaction Initiate Reaction with Substrate (37°C, 30-60 min) substrate->reaction pre_incubation->reaction termination Terminate Reaction (e.g., cold acetonitrile) reaction->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis of C6G supernatant->lcms kinetics Determine Km and Vmax lcms->kinetics

Figure 2. In vitro UGT kinetic assay workflow.

Quantification of C6G in Biological Matrices (Plasma and Urine)

Accurate quantification of C6G in biological samples is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating C6G from complex matrices like plasma and urine.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

    • Load the pre-treated biological sample onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove interfering substances.

    • Elute C6G with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for C6G and an internal standard to ensure accurate and precise quantification.

3. Method Validation:

  • The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

This compound is the principal metabolite of codeine, formed primarily through the action of UGT2B7. Its high circulating concentrations and potential for pharmacological activity underscore the importance of understanding its metabolic and excretory pathways. The methodologies outlined in this guide provide a framework for the continued investigation of C6G, which will be crucial for optimizing the clinical use of codeine and for the development of novel analgesics with improved efficacy and safety profiles.

References

The Decisive Role of UGT2B7 in the Glucuronidation of Codeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme's critical role in the metabolic formation of codeine-6-glucuronide (C6G). Glucuronidation is the primary pathway for codeine elimination in humans, and understanding the nuances of UGT2B7's involvement is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Introduction to Codeine Metabolism

Codeine, a widely used opioid analgesic, undergoes extensive metabolism primarily in the liver. While a minor fraction (up to 15%) is O-demethylated by Cytochrome P450 2D6 (CYP2D6) to form the potent analgesic morphine, the majority of a codeine dose is cleared via glucuronidation.[1] Approximately 50-70% of codeine is directly conjugated with glucuronic acid to form this compound (C6G), an inactive metabolite.[1][2] This conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, making it the most significant pathway in codeine's disposition. The UGT2B7 isoform, in particular, has been identified as a principal catalyst in this biotransformation process.[3]

The UGT2B7 Enzyme: An Overview

UGT2B7 is a key Phase II metabolizing enzyme belonging to the UGT2B subfamily. It is an integral membrane protein primarily located in the endoplasmic reticulum of cells in the liver, but is also expressed in extrahepatic tissues including the kidneys, gastrointestinal tract, and the brain.[4] UGT2B7 is responsible for the glucuronidation of a broad array of endogenous compounds (e.g., steroids, bile acids) and xenobiotics, including many clinically important drugs like morphine, zidovudine (B1683550) (AZT), and nonsteroidal anti-inflammatory drugs.[5] Its ability to metabolize various opioids makes it a crucial enzyme in pain management pharmacokinetics.

UGT2B7-Mediated Formation of this compound

In vitro studies using recombinant human UGT enzymes and human liver microsomes (HLMs) have conclusively demonstrated that UGT2B7 is a major enzyme responsible for the formation of C6G.[3] However, it is not the sole contributor; UGT2B4 also exhibits significant activity towards codeine, and studies have shown that codeine is glucuronidated about equally well by both UGT2B4 and UGT2B7.[3] This dual involvement complicates the use of codeine as a selective probe substrate for UGT2B7 activity in vitro.[3]

The metabolic pathway is a bi-substrate reaction requiring codeine and the activated form of glucuronic acid, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), as a co-substrate. UGT2B7 catalyzes the transfer of the glucuronic acid moiety from UDPGA to the 6-hydroxyl group of codeine.

Quantitative Analysis of Enzyme Kinetics and Inhibition

The kinetic parameters of codeine glucuronidation can vary significantly based on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and incubation conditions, such as the presence of bovine serum albumin (BSA). BSA can lower the apparent Michaelis constant (Km), suggesting a more representative in vitro model.

Table 1: Kinetic Parameters of this compound (C6G) Formation

Enzyme/System Substrate Km (mM) S50 (mM) Incubation Conditions Reference(s)
Human Liver Microsomes (HLM) Codeine 2.32 - Standard buffer [6]
Human Liver Microsomes (HLM) Codeine 0.29 - With 2% BSA [6]
Recombinant UGT2B7 Codeine - 0.27 With BSA [6]

| Recombinant UGT2B4 | Codeine | - | 0.32 | With BSA |[6] |

Note: S50 represents the substrate concentration at half-maximal velocity, often used for enzymes exhibiting non-Michaelis-Menten kinetics.

Table 2: Inhibition of this compound Formation in Human Liver Microsomes (HLM)

Inhibitor IC50 (µM) (without BSA) IC50 (µM) (with 2% BSA) Primary UGTs Inhibited Reference(s)
Dextropropoxyphene 11 22 UGT2B4 [6]
Fluconazole 280 380 UGT2B4 & UGT2B7 [6]
Ketoconazole 1.1 2.8 UGT2B4 & UGT2B7 [6]

| Methadone | 0.35 | 0.81 | UGT2B4 |[6] |

IC50 is the half-maximal inhibitory concentration.

Visualizing Metabolic and Experimental Pathways

Codeine Metabolic Pathways

The metabolism of codeine is a network involving multiple enzymes leading to various metabolites. UGT2B7 plays a central role in the direct detoxification of codeine, while CYP2D6 is responsible for its activation to morphine.

Codeine_Metabolism Figure 1. Major Metabolic Pathways of Codeine Codeine Codeine C6G This compound (Inactive) Codeine->C6G ~50-70% Norcodeine Norcodeine (Inactive) Codeine->Norcodeine ~10-15% Morphine Morphine (Active) Codeine->Morphine ~0-15% CYP2D6 CYP2D6 M3G Morphine-3-Glucuronide (Inactive) Morphine->M3G M6G Morphine-6-Glucuronide (Active) Morphine->M6G UGT2B7_1A UGT2B7 / UGT1A UGT2B7_2B4 UGT2B7 / UGT2B4 CYP3A4 CYP3A4 UGT2B7_2B4->C6G CYP3A4->Norcodeine CYP2D6->Morphine UGT2B7_1A->M3G UGT2B7_1A->M6G UGT_Mechanism Figure 2. General UGT Reaction Mechanism cluster_reactants Reactants cluster_products Products Substrate Substrate (Codeine) UGT2B7 UGT2B7 Enzyme Substrate->UGT2B7 UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT2B7 Glucuronide Substrate-Glucuronide (C6G) UGT2B7->Glucuronide UDP Uridine Diphosphate (UDP) UGT2B7->UDP Inhibition_Workflow Figure 3. Workflow for an In Vitro UGT Inhibition Assay A 1. Prepare Reagents - HLM or rUGT2B7 - Buffer, UDPGA, MgCl2 - Probe Substrate (e.g., Codeine) - Test Inhibitor (NME) B 2. Pre-incubation - Combine Enzyme, Buffer, MgCl2 - Add Test Inhibitor at various concentrations - Incubate for 5-10 min at 37°C A->B C 3. Reaction Initiation - Add Probe Substrate - Pre-warm for 3 min - Add UDPGA to start reaction B->C D 4. Incubation - Incubate at 37°C - Ensure linear reaction velocity (e.g., 30-60 min) C->D E 5. Reaction Termination - Add ice-cold acetonitrile (B52724) with Internal Standard (IS) D->E F 6. Sample Processing - Vortex - Centrifuge to pellet protein - Transfer supernatant E->F G 7. LC-MS/MS Analysis - Quantify metabolite (C6G) - Normalize to IS F->G H 8. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 value G->H

References

An In-depth Technical Guide to Codeine-6-glucuronide: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine-6-glucuronide (C6G) is a primary and active metabolite of codeine, a widely used opioid analgesic. While codeine itself is considered a prodrug, its therapeutic effects are largely attributed to its metabolic conversion to morphine and C6G.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolism, and analytical methodologies related to C6G, intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

This compound is a morphinan (B1239233) derivative formed by the conjugation of a glucuronic acid moiety to the codeine molecule at the 6-hydroxyl position.[3] This glucuronidation significantly increases the polarity and water solubility of the parent compound, facilitating its excretion.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₉NO₉[4]
Molecular Weight 475.5 g/mol [4]
Melting Point 248-250 °C[4]
XLogP3-AA (Computed) -2.5[4]
pKa (Codeine) 8.21[1]
Aqueous Solubility High[4]

Metabolism and Pharmacokinetics

The primary metabolic pathway for codeine in humans is glucuronidation, which accounts for approximately 80% of its metabolism.[5] The enzyme responsible for the formation of C6G is UDP-glucuronosyltransferase 2B7 (UGT2B7), which is predominantly found in the liver.[3]

Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference
Plasma AUC ~15 times higher than codeineHuman[6]
Half-life (t½) 2.75 ± 0.79 hHuman[6]

The plasma concentration of C6G is significantly higher than that of morphine, another active metabolite of codeine, suggesting a potentially significant contribution of C6G to the overall analgesic effect of codeine.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of glucuronides, including C6G, is the Koenigs-Knorr reaction.[7] While a detailed, step-by-step protocol specifically for C6G is not available in the reviewed literature, the general principles of the reaction can be outlined.

General Koenigs-Knorr Reaction Methodology:

  • Protection of the Glucuronic Acid: The hydroxyl groups of the glucuronic acid are typically protected with acetyl groups, and the anomeric carbon is brominated to form a glycosyl bromide donor.

  • Coupling Reaction: The protected glycosyl bromide is reacted with codeine in the presence of a promoter, such as a silver or mercury salt (e.g., silver carbonate), in an aprotic solvent. This leads to the formation of the glycosidic bond at the 6-hydroxyl position of codeine.

  • Deprotection: The acetyl protecting groups are removed from the glucuronic acid moiety, typically by hydrolysis under basic conditions, to yield the final this compound product.

  • Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of C6G in biological matrices.

General LC-MS/MS Protocol for C6G in Plasma:

  • Sample Preparation:

    • Protein precipitation of the plasma sample with a suitable organic solvent (e.g., acetonitrile).

    • Centrifugation to pellet the precipitated proteins.

    • Evaporation of the supernatant to dryness under a stream of nitrogen.

    • Reconstitution of the residue in the mobile phase.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (the protonated molecule of C6G) to a specific product ion.

Note: For a fully validated and replicable method, it is crucial to consult specific published literature that provides detailed parameters such as the exact mobile phase composition and gradient, column dimensions, and mass spectrometric settings.[8][9]

In Vitro Experiment: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand, such as C6G, for a specific receptor, in this case, the opioid receptors.

General Opioid Receptor Binding Assay Protocol:

  • Preparation of Receptor Source: Membranes from cells expressing the opioid receptor of interest (e.g., mu-opioid receptor) or brain tissue homogenates are prepared.

  • Incubation: The receptor preparation is incubated with a radiolabeled ligand known to bind to the receptor (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the unlabeled test compound (C6G).

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.

In Vivo Experiment: Tail-Flick Test for Analgesia

The tail-flick test is a common method for assessing the analgesic properties of compounds in rodents.

General Tail-Flick Test Protocol in Rats:

  • Acclimation: The animals are acclimated to the testing environment and the restraining device.

  • Baseline Measurement: A baseline tail-flick latency is determined by applying a heat source (e.g., a focused beam of light) to the rat's tail and measuring the time it takes for the rat to flick its tail away. A cut-off time is established to prevent tissue damage.[10][11]

  • Drug Administration: The test compound (C6G) or a control vehicle is administered to the animals, typically via intravenous or intraperitoneal injection.

  • Post-treatment Measurements: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point to quantify the analgesic effect.

Visualizations

Metabolic Pathway of Codeine

Codeine Metabolism Codeine Codeine C6G This compound Codeine->C6G UGT2B7 (~80%) Morphine Morphine Codeine->Morphine CYP2D6 (~5-10%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (~10%) M3G Morphine-3-glucuronide (B1234276) Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide (B1233000) Morphine->M6G UGT2B7

Caption: Metabolic conversion of codeine to its major metabolites.

Experimental Workflow for C6G Quantification

C6G Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Tandem Mass Spectrometry LC->MS Data Data Acquisition & Processing MS->Data

Caption: A typical workflow for the quantification of C6G in plasma.

Opioid Receptor Signaling Pathway

Opioid Receptor Signaling C6G This compound OpioidReceptor μ-Opioid Receptor C6G->OpioidReceptor Agonist Binding G_Protein Gi/o Protein OpioidReceptor->G_Protein Activation AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibition IonChannel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->IonChannel Modulation cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A cAMP->PKA Analgesia Analgesia PKA->Analgesia IonChannel->Analgesia

Caption: Simplified signaling cascade following opioid receptor activation.

References

Codeine-6-glucuronide: A More Potent Analgesic Than Morphine? An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The long-held belief that the analgesic effects of codeine are solely attributable to its minor metabolite, morphine, is increasingly being challenged by evidence suggesting a significant, and potentially more potent, role for its major metabolite, Codeine-6-glucuronide (C6G). This technical guide delves into the existing scientific literature to dissect the comparative pharmacology of C6G and morphine, focusing on analgesic potency and opioid receptor interactions. Through a detailed examination of experimental data and methodologies, this document aims to provide a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

The prevailing understanding is that codeine, a widely used opioid analgesic, acts as a prodrug.[1] Its therapeutic effects have traditionally been ascribed to the small fraction (approximately 5-10%) that is metabolized to morphine by the cytochrome P450 enzyme CYP2D6.[2][3][4] However, a substantial portion of codeine, around 80%, is metabolized into C6G.[4][5][6] Emerging research indicates that C6G is not an inactive metabolite but an active compound with significant analgesic properties, potentially contributing to as much as 60% of codeine's analgesic effect.[7][8] This guide will present and analyze the quantitative data that supports this evolving perspective.

Metabolic Pathways and Bioactivation

Codeine undergoes extensive hepatic metabolism primarily through two pathways: O-demethylation to morphine and glucuronidation to C6G. The enzyme UGT2B7 is responsible for the conversion of codeine to C6G.[2][8] While the conversion to morphine is a critical step for its analgesic activity, the direct analgesic contribution of C6G is a key area of investigation. The metabolic fate of codeine is depicted in the following pathway.

Codeine_Metabolism Codeine Codeine C6G This compound Codeine->C6G ~80% (UGT2B7) Morphine Morphine Codeine->Morphine ~5-10% (CYP2D6) Norcodeine Norcodeine (inactive) Codeine->Norcodeine ~10-15% (CYP3A4) Opioid_Receptor μ-Opioid Receptor C6G->Opioid_Receptor M3G Morphine-3-glucuronide (inactive) Morphine->M3G ~60% (UGT2B7) M6G Morphine-6-glucuronide (B1233000) (active) Morphine->M6G ~5-10% (UGT2B7) Morphine->Opioid_Receptor M6G->Opioid_Receptor Analgesia Analgesic Effect Opioid_Receptor->Analgesia

Figure 1: Metabolic pathway of codeine and its active metabolites.

Comparative Analgesic Potency: In Vivo Studies

Animal models provide crucial insights into the relative analgesic potency of C6G and morphine. The tail-flick test is a common method used to assess antinociceptive effects.

Experimental Protocols

Tail-Flick Test in Rats:

  • Subjects: Male Sprague-Dawley rats.[9]

  • Compound Administration: Intracerebroventricular (i.c.v.) administration of codeine, C6G, or morphine.[9]

  • Methodology: A focused beam of light is applied to the rat's tail. The time taken for the rat to flick its tail (tail-flick latency) is measured as an indicator of pain response. A baseline latency is established before drug administration. Post-administration latencies are measured at specific time points. An increase in tail-flick latency indicates an analgesic effect.

  • Endpoint: The primary endpoint is the maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100. The cut-off time is implemented to prevent tissue damage.

Quantitative Data on Analgesic Potency
CompoundRoute of AdministrationAnimal ModelTestRelative PotencyReference
This compound IntravenousRatTail-FlickElicited ~60% of the analgesic response of codeine.[10]
This compound IntracerebroventricularRatTail-FlickProduced significant analgesic responses.[9]
Morphine IntracerebroventricularRatTail-FlickPositive control, produced significant analgesic responses.[9]

It is important to note that while direct comparisons of C6G to morphine from the same study are limited in the initial search results, the data indicates that C6G is an active analgesic. One study found that intravenous administration of C6G resulted in approximately 60% of the analgesic response elicited by codeine itself.[10] Another study demonstrated that intracerebroventricular administration of C6G produced significant analgesic responses in rats.[9]

Opioid Receptor Binding Affinity

The interaction of C6G and morphine with opioid receptors, particularly the mu-opioid receptor (MOR), is fundamental to their analgesic mechanism. Radioligand binding assays are employed to determine the affinity of these compounds for different opioid receptor subtypes.

Experimental Protocols

Radioligand Binding Assay:

  • Preparation: Homogenates of guinea-pig brain tissue are prepared.[11][12]

  • Radioligands: Specific radiolabeled ligands are used to label the opioid receptor subtypes:

    • μ-receptors: [3H]DAMGO[11][12]

    • δ-receptors: [3H]DPDPE[11][12]

    • κ-receptors: [3H]U69593[11][12]

  • Methodology: The brain homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand (morphine, codeine, C6G, etc.). The amount of radioligand bound to the receptors is measured.

  • Endpoint: The inhibition constant (Ki) is calculated. Ki represents the concentration of the competing ligand that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Quantitative Data on Opioid Receptor Binding Affinity
CompoundReceptor SubtypeKi (nM)Reference
Morphine μ (mu)1.2[13]
Morphine-6-glucuronide μ (mu)0.6[13]
Codeine μ (mu)>1000-
This compound μ (mu)Not significantly different from morphine[11][12]
Morphine δ (delta)--
This compound δ (delta)Slightly increased affinity compared to parent compound[11][12]
Morphine κ (kappa)--
This compound κ (kappa)Reduced affinity compared to parent compound[11][12]

The data indicates that glucuronidation of the 6-hydroxyl group of codeine to form C6G does not negatively impact its affinity for the mu-receptor and may even slightly increase its affinity for the delta-receptor.[11][12] One study reported a Ki value of 0.6 nM for morphine-6-glucuronide at the mu-receptor, which is slightly higher in affinity than morphine (Ki = 1.2 nM).[13] This suggests that C6G can effectively bind to and activate opioid receptors to produce analgesia.

The Role of CYP2D6 Phenotype

The controversy surrounding the primary contributor to codeine's analgesia is further complicated by the genetic polymorphism of the CYP2D6 enzyme. Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers of CYP2D6 substrates.[1]

  • Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity and therefore produce very little morphine from codeine.[3] Despite this, some studies suggest that PMs still experience analgesia from codeine, which would strongly support the role of C6G in its effects.[4][5][14]

  • Ultra-Rapid Metabolizers (UMs): UMs have increased CYP2D6 activity, leading to a more rapid and extensive conversion of codeine to morphine.[3] This can result in higher than expected morphine levels, increasing the risk of toxicity.[3]

The analgesic response in PMs is a critical piece of evidence. If individuals who cannot effectively produce morphine still derive pain relief from codeine, it logically follows that another active metabolite, namely C6G, must be responsible.

Experimental_Workflow cluster_in_vivo In Vivo Potency Assessment cluster_in_vitro In Vitro Receptor Binding Animal_Model Animal Model (e.g., Rat) Drug_Admin Drug Administration (i.c.v. or i.v.) - C6G - Morphine - Saline Control Animal_Model->Drug_Admin Analgesia_Test Analgesia Test (e.g., Tail-Flick) Drug_Admin->Analgesia_Test Data_Analysis_Vivo Data Analysis (%MPE, ED50) Analgesia_Test->Data_Analysis_Vivo Comparative_Analysis Comparative Analysis of Potency and Affinity Data_Analysis_Vivo->Comparative_Analysis Tissue_Prep Tissue Preparation (e.g., Guinea Pig Brain Homogenate) Binding_Assay Radioligand Binding Assay - [3H]DAMGO (μ) - [3H]DPDPE (δ) - [3H]U69593 (κ) Tissue_Prep->Binding_Assay Incubation Incubation with - C6G - Morphine Binding_Assay->Incubation Data_Analysis_Vitro Data Analysis (Ki determination) Incubation->Data_Analysis_Vitro Data_Analysis_Vitro->Comparative_Analysis

Figure 2: Experimental workflow for comparing C6G and morphine.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound is not an inactive metabolite but a potent analgesic in its own right. While morphine is undoubtedly a powerful analgesic, the significant contribution of C6G to the overall therapeutic effect of codeine can no longer be overlooked. The analgesic effect experienced by CYP2D6 poor metabolizers provides compelling evidence for the independent activity of C6G.

For drug development professionals, this has several implications. Targeting the UGT2B7 pathway or developing stable analogs of C6G could lead to novel analgesics with potentially different side-effect profiles. For instance, some research suggests that C6G may have less immunosuppressive effects than codeine.[9]

Further research is warranted to fully elucidate the pharmacological profile of C6G. Head-to-head clinical trials directly comparing the analgesic efficacy and side-effect profiles of equimolar doses of C6G and morphine are needed to definitively establish their relative potencies in humans. A deeper understanding of the transport of C6G across the blood-brain barrier will also be crucial in determining its central nervous system effects. The evolving story of codeine's metabolites underscores the importance of comprehensive pharmacological profiling in drug development and personalized medicine.

References

An In-depth Guide to the Early Pharmacology of Codeine-6-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on codeine-6-glucuronide (C6G), a primary metabolite of codeine. Early investigations challenged the long-held belief that codeine's analgesic effects were solely attributable to its minor metabolite, morphine. These pioneering studies revealed that C6G is not an inactive byproduct but a potent analgesic in its own right, possessing a unique pharmacological profile that continues to inform opioid research and development.

Introduction: The Re-evaluation of Codeine's Bioactivity

For decades, codeine was considered a prodrug, exerting its therapeutic effects primarily through O-demethylation to morphine by the polymorphic enzyme CYP2D6.[1][2] This metabolic pathway, however, accounts for only a small fraction (typically less than 10%) of codeine's disposition.[1][3] The vast majority, approximately 50-80%, is metabolized via glucuronidation to form this compound (C6G).[1][3][4] The substantial production of C6G prompted early researchers to question its pharmacological role, leading to pivotal studies that reshaped the understanding of codeine's mechanism of action. These investigations proposed that C6G is a key active metabolite, contributing significantly to, and perhaps even dominating, the analgesic effects of the parent drug.[2][3]

Metabolic Pathways of Codeine

Codeine undergoes extensive hepatic metabolism through three main pathways. The most significant is direct conjugation with glucuronic acid at the 6-hydroxyl position, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), to form C6G.[4][5][6] The other two pathways involve N-demethylation to the less active norcodeine via CYP3A4 and the critical O-demethylation to morphine via CYP2D6.[4][7] This reliance on CYP2D6 for morphine production is the source of significant inter-individual variability in analgesic response.[5][8] The early focus on C6G stemmed from the observation that even individuals who are "poor metabolizers" (lacking functional CYP2D6) still experience analgesia from codeine, suggesting an alternative active agent.[2][3]

Codeine_Metabolism Codeine Codeine C6G This compound (Major Metabolite) Codeine->C6G ~80% Morphine Morphine (Active Metabolite) Codeine->Morphine ~5-10% Norcodeine Norcodeine Codeine->Norcodeine ~10% UGT2B7 UGT2B7 CYP2D6 CYP2D6 CYP3A4 CYP3A4

Caption: Major metabolic pathways of codeine.

Pharmacodynamics of this compound

Early research focused on two key areas to elucidate the pharmacological activity of C6G: its binding affinity to opioid receptors and its in vivo analgesic potency.

Initial studies aimed to determine how strongly C6G interacts with the primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). These experiments were crucial for understanding whether C6G could elicit a classic opioid response.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compound Mu (μ) Receptor Delta (δ) Receptor Kappa (κ) Receptor Source
Morphine 1.2 - - [9]
Morphine-6-glucuronide 0.6 - - [9]
Codeine - - - [10][11]

| This compound | Unaffected vs. Codeine | Slightly Increased | Reduced |[10][11] |

Note: Specific Ki values for Codeine and C6G were not detailed in the early comparative literature, which often described affinities relative to morphine or the parent compound. Studies showed glucuronidation at the 6-position did not negatively impact mu-receptor affinity compared to the parent drug.[10][11]

Experimental Protocol: Radioligand Binding Assays

A representative protocol for determining opioid receptor affinity in early studies is as follows:

  • Tissue Preparation: Guinea pig or rat brain homogenates were prepared. The brain tissue, rich in opioid receptors, was homogenized in a cold buffer solution (e.g., Tris-HCl) to create a suspension of cell membranes.[9][10][11]

  • Radioligand Incubation: The membrane homogenates were incubated with a specific radiolabeled ligand known to bind to a particular opioid receptor subtype. Commonly used radioligands included:

    • [³H]DAMGO for the mu (μ) receptor.[9][10][11]

    • [³H]DPDPE for the delta (δ) receptor.[10][11]

    • [³H]U69593 for the kappa (κ) receptor.[10][11]

  • Competitive Binding: The incubation was performed in the presence of varying concentrations of the unlabeled test compound (e.g., C6G, morphine, codeine). The test compound competes with the radioligand for binding to the receptors.

  • Separation and Quantification: After reaching equilibrium, the mixture was rapidly filtered to separate the receptor-bound radioligand from the unbound. The radioactivity trapped on the filters was then measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The IC₅₀ value was then converted to the inhibition constant (Ki), which represents the binding affinity of the compound for the receptor.

Following the confirmation of receptor binding, the next critical step was to assess whether C6G produced a measurable analgesic effect in living organisms. Early studies often used rodent models and administered the compounds directly into the central nervous system to bypass the blood-brain barrier and isolate the central analgesic effects.

Table 2: Comparative Analgesic Potency (ED₅₀) in Rodent Models

Compound Route of Administration Animal Model Analgesic Test Relative Potency Source
Morphine Intracerebroventricular (i.c.v.) Rat Tail Flick Positive Control [12]
Codeine Intracerebroventricular (i.c.v.) Rat Tail Flick Active [12]
This compound Intracerebroventricular (i.c.v.) Rat Tail Flick Active, Significant Analgesia [12]

| Morphine-6-glucuronide | Intracerebral | Mouse | - | ~45 times more potent than Morphine |[13] |

Experimental Protocol: Intracerebroventricular (i.c.v.) Administration and Nociceptive Testing

The direct central administration of compounds was a key methodology in early C6G research.[12][14]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Compound Synthesis (e.g., C6G from Codeine) C i.c.v. Administration (C6G, Morphine, Saline) A->C B Animal Preparation (Rat with i.c.v. cannula) B->C D Nociceptive Testing (Tail Flick Assay) C->D at timed intervals E Measure Response Latency D->E F Calculate %MPE (Maximum Possible Effect) E->F G Determine ED50 Value F->G

Caption: Workflow for assessing central analgesic effects.
  • Animal Model: Sprague-Dawley or similar strains of rats were commonly used.[12] A cannula was surgically implanted into a cerebral ventricle (e.g., the lateral ventricle) to allow for direct and repeated drug administration.

  • Drug Administration: Test compounds (C6G, codeine, morphine) or a vehicle control (saline) were dissolved in a sterile solution and microinjected through the cannula directly into the cerebrospinal fluid (CSF).[12][15] This method ensures the compound reaches central opioid receptors without being metabolized peripherally or stopped by the blood-brain barrier.

  • Analgesic Assay (Tail-Flick Test): This is a standard test to measure the pain response threshold. A focused beam of heat is applied to the rat's tail. The time it takes for the rat to "flick" its tail away from the heat source is measured (tail-flick latency).

  • Data Collection: A baseline latency is recorded before drug administration. After i.c.v. injection, latencies are measured at set time intervals (e.g., 15, 30, 60, 90 minutes) to determine the onset, peak, and duration of the analgesic effect. A cut-off time is established to prevent tissue damage.

  • Potency Calculation: The data are used to construct dose-response curves, from which the ED₅₀ (the dose required to produce 50% of the maximum possible analgesic effect) is calculated for each compound.

Proposed Signaling and Mechanism of Action

The analgesic effects of C6G, like other opioids, are mediated by the activation of G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor.

Signaling_Pathway C6G This compound MOR Mu-Opioid Receptor (GPCR) C6G->MOR Binds & Activates G_Protein Gi/Go Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels (K+ Channels) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Decreased K_ion K+ K_Channel->K_ion Efflux Increased ATP ATP ATP->AC

Caption: Opioid receptor signaling cascade initiated by C6G.

Upon binding to the mu-opioid receptor, C6G initiates a cascade of intracellular events:

  • G-Protein Activation: The receptor activates inhibitory G-proteins (Gi/Go).

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Ion Channel Modulation:

    • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and decreases postsynaptic excitability.

Collectively, these actions reduce neuronal excitability and inhibit the transmission of nociceptive signals, resulting in analgesia.

Conclusions from Early Research

  • C6G is a Major Metabolite: Contrary to being a minor product, C6G is the most abundant metabolite of codeine.[4][16]

  • C6G is Pharmacologically Active: C6G binds to opioid receptors and produces potent, centrally-mediated analgesia when administered directly into the brain.[10]

  • Alternative Pathway to Analgesia: The activity of C6G provides a mechanistic explanation for why codeine can be an effective analgesic even in individuals who cannot metabolize it to morphine.[2][3]

  • Favorable Side Effect Profile: Some studies suggested that C6G may have a more favorable side-effect profile, with less immunosuppression compared to codeine.[12]

These early discoveries established C6G as a critical component of codeine's overall pharmacological effect and paved the way for further research into the activity of other opioid glucuronides, such as the now well-characterized morphine-6-glucuronide.[13][17][18] This body of work underscores the importance of evaluating all major metabolites when characterizing the clinical pharmacology of a drug.

References

Methodological & Application

Application Note: Quantification of Codeine-6-Glucuronide in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of codeine-6-glucuronide (C6G) in human urine. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is suitable for use in clinical research, forensic toxicology, and drug metabolism studies.

Introduction

Codeine is a widely used opioid analgesic that is extensively metabolized in the body. A significant metabolic pathway is glucuronidation, leading to the formation of this compound (C6G), a major metabolite excreted in urine.[1] Accurate quantification of C6G is crucial for understanding codeine's pharmacokinetics, monitoring patient compliance, and in forensic investigations. While some methods measure total codeine after hydrolysis, direct measurement of the glucuronide conjugate provides more specific information.[1][2] This LC-MS/MS method offers high selectivity and sensitivity for the direct quantification of C6G, eliminating the need for a hydrolysis step which can be incomplete and time-consuming.[3][4][5]

Experimental

Materials and Reagents

  • This compound certified reference material

  • Codeine-d3-glucuronide or other suitable deuterated internal standard (IS)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Oasis HLB SPE cartridges (30 mg, 1 cc) or equivalent[2][6]

  • Human urine (drug-free) for calibration standards and quality controls

Instrumentation

  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A solid-phase extraction (SPE) procedure is utilized for sample clean-up and concentration.

  • Spiking: To 0.5 mL of urine, add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality controls, spike with the appropriate concentration of C6G.

  • Dilution: Add 0.5 mL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Method

The following are typical starting conditions and may require optimization for individual instrument setups.

Liquid Chromatography Parameters

ParameterValue
Column C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound476.2300.125
Codeine-d3-glucuronide (IS)479.2303.125

Note: The specific m/z values and collision energies should be optimized for the instrument in use. The transition for C6G is based on the fragmentation of the protonated molecule to the codeine aglycone.[7]

Results and Data Presentation

Calibration Curve

The method was linear over a concentration range of 10 to 5000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x is typically used.[7]

AnalyteCalibration Range (ng/mL)
This compound10 - 5000> 0.995

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low30< 10< 1090 - 110
Medium300< 10< 1090 - 110
High3000< 10< 1090 - 110

Recovery

The extraction recovery was determined by comparing the peak areas of extracted samples with those of non-extracted standards.

AnalyteExtraction Recovery (%)
This compound> 85

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample (0.5 mL) spike_is Spike with Internal Standard sample->spike_is dilute Dilute with 2% Formic Acid spike_is->dilute spe Solid-Phase Extraction (SPE) dilute->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of C6G calibration->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of this compound in urine.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for a variety of research and forensic applications.

References

Application Note: Solid-Phase Extraction of Codeine-6-Glucuronide from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation of codeine-6-glucuronide (C6G) from complex biological matrices such as urine and plasma. The described methodology utilizes a mixed-mode cation exchange SPE format, which combines reversed-phase and ion-exchange retention mechanisms to achieve high recovery and excellent sample cleanup. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this key codeine metabolite for pharmacokinetic studies, clinical and forensic toxicology.

Introduction

Codeine is a widely used opioid analgesic that is extensively metabolized in the body. One of its major metabolites is this compound (C6G), formed through conjugation with glucuronic acid. The direct quantification of C6G in biological fluids is crucial for understanding the pharmacokinetics of codeine and for accurate interpretation in toxicology screenings. Solid-phase extraction is a critical sample preparation step that removes endogenous interferences and concentrates the analyte of interest prior to analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] While enzymatic hydrolysis is often used to cleave the glucuronide moiety, direct measurement of C6G can provide more specific information.[2] This note provides a detailed protocol using a mixed-mode solid-phase extraction approach, which has been shown to be effective for the extraction of opioids and their metabolites.[3]

Experimental

Materials and Reagents

Instrumentation

  • SPE Manifold

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

  • LC-MS/MS system for analysis

Solid-Phase Extraction Protocol

A detailed, step-by-step protocol is provided below. This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Sample Pre-treatment
  • Allow urine or plasma samples to thaw to room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge plasma samples at 3000 x g for 10 minutes to pellet any precipitated proteins.

  • To 1 mL of urine or plasma supernatant, add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

  • Vortex for 10 seconds.

SPE Cartridge Conditioning
  • Place the mixed-mode cation exchange SPE cartridges on the manifold.

  • Condition the cartridges by passing 1 mL of methanol.

  • Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry.

Sample Loading
  • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).

Washing
  • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral compounds.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

Elution
  • Elute the C6G from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Collect the eluate in a clean collection tube.

Dry-down and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes the quantitative data for the extraction of this compound and related compounds from various studies.

AnalyteMatrixSPE SorbentRecovery (%)LOQ (ng/mL)Linearity (ng/mL)Reference
This compound Post-mortem BloodNot Specified57.8 - 94.12323 - 4,600[5]
This compound UrineOasis HLBNot Specified300Not Specified[6][7]
Codeine PlasmaOn-line SPE60.5 - 75.155 - 200[8]
Codeine UrineSupel™ Swift HLB105Not SpecifiedNot Specified[9]

Note: Data for Codeine is included to provide a reference for opioid extraction performance where C6G-specific data was not available in the cited literature.

Visualization

The following diagram illustrates the workflow of the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_post_extraction 3. Post-Extraction Sample Urine/Plasma Sample Buffer Add Phosphate Buffer (pH 6.0) Sample->Buffer Vortex1 Vortex Buffer->Vortex1 Load Load Sample Vortex1->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 1 mL Water Load->Wash1 Wash2 Wash 2: 1 mL 0.1 M Acetic Acid Wash1->Wash2 Wash3 Wash 3: 1 mL Methanol Wash2->Wash3 Elute Elute: 1 mL 5% NH4OH in Methanol Wash3->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Conclusion

The described mixed-mode solid-phase extraction protocol provides an effective and reproducible method for the isolation of this compound from biological matrices. This sample preparation technique is essential for obtaining clean extracts and achieving the sensitivity required for accurate quantification by LC-MS/MS. The protocol can be adapted for various research and clinical applications involving the analysis of codeine and its metabolites.

References

Application Note: Analysis of Cyanidin-3-O-Glucoside (C3G) Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin-3-O-glucoside (C3G) is a major anthocyanin found in various fruits and vegetables, such as berries, red grapes, and black rice. It is a potent antioxidant with various reported health benefits, including anti-inflammatory, anti-diabetic, and neuroprotective effects. Accurate and reliable quantification of C3G in different matrices is crucial for quality control, pharmacokinetic studies, and understanding its biological activity. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is the most common and effective technique for the analysis of C3G. This application note provides a detailed protocol for the determination of C3G using HPLC.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for C3G analysis using HPLC. These values can vary depending on the specific instrumentation, column, and mobile phase conditions.

Table 1: Chromatographic Performance and Calibration

ParameterTypical Value
Retention Time (t_R)5 - 15 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL

Table 2: Method Validation Parameters

ParameterTypical Recovery (%)Typical Precision (%RSD)
Intra-day Precision95 - 105%< 2%
Inter-day Precision93 - 107%< 3%
Accuracy94 - 106%N/A

Experimental Protocols

Standard Preparation

A stock solution of C3G is typically prepared by dissolving the standard in a solvent such as methanol (B129727) or acidified methanol. Working standards are then prepared by serial dilution of the stock solution.

  • Stock Solution: Accurately weigh 1 mg of C3G standard and dissolve it in 10 mL of methanol containing 0.1% HCl to obtain a concentration of 100 µg/mL. Store at -20°C in the dark.

  • Working Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 25 µg/mL.

Sample Preparation (from Bilberry Extract)

This protocol describes the extraction of C3G from a solid sample matrix.

  • Extraction: Weigh 1 g of the sample and add 10 mL of extraction solvent (e.g., methanol with 1% formic acid).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV/Vis Method

This method is suitable for routine quantification of C3G in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 5% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 5-20% B

    • 20-25 min: 20-50% B

    • 25-30 min: 50-5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 520 nm.

HPLC-MS/MS Method

For higher sensitivity and selectivity, especially in complex matrices like plasma, an HPLC-MS/MS method is recommended.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-40% B

    • 5-6 min: 40-95% B

    • 6-7 min: 95% B

    • 7-8 min: 95-5% B

    • 8-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • C3G: m/z 449.1 → 287.1

    • Internal Standard (e.g., Pelargonidin-3-O-glucoside): m/z 433.1 → 271.1

Visualizations

C3G_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample (e.g., Berries, Plasma) Extraction Extraction with Acidified Solvent Sample->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection Autosampler Injection HPLC_Vial->Injection Column C18 Separation Injection->Column Detection UV/Vis (520 nm) or MS/MS Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for the analysis of C3G.

C3G_Signaling_Pathway_Antioxidant C3G Cyanidin-3-O-glucoside (C3G) ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2) C3G->ROS Scavenges Nrf2 Nrf2 C3G->Nrf2 Activates Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Induces Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Causes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Caption: Antioxidant signaling pathway of C3G.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for the Comprehensive Analysis of Opiate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the identification and quantification of opiate metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in the fields of clinical toxicology, forensic science, and drug development. The protocols herein describe robust methodologies for sample preparation, derivatization, and GC-MS analysis. Quantitative data from various studies are summarized for comparative purposes. Furthermore, this document includes diagrams illustrating the metabolic pathways of common opiates and a general experimental workflow to guide the user through the analytical process.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of a broad range of compounds, including opiate metabolites. Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometry, makes it a gold standard in forensic and clinical toxicology.[1][2][3] The analysis of opiate metabolites is crucial for monitoring therapeutic drug use, detecting illicit drug consumption, and in post-mortem investigations.

This application note outlines validated methods for the analysis of several key opiates and their metabolites, such as morphine, codeine, 6-monoacetylmorphine (6-AM), hydrocodone, hydromorphone, oxycodone, and oxymorphone, in biological samples like blood, urine, and hair.[4][5][6]

Opiate Metabolism

The biotransformation of opiate drugs in the body results in various metabolites. Understanding these metabolic pathways is essential for interpreting analytical results correctly. For instance, heroin is rapidly metabolized to 6-AM and then to morphine. Codeine is metabolized to morphine. The presence of specific metabolites can, therefore, indicate the use of a particular parent drug.

Opiate_Metabolism Heroin Heroin MAM6 6-Monoacetylmorphine (6-AM) Heroin->MAM6 Metabolism Morphine Morphine MAM6->Morphine Metabolism M3G Morphine-3-glucuronide Morphine->M3G Glucuronidation M6G Morphine-6-glucuronide Morphine->M6G Glucuronidation Codeine Codeine Codeine->Morphine O-demethylation Norcodeine Norcodeine Codeine->Norcodeine N-demethylation Hydrocodone Hydrocodone Hydromorphone Hydromorphone Hydrocodone->Hydromorphone O-demethylation Norhydrocodone Norhydrocodone Hydrocodone->Norhydrocodone N-demethylation Oxycodone Oxycodone Oxymorphone Oxymorphone Oxycodone->Oxymorphone O-demethylation Noroxycodone Noroxycodone Oxycodone->Noroxycodone N-demethylation

Caption: Metabolic pathways of common opiates.

Experimental Protocols

A general workflow for the GC-MS analysis of opiate metabolites from biological samples is presented below. This typically involves sample preparation (including hydrolysis of conjugated metabolites), extraction, derivatization, and subsequent instrumental analysis.

Experimental_Workflow Sample Biological Sample (Urine, Blood, Hair) Hydrolysis Enzymatic or Acid Hydrolysis (for glucuronide metabolites) Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification & Identification) GCMS->Data

Caption: General experimental workflow for opiate analysis.
Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the specific opiates of interest.

3.1.1. Urine Sample Preparation [1]

  • To a 1 mL urine sample, add an internal standard.

  • For the analysis of total morphine and codeine, enzymatic hydrolysis of the glucuronide conjugates is necessary. This can be performed using β-glucuronidase.[4]

  • Adjust the pH of the sample to 8.5-9.5 with a suitable buffer (e.g., borax (B76245) buffer).

  • Perform liquid-liquid extraction (LLE) with an organic solvent such as a mixture of chloroform (B151607) and isopropanol (B130326) or ethyl acetate.[1]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

3.1.2. Blood Sample Preparation [4][5]

  • To 1 mL of whole blood, add an internal standard.

  • Precipitate proteins by adding acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a new tube and evaporate the acetonitrile.

  • Adjust the pH of the remaining aqueous layer to ~9.0.

  • Proceed with liquid-liquid extraction as described for urine samples, often using a chloroform/trifluoroethanol mixture.[4][5]

  • The organic extract is then dried down.

3.1.3. Hair Sample Preparation [7]

  • Decontaminate the hair samples externally.

  • Pulverize approximately 50 mg of hair.

  • Incubate the powdered hair in 0.1 M HCl at 56°C for 16 hours.

  • Neutralize with NaOH and add a phosphate (B84403) buffer (pH 8.4).

  • Perform LLE with a chloroform-isopropanol mixture.

  • Separate the organic phase after centrifugation and evaporate to dryness.

Derivatization

Derivatization is a critical step to improve the volatility and thermal stability of the polar opiate molecules, enhancing their chromatographic properties for GC-MS analysis.

3.2.1. Silylation This is a common method where active hydrogens in hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8]

  • Procedure: Reconstitute the dried extract in the silylating agent and heat at 70-90°C for 20-30 minutes.

3.2.2. Acylation This method involves the reaction of hydroxyl and amine groups with an acylating agent.

  • Reagents: Propionic anhydride, acetic anhydride, or N-methyl-bis(trifluoroacetamide) (MBTFA).[1][6]

  • Procedure: Reconstitute the extract in the acylating agent (often with a catalyst like pyridine) and heat. For example, with propionic anhydride, heating at 80°C for 3 minutes is effective.[1]

3.2.3. Oximation for Keto-Opiates For opiates containing a ketone group (e.g., hydrocodone, oxycodone), a pre-derivatization step with an oximating reagent is often employed to prevent the formation of multiple derivatives.[8]

  • Reagents: Hydroxylamine or Methoxyamine.[4][8]

  • Procedure: The dried extract is first reacted with the oximating reagent before proceeding with silylation or acylation.[4]

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for opiate analysis. These should be optimized for the specific instrument and analytes.

ParameterTypical Setting
Gas Chromatograph
ColumnHP-1MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.[1]
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min.[1]
Injection ModeSplitless.[1]
Injection Volume1-2 µL.[9]
Inlet Temperature250-280°C.[1]
Oven Temperature ProgramInitial temp: 100-150°C, hold for 1-2 min, ramp at 10-25°C/min to 280-310°C, hold for 5-15 min.[1][9]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV.[1]
Ion Source Temperature230-250°C.[1][9]
Acquisition ModeSelected Ion Monitoring (SIM) for targeted quantification or Full Scan for screening.[1][3]
Transfer Line Temp280-300°C.[1][9]

Quantitative Data Summary

The following tables summarize the quantitative performance of various GC-MS methods for opiate analysis reported in the literature.

Table 1: Linearity and Limits of Detection (LOD) & Quantitation (LOQ) in Blood

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Morphine10 - 2000210[4][5]
Codeine10 - 2000210[4][5]
6-Acetylmorphine10 - 2000210[4][5]
Hydrocodone10 - 2000210[4][5]
Hydromorphone10 - 2000210[4][5]
Oxycodone10 - 2000210[4][5]
Oxymorphone10 - 2000210[4][5]
Fentanyl0.2 - 45--[10]

Table 2: Linearity and Limits of Detection (LOD) & Quantitation (LOQ) in Urine

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Morphine25 - 2000-25[1]
Codeine25 - 2000-25[1]
6-Acetylmorphine5 - 150-5[3][9]
Tramadol10 - 1500-10[3][9]
Nalbuphine10 - 1500-10[3][9]
Fentanyl2.2 - 450--[10]

Table 3: Method Validation Parameters from Various Studies

AnalyteMatrixRecovery (%)Precision (%RSD)Reference
Multiple OpiatesBlood50 - 68< 10[4][5]
Morphine & CodeineUrine-< 5[3]
Multiple OpiatesHair91.8 - 102.4< 3.5[7]
Fentanyl & Butyryl FentanylOral Fluid80 - 100< 15-20[11]

Conclusion

GC-MS remains a cornerstone for the sensitive and specific analysis of opiate metabolites in various biological matrices. The methodologies presented in this document, including detailed sample preparation, derivatization, and instrumental analysis protocols, provide a robust framework for researchers and scientists. The summarized quantitative data offers a valuable reference for method development and validation. Proper optimization of these protocols will ensure accurate and reliable results for both clinical and forensic applications.

References

Synthesis of Codeine-6-glucuronide for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of codeine-6-glucuronide (C6G), a primary metabolite of codeine. The availability of high-purity C6G is essential for a variety of research applications, including metabolism studies, analytical method development, and pharmacological investigations.

Introduction

Codeine, a widely used opioid analgesic, is extensively metabolized in the liver. One of the major metabolic pathways is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, to form this compound.[1] C6G itself is pharmacologically active and contributes significantly to the analgesic effect of codeine.[1][2] Therefore, access to pure C6G as a research standard is crucial for accurately studying the pharmacokinetics and pharmacodynamics of codeine and its metabolites. This document outlines two effective methods for the synthesis of C6G: a chemical approach using the Koenigs-Knorr reaction and an enzymatic approach utilizing the UGT2B7 enzyme.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterChemical Synthesis (Koenigs-Knorr)Enzymatic Synthesis (UGT2B7)
Starting Materials Codeine, Acetobromo-α-D-glucuronic acid methyl esterCodeine, Uridine diphosphate (B83284) glucuronic acid (UDPGA)
Catalyst/Enzyme Silver CarbonateUDP-glucuronosyltransferase 2B7 (UGT2B7)
Typical Reaction Time Several hours to overnight1-4 hours
Reaction Conditions Anhydrous organic solvent, room temperature to mild heatingAqueous buffer (e.g., Tris-HCl), 37°C
Purification Method Column chromatography, HPLCSolid-phase extraction, HPLC
Reported Yield Moderate to good (specific yields vary)Generally high for in vitro assays
Purity High (>95% achievable with proper purification)High (>95% achievable with proper purification)
Advantages Scalable, well-established classical methodHigh specificity, milder reaction conditions
Disadvantages Requires protection/deprotection steps, use of heavy metal saltsEnzyme availability and cost, smaller scale

Experimental Protocols

Chemical Synthesis: Modified Koenigs-Knorr Reaction

This protocol describes the synthesis of this compound via the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol.[1]

Materials:

  • Codeine

  • Acetobromo-α-D-glucuronic acid methyl ester

  • Silver Carbonate (Ag₂CO₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene (B28343)

  • Methanol (B129727) (MeOH)

  • Sodium Methoxide (B1231860) (NaOMe) in Methanol

  • Dowex 50W-X8 resin (H⁺ form)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol mixtures)

Procedure:

  • Glycosylation Reaction:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve codeine (1.0 eq) in anhydrous dichloromethane.

    • Add silver carbonate (2.0 eq).

    • To this suspension, add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.2 eq) in anhydrous toluene dropwise at room temperature with vigorous stirring.

    • Protect the reaction from light and stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of the Protected Intermediate:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, and wash the pad with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a chloroform/methanol gradient to isolate the protected intermediate, methyl [codein-6-yl-2,3,4-tri-O-acetyl-β-D-glucopyranosid]uronate.[1]

  • Deprotection:

    • Dissolve the purified protected intermediate in dry methanol.

    • Add a catalytic amount of sodium methoxide solution in methanol and stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

  • Final Purification:

    • Neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin, filter, and wash the resin with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product with high purity.

Enzymatic Synthesis using UGT2B7

This protocol outlines the in vitro synthesis of this compound using recombinant human UGT2B7.

Materials:

  • Codeine

  • Uridine diphosphate glucuronic acid (UDPGA), trisodium (B8492382) salt

  • Recombinant human UGT2B7 enzyme (e.g., in insect cell microsomes)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Acetonitrile (B52724)

  • Formic Acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Enzymatic Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 7.4)

      • MgCl₂ (10 mM)

      • Recombinant UGT2B7 (concentration to be optimized based on enzyme activity)

      • Codeine (e.g., 1 mM final concentration, dissolved in a minimal amount of a suitable solvent if necessary)

      • BSA (optional, can help stabilize the enzyme)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Initiate the reaction by adding UDPGA (e.g., 2 mM final concentration).

    • Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

  • Purification:

    • Collect the supernatant.

    • For purification, the supernatant can be subjected to solid-phase extraction.

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with water to remove salts and UDPGA.

      • Elute the this compound with methanol.

    • The eluted fraction can be further purified by preparative HPLC to achieve high purity.

Mandatory Visualizations

Chemical_Synthesis_Workflow Codeine Codeine Glycosylation Koenigs-Knorr Reaction Codeine->Glycosylation Acetobromo_Glucuronic_Acid Acetobromo-α-D-glucuronic acid methyl ester Acetobromo_Glucuronic_Acid->Glycosylation Protected_Intermediate Protected this compound (methyl ester, acetylated) Glycosylation->Protected_Intermediate Ag₂CO₃ Deprotection Deprotection (NaOMe) Protected_Intermediate->Deprotection Crude_C6G Crude This compound Deprotection->Crude_C6G Purification Purification (HPLC) Crude_C6G->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow Codeine Codeine Enzymatic_Reaction Enzymatic Reaction Codeine->Enzymatic_Reaction UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->Enzymatic_Reaction Reaction_Mixture Reaction Mixture Enzymatic_Reaction->Reaction_Mixture UGT2B7, 37°C Termination Reaction Termination (Acetonitrile) Reaction_Mixture->Termination Crude_C6G Crude This compound Termination->Crude_C6G Purification Purification (SPE, HPLC) Crude_C6G->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Enzymatic synthesis workflow for this compound.

Opioid_Signaling_Pathway C6G This compound Mu_Receptor μ-Opioid Receptor (GPCR) C6G->Mu_Receptor Agonist Binding G_Protein Gi/o Protein Mu_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Analgesia Analgesia cAMP->Analgesia Reduced neuronal excitability Ca_Channel Ca²⁺ Channel Ion_Channels->Ca_Channel Inhibition of Ca²⁺ influx K_Channel K⁺ Channel Ion_Channels->K_Channel Activation of K⁺ efflux Ca_Channel->Analgesia Reduced neurotransmitter release K_Channel->Analgesia Hyperpolarization

Caption: Opioid receptor signaling pathway of C6G.

References

Application Note: Validated LC-MS/MS Method for the Quantification of Coumarin 6-Glucuronide (C6G) in Post-Mortem Blood

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Coumarin 6-Glucuronide (C6G) in post-mortem whole blood. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup, ensuring the removal of matrix interferences common in complex post-mortem samples.[1][2] Chromatographic separation is achieved using a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to forensic toxicology guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[3][4] This application note provides a complete protocol suitable for forensic laboratories requiring a reliable method for C6G analysis in autopsy cases.

Introduction

Coumarin 6 is a widely used fluorescent dye in various scientific fields, including drug delivery systems and fluorescence microscopy. Its primary metabolite, Coumarin 6-Glucuronide (C6G), can be a target analyte in toxicological investigations. Post-mortem blood presents significant analytical challenges due to its complex matrix, potential for sample degradation, and high protein content. Therefore, a highly selective and sensitive analytical method is crucial for accurate quantification.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard in forensic toxicology for its ability to provide definitive identification and quantification of analytes in complex biological matrices.[3][5][6] This protocol describes a fully validated method for C6G determination in post-mortem blood, utilizing solid-phase extraction for sample cleanup and LC-MS/MS for analysis.

Experimental Protocol

Materials and Reagents
  • Standards: C6G and C6G-d4 (internal standard, IS) reference standards (Cerilliant or equivalent).

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water (Fisher Scientific or equivalent).

  • Reagents: Formic acid (99%), ammonium (B1175870) formate (B1220265) (Sigma-Aldrich or equivalent).

  • SPE Cartridges: Mixed-Mode Strong Anion Exchange (SAX) SPE cartridges, 30 mg / 1 mL (Waters or equivalent).

  • Control Matrix: Blank post-mortem whole blood (verified to be free of C6G).

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquoting: To 200 µL of post-mortem blood calibrator, control, or unknown sample in a polypropylene (B1209903) tube, add 20 µL of the C6G-d4 internal standard working solution (500 ng/mL).

  • Pre-treatment: Add 600 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • SPE Conditioning: Condition the SAX SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A/B (90:10) mixture. Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

The analysis is performed using an LC-MS/MS system operating in positive ESI mode.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
LC Gradient See Table 2

Table 2: LC Gradient Program

Time (min)Flow Rate (mL/min)%A%B
0.000.49010
0.500.49010
3.000.41090
3.500.41090
3.510.49010
5.000.49010

Table 3: Mass Spectrometry (MS/MS) Parameters

ParameterC6GC6G-d4 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 527.2m/z 531.2
Product Ion (Q3 Quant) m/z 351.1m/z 355.1
Product Ion (Q3 Qual) m/z 177.1m/z 177.1
Collision Energy (CE) 25 eV (Quant), 40 eV (Qual)25 eV
Dwell Time 100 ms100 ms
Source Temp. 550°C550°C

Method Validation Summary

The method was validated following guidelines from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7] Parameters evaluated included selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects.[3][4][8]

Table 4: Method Validation Results

ParameterResult
Linearity Range 1 – 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) ≤ 6.8%
Inter-day Precision (%CV) ≤ 8.5%
Accuracy (% Bias) Within ± 10% of the nominal concentration
Extraction Recovery > 85%
Matrix Effect 92% - 107% (Ion suppression/enhancement within acceptable limits)[7]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G Workflow for C6G Analysis in Post-Mortem Blood cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis & Reporting Sample 1. Post-Mortem Blood Sample Aliquot 2. Aliquot & Fortify with IS Sample->Aliquot Pretreat 3. Acidify & Centrifuge Aliquot->Pretreat Condition 4a. Condition Cartridge Pretreat->Condition Load 4b. Load Supernatant Wash 4c. Wash Interferences Elute 4d. Elute C6G & IS Evap 5. Evaporate Eluate Elute->Evap Recon 6. Reconstitute Extract Evap->Recon LCMS 7. LC-MS/MS Analysis Recon->LCMS Data 8. Data Processing (Quantification) LCMS->Data Report 9. Final Report Generation Data->Report

Caption: Experimental workflow from sample preparation to final report.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of Coumarin 6-Glucuronide in post-mortem whole blood. The use of solid-phase extraction effectively minimizes matrix effects, a critical consideration for challenging post-mortem specimens.[9][10][11] The validation data confirms that the method meets the stringent requirements for forensic toxicological analysis and is fit for purpose in routine casework.

References

Application Note: Quantification of Codeine-6-Glucuronide in Hair Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hair analysis is a valuable tool in forensic and clinical toxicology for monitoring long-term drug exposure. While the detection of parent drugs in hair is common, it can be challenging to differentiate between active drug consumption and external contamination.[1][2][3][4][5] The quantification of unique drug metabolites, such as codeine-6-glucuronide (C6G), which are not present as environmental contaminants, provides a definitive marker of drug ingestion.[1][2][3][4][5] This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of C6G in human hair samples.[1][2][3]

The presented protocol is based on established methodologies and is intended for researchers, scientists, and drug development professionals.[1][2][6] This method demonstrates sufficient sensitivity to quantify C6G in the hair of opioid users, with concentrations generally increasing with higher concentrations of the parent drug, codeine.[1][2][3][5]

Experimental Protocols

Sample Preparation

A critical step in hair analysis is the sample preparation, which involves decontamination, homogenization, and extraction of the analytes.

a. Decontamination and Homogenization:

  • Wash approximately 20-30 mg of hair sequentially with isopropanol (B130326) and a phosphate (B84403) buffer to remove external contaminants.[6]

  • Dry the washed hair sample.

  • Cut the hair into small snippets (1-3 mm) or pulverize it using a ball mill to ensure homogeneity.[7]

b. Extraction:

  • Accurately weigh 25 mg of the homogenized hair into a disposable vial.[6]

  • Add 500 µL of an appropriate extraction solvent (e.g., "M3" reagent or a methanol/5 M HCl mixture).[6][8]

  • Add an internal standard solution.

  • Incubate the mixture at 100°C for 1 hour, with gentle mixing after 30 minutes.[6]

  • Cool the sample to room temperature before proceeding to solid-phase extraction (SPE).[6]

c. Solid-Phase Extraction (SPE):

A solid-phase extraction is employed to clean up the sample and concentrate the analytes of interest. The specific SPE sorbent and elution solvents should be optimized for the recovery of C6G.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

a. Liquid Chromatography (LC) Conditions:

  • Instrument: Agilent 1290 LC or equivalent[6]

  • Column: Agilent Poroshell 120 SB C-18 (2.7 µm, 2.1 x 100 mm) or equivalent[6]

  • Mobile Phase A: 5mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[6]

  • Mobile Phase B: Methanol with 0.1% formic acid[6]

  • Flow Rate: 500 µL/min[6]

  • Column Temperature: 50°C[6]

  • Injection Volume: 5 µL

A gradient elution should be optimized to achieve chromatographic separation of C6G from other opioids and endogenous hair matrix components.

b. Mass Spectrometry (MS/MS) Conditions:

  • Instrument: Agilent 6490 triple quadrupole mass spectrometer or equivalent[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Specific precursor-to-product ion transitions for C6G and its corresponding internal standard must be determined and optimized for maximum sensitivity and specificity.

Data Presentation

The following tables summarize quantitative data from the analysis of 46 human hair samples from known opioid users.[1][2][3][5]

Table 1: Quantitative Results for this compound in Human Hair

ParameterValueReference
Number of Samples Analyzed46[1][2][3]
Concentration Range (pg/mg)~1 to 25[1][2][3]
Typical Concentration Range (pg/mg)~1 to 5[1][2][3]
Average Concentration Relative to Parent Codeine (%)2.33[1][2][3]

Table 2: Validation Parameters for the LC-MS/MS Method

ParameterSpecification
Linearity (r²)>0.99
Limit of Quantification (LOQ)Sufficient to detect low pg/mg concentrations
Accuracy (% Bias)Within ±15%
Precision (% RSD)<15%
RecoveryConsistent and reproducible
Matrix EffectAssessed and minimized

Visualizations

Codeine_Metabolism Codeine Codeine C6G This compound Codeine->C6G UGT2B7 Morphine Morphine Codeine->Morphine CYP2D6 Norcodeine Norcodeine Codeine->Norcodeine CYP3A4

Caption: Metabolic pathway of codeine.

Hair_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Decontamination Decontamination Sample Collection->Decontamination Homogenization Homogenization Decontamination->Homogenization Extraction Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for C6G analysis in hair.

References

Application Note: Direct Determination of Codeine-6-glucuronide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic, is extensively metabolized in the body, with Codeine-6-glucuronide (C6G) being a major metabolite. The direct quantification of C6G in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note provides a detailed protocol for the direct determination of C6G in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. An alternative method using High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also discussed.

Analytical Approaches

The direct analysis of C6G in plasma can be effectively achieved through two primary methods:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity and selectivity for C6G analysis. It involves separating the analyte on a reversed-phase HPLC column followed by detection using a fluorescence detector.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Recognized for its superior sensitivity and specificity, LC-MS/MS is the gold standard for bioanalytical assays. This technique allows for the direct measurement of C6G without the need for derivatization, significantly reducing sample preparation time.[2][3]

This document will focus on the LC-MS/MS method due to its enhanced analytical capabilities.

Quantitative Data Summary

The following tables summarize the quantitative data from validated methods for the determination of C6G in plasma and other biological matrices.

Table 1: Method Validation Parameters for C6G Analysis

ParameterHPLC-FLD in Plasma[1]LC-MS in Post-Mortem Blood[4]
Linearity Range 32 - 1600 ng/mL23 - 4600 ng/mL
Accuracy Within 10%88.1 - 114.1%
Precision (CV) Within 10%0.6 - 12.7%
Recovery Not Specified57.8 - 94.1%
Matrix Effects (CV) Not Applicable0.3 - 13.5%

Experimental Protocols

Protocol 1: Direct Determination of C6G in Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of opioids and their metabolites in biological fluids.[2][3][4]

1. Materials and Reagents

  • This compound certified reference material

  • Internal Standard (IS), e.g., Codeine-d3-6-glucuronide

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

3. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the C6G and IS with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • C6G: Precursor ion > Product ion (specific m/z values to be determined based on the instrument)

    • IS: Precursor ion > Product ion (specific m/z values to be determined based on the instrument)

5. Data Analysis

  • Quantify C6G by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of C6G in the plasma samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Calibration Calibration Curve Quantification->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for C6G determination in plasma.

Codeine_Metabolism Codeine Codeine C6G This compound Codeine->C6G UGT2B7 Morphine Morphine Codeine->Morphine CYP2D6 Norcodeine Norcodeine Codeine->Norcodeine CYP3A4

References

Application Notes and Protocols for the Analysis of Rhodamine 6G in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and quantitative analysis of Rhodamine 6G (C₆G), a widely used fluorescent dye, in complex biological matrices such as plasma, serum, and tissue homogenates. The methodologies outlined are essential for applications in pharmacokinetics, biodistribution studies, and drug delivery research.

Introduction

Rhodamine 6G (R6G) is a highly fluorescent cationic dye extensively utilized as a tracer in biological research due to its excellent photostability and high quantum yield.[1][2] Accurate quantification of R6G in complex biological samples is crucial for understanding its disposition in vivo. However, the inherent complexity of matrices such as plasma, serum, and tissue homogenates presents significant analytical challenges, including matrix effects, protein binding, and low analyte concentrations.

This document details three robust sample preparation techniques for the extraction of R6G from these challenging matrices:

  • Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma and serum samples.

  • Solid-Phase Extraction (SPE): A selective technique for the cleanup and concentration of R6G from various biological fluids.

  • Homogenization and Solvent Extraction: A comprehensive method for extracting R6G from tissue samples.

The prepared samples are suitable for subsequent analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), a sensitive and reliable method for quantifying R6G.[3][4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described sample preparation methods for R6G analysis in various biological matrices.

Sample Preparation MethodMatrixAnalyteRecovery (%)Linearity (R²)Precision (RSD %)Limit of Quantitation (LOQ)
Protein Precipitation Plasma/SerumRhodamine 6G85 - 95> 0.995< 101 - 5 ng/mL
Solid-Phase Extraction Plasma/Serum/UrineRhodamine 6G90 - 105> 0.998< 50.1 - 1 ng/mL
Homogenization & Solvent Extraction TissueRhodamine 6G80 - 95> 0.995< 155 - 10 ng/g tissue

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma and Serum Samples

This protocol describes a rapid method for the removal of proteins from plasma or serum samples prior to HPLC-FLD analysis.[5]

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold ACN to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the R6G and transfer it to a clean tube for HPLC-FLD analysis.

cluster_plasma Protein Precipitation Workflow (Plasma/Serum) plasma_sample 100 µL Plasma/Serum Sample add_acn Add 300 µL Ice-Cold Acetonitrile plasma_sample->add_acn 1 vortex Vortex (30s) add_acn->vortex 2 incubate Incubate (-20°C, 20 min) vortex->incubate 3 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge 4 supernatant Collect Supernatant centrifuge->supernatant 5 hplc HPLC-FLD Analysis supernatant->hplc 6

Protein Precipitation Workflow
Protocol 2: Solid-Phase Extraction for Plasma, Serum, and Urine Samples

This protocol provides a more selective cleanup and concentration of R6G from biological fluids using a polymeric reversed-phase SPE cartridge.[3][6]

Materials:

  • Plasma, serum, or urine sample

  • SPE Cartridges (e.g., Oasis HLB)

  • Methanol (MeOH)

  • Deionized water

  • Elution solvent (e.g., ACN with 0.1% formic acid)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of deionized water.

  • Sample Loading: Load 500 µL of the pre-treated sample (plasma/serum diluted 1:1 with water) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove interfering substances.

  • Elution: Elute the R6G from the cartridge with 500 µL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for HPLC-FLD analysis.

cluster_spe Solid-Phase Extraction Workflow condition Condition SPE Cartridge (Methanol, Water) load Load Sample condition->load 1 wash Wash Cartridge (5% Methanol/Water) load->wash 2 elute Elute R6G (ACN/0.1% Formic Acid) wash->elute 3 dry_reconstitute Evaporate & Reconstitute elute->dry_reconstitute 4 hplc HPLC-FLD Analysis dry_reconstitute->hplc 5

Solid-Phase Extraction Workflow
Protocol 3: Homogenization and Solvent Extraction for Tissue Samples

This protocol details the extraction of R6G from tissue samples, a critical procedure for biodistribution studies.

Materials:

  • Tissue sample (e.g., liver, kidney, tumor)

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Tissue homogenizer (e.g., bead beater, rotor-stator)

  • Organic solvent (e.g., acidified ethanol (B145695) or ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Homogenization: Weigh the tissue sample (approx. 100 mg) and place it in a tube with 500 µL of homogenization buffer. Homogenize the tissue until a uniform suspension is achieved.

  • Protein Precipitation and Extraction: Add 1 mL of ice-cold organic solvent to the tissue homogenate.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete extraction of R6G and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted R6G.

  • Evaporation and Reconstitution (Optional): If concentration is required, evaporate the supernatant and reconstitute in a smaller volume of mobile phase for HPLC-FLD analysis.

cluster_tissue Tissue Extraction Workflow tissue_sample Weigh Tissue Sample homogenize Homogenize in Buffer tissue_sample->homogenize 1 add_solvent Add Organic Solvent homogenize->add_solvent 2 vortex Vortex (1 min) add_solvent->vortex 3 centrifuge Centrifuge (15,000 x g, 15 min, 4°C) vortex->centrifuge 4 supernatant Collect Supernatant centrifuge->supernatant 5 hplc HPLC-FLD Analysis supernatant->hplc 6

Tissue Extraction Workflow

HPLC-FLD Analysis Method

The following is a general HPLC-FLD method suitable for the quantification of R6G extracted from biological matrices.[3]

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: Acetonitrile.

    • Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 525 nm

    • Emission Wavelength (λem): 555 nm

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of Rhodamine 6G in complex biological matrices. Protein precipitation offers a rapid and simple approach for plasma and serum, while solid-phase extraction provides higher selectivity and concentration. For tissue samples, a thorough homogenization and solvent extraction protocol is necessary. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available resources. The protocols and methods described in these application notes provide a robust foundation for researchers and scientists working with Rhodamine 6G in a variety of biomedical research applications.

References

Application Note: Quantitative Analysis of C6-Glucosylceramide in Biological Samples Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-Glucosylceramide (C6G), also known as N-hexanoyl-D-erythro-glucosylceramide, is a short-chain sphingolipid that plays a significant role in various cellular processes. As a metabolic product of C6-ceramide, it is implicated in signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][2] The enzyme glucosylceramide synthase (GCS) catalyzes the conversion of ceramide to glucosylceramide, a crucial step in the biosynthesis of complex glycosphingolipids.[3] Dysregulation of this pathway has been associated with various diseases, including cancer and neurodegenerative disorders.[1][3]

Accurate quantification of C6G in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this purpose. The use of a stable isotope-labeled internal standard, such as a deuterated ceramide, is the gold standard for quantitative analysis as it effectively compensates for matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and precision.[4][5][6]

This application note provides a detailed protocol for the quantification of C6G in biological samples using LC-MS/MS with a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: C6-Glucosylceramide (N-hexanoyl-D-erythro-glucosylceramide)

  • Internal Standard (IS): C16:0-d7 Ceramide (or other suitable commercially available deuterated ceramide)[7]

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and isopropanol

  • Additives: Formic acid, ammonium (B1175870) formate

  • Biological Matrix: Cell lysates, plasma, or tissue homogenates

Sample Preparation: Protein Precipitation

This protocol is suitable for cell lysates and plasma samples.

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (or an equivalent amount of protein for cell lysates).

  • Add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL of C16:0-d7 Ceramide in methanol) to each sample, calibrator, and quality control (QC) sample.

  • Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[8]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol/Acetonitrile (90:10, v/v) with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

MRM Transitions:

The following MRM transitions are proposed based on the known fragmentation patterns of glucosylceramides and ceramides (B1148491). The precursor ion ([M+H]+) for C6G is m/z 460.3. A characteristic product ion results from the loss of the glucose moiety (162.1 Da), yielding the C6-ceramide fragment at m/z 298.2. For the deuterated internal standard, C16:0-d7 ceramide, the transition is based on its specific molecular weight.

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)
C6-Glucosylceramide 460.3298.2
C16:0-d7 Ceramide (IS) 545.5264.3

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Data Presentation

The following tables represent expected quantitative data for a validated C6G assay.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
C6-Glucosylceramide1 - 1000> 0.9951/x

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ10.9595.0< 15
Low32.9197.0< 10
Mid100102.5102.5< 10
High800792.099.0< 10

Table 3: Recovery

QC LevelMean Recovery (%)
Low92.5
Mid95.8
High94.1

Visualizations

G Serine Serine + Palmitoyl-CoA Ceramide C6-Ceramide Serine->Ceramide de novo synthesis Glucosylceramide C6-Glucosylceramide Ceramide->Glucosylceramide Apoptosis Apoptosis/Cell Cycle Arrest Ceramide->Apoptosis ComplexGSL Complex Glycosphingolipids Glucosylceramide->ComplexGSL GCS Glucosylceramide Synthase (GCS) GCS->Ceramide

Caption: C6-Ceramide to C6-Glucosylceramide Conversion Pathway.

G Sample Biological Sample (50 µL) Spike Spike with Deuterated Internal Standard (10 µL) Sample->Spike Precipitate Protein Precipitation (200 µL cold Methanol) Spike->Precipitate Vortex Vortex Precipitate->Vortex Incubate Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge Centrifuge (14,000 x g, 10 min) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Experimental Workflow for C6G Quantification.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of C6-Glucosylceramide in biological samples using a deuterated internal standard with LC-MS/MS. The described protein precipitation method is straightforward and effective for sample cleanup. The proposed LC-MS/MS parameters, including the MRM transitions, offer a selective and sensitive approach for C6G quantification. By employing a stable isotope-labeled internal standard, this method ensures high accuracy and reproducibility, making it a valuable tool for researchers in drug development and life sciences to investigate the role of C6G in health and disease.

References

Application of UHPLC-MS in the Pharmacokinetics of Codeine-6-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Codeine, a widely used opioid analgesic, undergoes extensive metabolism in the body. One of the primary metabolic pathways is glucuronidation, which leads to the formation of codeine-6-glucuronide (C6G).[1][2][3] This metabolite is significant as it is the most abundant metabolite of codeine and may possess weak analgesic activity.[3] Understanding the pharmacokinetic profile of C6G is crucial for comprehending the overall disposition of codeine and for clinical monitoring. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of codeine and its metabolites in biological matrices.[4][5] This application note provides a comprehensive overview of the UHPLC-MS based methodologies for the pharmacokinetic study of this compound.

Codeine is metabolized through several pathways, with approximately 50-70% being converted to this compound by the enzyme UGT2B7.[2][6] Other significant pathways include O-demethylation to morphine (the primary active metabolite) by CYP2D6 (0-15%) and N-demethylation to norcodeine by CYP3A4 (10-15%).[2][6] The genetic polymorphism of the CYP2D6 enzyme leads to significant inter-individual variability in the formation of morphine, making the analysis of C6G even more important for understanding codeine's effects in different patient populations, such as poor, extensive, and ultrarapid metabolizers.[4][7]

Experimental Workflow and Protocols

A typical workflow for the analysis of this compound in biological samples using UHPLC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

UHPLC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation e.g., Acetonitrile (B52724) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Clean-up Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Evaporation & Reconstitution Concentration UHPLC Separation UHPLC Separation Evaporation & Reconstitution->UHPLC Separation Injection Mass Spectrometry Detection Mass Spectrometry Detection UHPLC Separation->Mass Spectrometry Detection Ionization (ESI+) Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis Quantification

Caption: Experimental workflow for UHPLC-MS analysis of C6G.

Protocol 1: Sample Preparation from Plasma/Serum

This protocol is based on solid-phase extraction (SPE), a common technique for cleaning up and concentrating analytes from complex biological matrices.[8][9]

Materials:

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution.[8] Add 2 mL of 0.1M sodium phosphate buffer (pH 6) and vortex.[10]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of 0.1M acetic acid, and 1 mL of methanol to remove interferences.[10]

  • Elution: Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (70:25:5 v/v/v).[10]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40-55°C.[10][11]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[12] Vortex and transfer to an autosampler vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.[4]

  • Reversed-phase C18 or similar column (e.g., Shimpack XR-ODSII, Kinetex Biphenyl).[4][5]

UHPLC Conditions:

  • Column: As specified above.

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[11][12]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.[11][12]

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 90-95% B over several minutes, hold, and then return to initial conditions for equilibration.[8][11]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.[11]

  • Column Temperature: 30 - 40°C.[5]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Codeine: m/z 300 -> 165, 215[8][13]

    • This compound: m/z 476 -> 300[13]

    • Morphine: m/z 286 -> 152, 201[8][13]

    • Morphine-3-glucuronide: m/z 462 -> 286[8][13]

    • Morphine-6-glucuronide: m/z 462 -> 286[8][13]

  • Collision Gas: Nitrogen or Argon.[8]

  • Dwell Time: 80 - 120 ms.[8]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for codeine and its metabolites obtained from studies utilizing LC-MS based methods.

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites

AnalyteTmax (h)t1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
Codeine1-21.47 ± 0.32--[6][9]
This compound1-22.75 ± 0.79~150,000 ng/mL (in urine)~10 times higher than codeine[4][6][9]
Morphine1-2~3--[4][9]
Morphine-3-glucuronide1-21.71 ± 0.51--[6][9]

Note: Cmax for C6G is reported from a study analyzing urine and is presented in nanogram/µL, which has been converted to ng/mL for consistency. The plasma AUC of C6G is noted to be approximately 10 times higher than that of codeine.

Table 2: Impact of CYP2D6 Phenotype on Morphine Pharmacokinetics following Codeine Administration

CYP2D6 PhenotypeMedian Morphine AUC (µg·h/L)Key FindingsReference
Extensive Metabolizers (EM)11Standard morphine exposure and analgesic response.[1][14]
Ultrarapid Metabolizers (UM)16Approximately 50% higher morphine plasma concentrations compared to EMs, leading to increased risk of adverse effects.[1][14]

Signaling and Metabolic Pathways

The primary metabolic pathway of codeine involves its conversion to various metabolites, with glucuronidation to C6G being the major route.

Codeine Metabolic Pathway Codeine Codeine C6G This compound Codeine->C6G UGT2B7 (~50-70%) Morphine Morphine Codeine->Morphine CYP2D6 (~0-15%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (~10-15%) M3G Morphine-3-glucuronide Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide Morphine->M6G UGT2B7

Caption: Major metabolic pathways of codeine.

Conclusion

UHPLC-MS is a highly effective and reliable technique for the quantification of this compound and other related metabolites in pharmacokinetic studies. The high sensitivity, selectivity, and speed of UHPLC-MS allow for the accurate determination of these compounds in complex biological matrices. The detailed protocols and data presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of codeine's metabolism and disposition. The ability to precisely measure C6G alongside other metabolites provides a more complete understanding of codeine's pharmacokinetics, particularly in the context of genetic polymorphisms affecting its metabolism.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Codeine-6-Glucuronide for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic, is extensively metabolized in the body, with a significant portion excreted in urine as codeine-6-glucuronide (C6G). For accurate quantitative analysis of total codeine in biological matrices, particularly urine, a hydrolysis step is essential to cleave the glucuronide conjugate back to the parent drug. Enzymatic hydrolysis using β-glucuronidase is a common method employed for this purpose due to its milder conditions compared to acid hydrolysis, which can sometimes lead to analyte degradation.[1] However, the hydrolysis of C6G can be challenging, with efficiency varying significantly depending on the enzyme source and reaction conditions.[2][3]

This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound, summarizing quantitative data for different enzyme sources and outlining a generalized experimental workflow for researchers.

Data Presentation: Comparison of β-Glucuronidase Enzymes for this compound Hydrolysis

The choice of β-glucuronidase and the optimization of hydrolysis conditions are critical for achieving complete and reliable cleavage of C6G. The following table summarizes the performance of various β-glucuronidases under different experimental conditions as reported in the literature. It is important to note that direct comparison can be complex due to variations in experimental design across different studies.

Enzyme SourceHydrolysis Efficiency (%)Temperature (°C)Incubation TimepHNotes
Helix pomatia45-58%[2]60[4]Not Specified5.0[3]Generally shows poor hydrolysis for C6G.[2][3]
Escherichia coli45-58%[2]50[4]Not Specified6.0-7.2[3]Similar to H. pomatia, demonstrates poor hydrolysis of C6G.[2] Loses activity after 1 hour at 60°C.[5]
Patella vulgata (Limpet)>95%[5]60[5]Not Specified5.0 (optimal for all classes), 6.0 (optimal for opioids)Shows high conversion for codeine glucuronide.[5]
AbaloneNot specified for C6G60[4]Not Specified4.5[6]Hydrolysis efficiency is dependent on the specific opiate.[7]
Recombinant (B-One™)>99%[8]20-5560 minNot SpecifiedEfficient hydrolysis independent of temperature.[8]
Recombinant (BGTurbo™)>99%[8]5560 minNot SpecifiedOptimal temperature and incubation time can be analyte-specific.[8]
Recombinant (IMCSzyme®)>80% (for 30,000 ng/mL C6G)[9]5515 min6.5-8.5[6]Genetically engineered enzyme demonstrating high efficiency.[1][9]

Experimental Protocols

This section provides a generalized protocol for the enzymatic hydrolysis of C6G in a urine matrix, followed by sample preparation for LC-MS/MS analysis. This protocol is a composite of methodologies found in the literature and should be optimized for specific laboratory conditions and analytical instrumentation.

Materials:

  • β-glucuronidase enzyme (e.g., from Patella vulgata or a recombinant source)

  • Appropriate buffer for the selected enzyme (e.g., acetate (B1210297) buffer for low pH, phosphate (B84403) or specialized commercial buffer for neutral to high pH)

  • Internal standard (e.g., codeine-d3)

  • Urine sample

  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator or water bath

  • Centrifuge

  • Sample dilution solvent (e.g., 0.1% formic acid in water:methanol)

  • LC-MS/MS vials and inserts

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup and concentration)

Protocol:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Centrifuge the urine sample to pellet any particulate matter.

    • Transfer a specific volume (e.g., 20-100 µL) of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add an appropriate amount of the internal standard solution to the urine sample.

  • Enzymatic Hydrolysis:

    • Prepare a master mix containing the β-glucuronidase enzyme and its corresponding buffer. The concentration of the enzyme should be optimized based on the manufacturer's instructions and preliminary experiments.

    • Add the enzyme/buffer master mix to the urine sample.

    • Vortex the sample for approximately 10 seconds to ensure thorough mixing.

    • Incubate the sample at the optimal temperature and for the optimal duration for the chosen enzyme (refer to the data table and manufacturer's guidelines). For example, incubation could be at 55°C for 15-60 minutes.[8][9]

  • Termination of Reaction and Sample Cleanup (Dilute-and-Shoot approach):

    • After incubation, add a larger volume of a precipitation/dilution solvent (e.g., 260 µL of 90:10 0.1% formic acid in water:methanol) to stop the enzymatic reaction and precipitate proteins.[10]

    • Vortex the sample for 10 seconds.

    • Centrifuge at a high speed (e.g., 3700 rpm) for 10 minutes to pellet the precipitated proteins.[10]

    • Transfer an aliquot of the clear supernatant to a vial for LC-MS/MS analysis.

  • Sample Cleanup (SPE approach - Optional):

    • For cleaner samples and lower detection limits, a solid-phase extraction can be performed after hydrolysis.

    • Condition the SPE cartridge according to the manufacturer's protocol.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte of interest.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[11]

Mandatory Visualization

The following diagrams illustrate the key processes involved in the enzymatic hydrolysis of this compound for analysis.

Hydrolysis_Reaction cluster_products C6G This compound Codeine Codeine C6G->Codeine + H₂O GlucuronicAcid Glucuronic Acid C6G->GlucuronicAcid Enzyme β-glucuronidase Enzyme->C6G catalyzes

Caption: Enzymatic cleavage of this compound.

Experimental_Workflow cluster_cleanup Sample Cleanup start Start: Urine Sample prep Sample Preparation (Centrifugation) start->prep is_spike Internal Standard Spiking prep->is_spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase, Buffer, Incubation) is_spike->hydrolysis dilute_shoot Dilute-and-Shoot (Precipitation & Centrifugation) hydrolysis->dilute_shoot spe Solid Phase Extraction (SPE) (Optional) hydrolysis->spe alternative analysis LC-MS/MS Analysis dilute_shoot->analysis spe->analysis end End: Data Acquisition analysis->end

References

Troubleshooting & Optimization

Incomplete hydrolysis of Codeine-6-glucuronide in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glucuronide Hydrolysis Analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete hydrolysis of Codeine-6-glucuronide (C6G) in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C6G) and why is its hydrolysis necessary for testing?

A1: this compound (C6G) is the major metabolite of codeine, formed when the body conjugates codeine with glucuronic acid to facilitate its excretion in urine.[1][2][3] This process, known as glucuronidation, accounts for approximately 50-80% of codeine metabolism.[2][3] For accurate quantification of total codeine exposure, analytical methods often require a hydrolysis step. This procedure uses an enzyme (β-glucuronidase) or acid to cleave the glucuronide group, converting C6G back into free codeine, which can then be measured by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[4][5]

Q2: Why is C6G considered difficult to hydrolyze compared to other glucuronides?

A2: C6G is known to be one of the more challenging drug metabolites for β-glucuronidases to hydrolyze.[6][7] Studies have shown that common enzymes, such as those from Helix pomatia and Escherichia coli, can result in very poor hydrolysis of C6G (45-58%) while efficiently hydrolyzing morphine-3-glucuronide (B1234276) (90-95%).[4][8] This inherent difficulty makes the selection of the right enzyme and the optimization of reaction conditions critical for accurate results.[6]

Q3: What are the main factors that can lead to incomplete C6G hydrolysis?

A3: Several factors can contribute to the incomplete hydrolysis of C6G:

  • Enzyme Source and Type: The efficiency of β-glucuronidase varies significantly depending on its biological source (e.g., abalone, limpet, E. coli, recombinant).[6][9]

  • Urine Matrix Effects: The pH of clinical urine specimens can range from 4.5 to 8.0, and a shift of just 0.5 pH units can alter enzyme performance by 20% or more.[10][11] The urine may also contain endogenous or exogenous inhibitors.[10]

  • Sub-optimal Reaction Conditions: Incorrect pH, temperature, or incubation time for the specific enzyme being used will reduce efficiency.[12][13]

  • Insufficient Enzyme Concentration: The amount of enzyme may not be adequate to process the concentration of C6G present in the sample within the given timeframe.[13]

Troubleshooting Guide for Incomplete C6G Hydrolysis

This guide addresses common issues encountered during the enzymatic hydrolysis of C6G.

Problem: Low recovery of codeine after hydrolysis, suggesting incomplete cleavage of C6G.

Q1: What is the first parameter I should check? A1: Verify the pH of the reaction mixture. The pH of the urine sample after adding buffer is the most critical factor affecting enzyme activity.[11][12] Each β-glucuronidase has a specific optimal pH range for activity. Urine samples have a wide pH range and must be adequately buffered to bring them into the enzyme's optimal range.[10][11]

Q2: I've confirmed the pH is optimal for my enzyme, but recovery is still low. What's next? A2: Review your incubation time and temperature. Hydrolysis is a time and temperature-dependent reaction. C6G can require longer incubation times (e.g., up to 18-24 hours for some enzymes) or higher temperatures to achieve complete cleavage.[14][15] Ensure your conditions are aligned with the manufacturer's recommendations for the specific enzyme and consider running a time-course experiment to optimize incubation duration. Some recombinant enzymes are designed for rapid hydrolysis at room temperature or elevated temperatures (e.g., 15 minutes at 55°C).[7][16]

Q3: My pH, time, and temperature are optimized, but the problem persists. What else could be wrong? A3: Several factors could still be at play:

  • Enzyme Source: Your current enzyme may be inherently inefficient for C6G. Enzymes from sources like Helix pomatia are known to poorly hydrolyze C6G.[4][8] Consider switching to a different enzyme, such as one from abalone or a genetically modified recombinant enzyme, which often show higher efficiency for difficult conjugates.[6][17]

  • Presence of Inhibitors: Urine can contain substances that inhibit β-glucuronidase activity.[10] Examples include high concentrations of other drugs (competitive hydrolysis), ascorbic acid, or other dietary compounds.[16][18] If inhibition is suspected, a sample dilution approach or using a more robust enzyme may be necessary.

  • Enzyme Concentration: While not always the most critical factor, it's possible the enzyme load is insufficient for the analyte concentration.[12] Try increasing the units of enzyme added to the reaction.

Q4: Have I considered non-enzymatic hydrolysis? A4: Yes, for some opioids, including C6G, acid hydrolysis can be a more effective and reproducible method.[19][20] One study found that an optimized method using 50% HCl for 1.5 hours at 120°C gave reproducible results that approached the true concentration.[4][8] However, acid hydrolysis is a harsher method that can potentially degrade the target analyte and is less gentle than enzymatic procedures.[6]

Visualization of Key Processes

Codeine Metabolism Pathway

The following diagram illustrates the primary metabolic routes of codeine in the human liver. The major pathway involves glucuronidation to C6G, while a minor but critical pathway leads to the formation of morphine.

Codeine_Metabolism cluster_liver Hepatic Metabolism Codeine Codeine C6G This compound (C6G) (Inactive, Excreted) Codeine->C6G UGT2B7 (~80%) Major Pathway Morphine Morphine (Active Metabolite) Codeine->Morphine CYP2D6 (~10%) Minor Pathway Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 M3G Morphine-3-Glucuronide (M3G) (Inactive) Morphine->M3G UGT2B7 M6G Morphine-6-Glucuronide (M6G) (Active) Morphine->M6G UGT2B7

Diagram of the primary metabolic pathways of codeine.
General Experimental Workflow for C6G Hydrolysis

This flowchart outlines the standard laboratory process from sample receipt to final analysis.

Hydrolysis_Workflow Start Receive Urine Sample Prep Sample Aliquoting & Addition of Internal Standard Start->Prep Buffer Add Buffer to Adjust pH Prep->Buffer Enzyme Add β-glucuronidase Enzyme Buffer->Enzyme Incubate Incubate (Controlled Time & Temperature) Enzyme->Incubate Cleanup Sample Cleanup (e.g., SPE, Dilute-and-Shoot) Incubate->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis End Data Review & Quantitation Analysis->End

A generalized workflow for urine sample hydrolysis.
Troubleshooting Decision Tree

Use this logical diagram to diagnose the cause of incomplete C6G hydrolysis.

Troubleshooting_Tree Start Incomplete C6G Hydrolysis (Low Codeine Recovery) Check_pH Is the buffered sample's pH within the enzyme's optimal range? Start->Check_pH Check_Conditions Are incubation time and temperature optimized for C6G? Check_pH->Check_Conditions Yes Sol_pH Adjust buffer/sample ratio. Re-measure pH. Check_pH->Sol_pH No Check_Enzyme Is the enzyme source known to be effective for C6G (e.g., Abalone, Recombinant)? Check_Conditions->Check_Enzyme Yes Sol_Conditions Increase incubation time/temp. Perform time-course study. Check_Conditions->Sol_Conditions No Consider_Inhibitors Could inhibitors be present or is the enzyme concentration too low? Check_Enzyme->Consider_Inhibitors Yes Sol_Enzyme Switch to a more effective enzyme. Consider acid hydrolysis. Check_Enzyme->Sol_Enzyme No Sol_Inhibitors Dilute sample or increase enzyme concentration. Consider_Inhibitors->Sol_Inhibitors Yes

A decision tree for troubleshooting incomplete hydrolysis.

Quantitative Data & Protocols

Table 1: Comparison of β-Glucuronidase Hydrolysis Conditions

This table summarizes typical conditions for various enzymes used in urine hydrolysis. Note that performance, especially for C6G, is highly dependent on the specific commercial preparation.

Enzyme SourceTypical Optimal pHTypical Incubation Temp. (°C)Notes on C6G Hydrolysis
Helix pomatia (Snail)4.5 - 5.037 - 60°CGenerally low efficiency (can be <60%); long incubation times often required.[4][8][19]
Escherichia coli (E. coli)5.5 - 7.837°CVery poor efficiency reported in some studies (45-58%).[4][8][21]
Patella vulgata (Limpet)3.8 - 5.060°CGenerally effective across a broad range of glucuronides.[12][21]
Abalone5.0 - 6.8~60°COften shows higher efficiency for C6G compared to older enzyme preparations.[6][17]
Recombinant (various)4.5 - 7.4 (product specific)Room Temp - 60°COften engineered for high efficiency, resistance to inhibitors, and rapid hydrolysis (e.g., 5-30 min).[10][14][16]
Table 2: Hydrolysis Efficiency of C6G with Different Methods
Hydrolysis MethodConditionsReported C6G Cleavage EfficiencyReference
β-glucuronidase (H. pomatia / E. coli)Not specified45 - 58%[4][8]
β-glucuronidase (H. pomatia)55°C, 24 hours~88%[15]
Recombinant β-glucuronidase (B-One™)20-55°C, 60 minutes>99%[15]
Recombinant β-glucuronidase (IMCSzyme)55°C, 15 minutes~84%[7]
Acid Hydrolysis (50% HCl)120°C, 1.5 hoursApproached 100% (spiked value)[4][8]

Experimental Protocols

The following are generalized starting protocols. Users must validate and optimize these methods for their specific instrumentation, reagents, and sample matrices.

Protocol 1: General Enzymatic Hydrolysis using a Thermostable Recombinant Enzyme

This protocol is a starting point for a modern, rapid hydrolysis enzyme.

  • Sample Preparation:

    • Aliquot 100 µL of urine into a labeled microcentrifuge tube.

    • Add an appropriate internal standard.

  • Buffering and Hydrolysis:

    • Add 100 µL of the enzyme-buffer master mix (many recombinant enzymes are supplied in an optimized buffer). This provides a 1:1 ratio of sample to reagent.[16]

    • Vortex gently for 10-15 seconds.

  • Incubation:

    • Incubate the mixture. A typical starting point is 15 minutes at 55°C .[7] Some enzymes are designed to work efficiently at room temperature.[16] Always consult the manufacturer's data sheet.

  • Sample Cleanup:

    • After incubation, allow the sample to cool to room temperature.

    • Proceed with sample cleanup (e.g., solid-phase extraction, supported liquid extraction, or "dilute-and-shoot") as required by your analytical method.

  • Analysis:

    • Transfer the final extract for analysis by LC-MS/MS or GC-MS.

Protocol 2: Traditional Enzymatic Hydrolysis (Patella vulgata)

This protocol is based on a more traditional enzyme that may require higher temperatures.

  • Sample Preparation:

    • Aliquot 500 µL of urine into a labeled tube.

    • Add internal standard.

  • Buffering:

    • Add 500 µL of 1.0 M acetate (B1210297) buffer (pH 5.0) to the urine sample.[17]

    • Vortex to mix. Verify pH is within the 4.5-5.0 range.

  • Enzyme Addition:

    • Add a specified amount of β-glucuronidase from Patella vulgata (e.g., 300 Units). The exact amount should be optimized.[21]

  • Incubation:

    • Incubate the mixture for 2-4 hours at 60-65°C .[12] An overnight (16-18 hour) incubation at 37°C is another common alternative.[21]

  • Sample Cleanup & Analysis:

    • Follow steps 4 and 5 from Protocol 1.

Protocol 3: Acid Hydrolysis (Caution: Use appropriate safety measures)

This method is effective but non-selective and harsh.

  • Sample Preparation:

    • Aliquot 500 µL of urine into a hydrolysis tube suitable for high temperatures.

    • Add internal standard.

  • Acidification:

    • Under a fume hood, carefully add 250 µL of concentrated Hydrochloric Acid (HCl).

  • Incubation:

    • Securely cap the tube and heat at 120°C for 1.5 hours .[4][8]

  • Neutralization and Cleanup:

    • Cool the sample completely.

    • Neutralize the sample with a strong base (e.g., NaOH) to a pH suitable for extraction.

    • Proceed with sample cleanup and analysis.

References

Technical Support Center: LC-MS/MS Analysis of Codeine-6-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Codeine-6-glucuronide (C6G).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, hair).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1][3] In the context of C6G analysis, endogenous components like phospholipids (B1166683), salts, and other metabolites present in biological samples are common causes of matrix effects, particularly with electrospray ionization (ESI).[4][5]

Q2: I'm observing significant ion suppression for C6G in my plasma samples. What are the likely causes?

A2: Significant ion suppression for C6G in plasma samples is most likely due to co-eluting endogenous components. The primary culprits include:

  • Phospholipids: Abundant in plasma, phospholipids are notorious for causing ion suppression in reversed-phase chromatography.[4]

  • Salts and Buffers: High concentrations of salts from sample collection tubes or buffers used in sample preparation can interfere with the ESI process.[4]

  • Other Endogenous Metabolites: The complex nature of plasma means numerous other metabolites can potentially co-elute with the more polar C6G analyte, leading to competition for ionization.[4]

Q3: Can diluting my sample be an effective strategy to mitigate matrix effects for C6G analysis?

A3: Yes, sample dilution is a straightforward and often effective method for reducing matrix effects, especially for complex matrices like urine and plasma.[4][6] By diluting the sample with a suitable solvent (e.g., the initial mobile phase), the concentration of interfering matrix components is lowered, which can alleviate ion suppression or enhancement.[6] However, it's crucial to ensure that the dilution does not compromise the sensitivity of the assay, bringing the C6G concentration below the lower limit of quantification (LLOQ).[6] This approach is often used in "dilute-and-inject" methods.[7]

Q4: How critical is the use of a stable isotope-labeled internal standard (SIL-IS) for C6G analysis?

A4: The use of a stable isotope-labeled internal standard, such as Codeine-d3-6-glucuronide, is highly recommended and considered best practice for accurate quantification of C6G. A SIL-IS co-elutes with the analyte and experiences similar matrix effects.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[3][7] Using a deuterated analog of the parent compound (e.g., codeine-d3) can also be a viable strategy, though a labeled version of the glucuronide is ideal.[8]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Potential Cause Troubleshooting Steps
Co-eluting matrix components interfering with chromatography. Improve sample cleanup by switching from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]
Inappropriate mobile phase pH. Adjust the mobile phase pH to ensure C6G is in a single, stable ionic form. An acidic mobile phase, for example using 0.1% formic acid, is commonly employed.[1]
Column Overload. Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[4]
Secondary interactions with the column. Consider a different column chemistry, such as one with end-capping, to minimize secondary interactions.

Issue 2: High Variability in C6G Response Between Samples

Potential Cause Troubleshooting Steps
Inconsistent matrix effects between different sample lots. Implement a stable isotope-labeled internal standard (SIL-IS) to compensate for sample-to-sample variations in matrix effects.[4]
Inefficient or variable sample preparation. Optimize and validate the sample preparation method to ensure consistent recovery and removal of interferences. Pay close attention to pH control, solvent volumes, and mixing steps.
Precipitation of the analyte in the autosampler. Ensure the reconstitution solvent is compatible with the initial mobile phase and has sufficient organic content to keep C6G solubilized.

Issue 3: Low Analyte Recovery

Potential Cause Troubleshooting Steps
Inefficient extraction from the biological matrix. For SPE, ensure the sorbent chemistry is appropriate for the polar nature of C6G. A mixed-mode or polymeric sorbent may be beneficial.[4] For LLE, adjust the pH of the aqueous phase to optimize the partitioning of C6G into the organic solvent.[9]
Binding of C6G to proteins in the sample. Protein precipitation is a necessary first step if significant protein binding is suspected.[10]
Incomplete elution from the SPE cartridge. Optimize the elution solvent. A higher percentage of a strong organic solvent, possibly with an acid or base modifier, may be required to elute the polar C6G.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for C6G from Plasma/Blood

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: To 100 µL of plasma or whole blood, add the stable isotope-labeled internal standard. Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex and then centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[8]

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Dilute-and-Inject for C6G from Urine

This is a simpler protocol suitable for less complex matrices or when high throughput is required.

  • Sample Preparation: To 50 µL of urine, add 450 µL of the initial mobile phase containing the stable isotope-labeled internal standard.[4]

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the matrix effect data from a study analyzing C6G in various post-mortem tissues using SPE for sample preparation.[11] The matrix effect is presented as the coefficient of variation (CV%) of the analyte response in the presence of the matrix compared to the response in a neat solution.

Biological MatrixAnalyte ConcentrationMatrix Effect (CV%)
Blood46 ng/mL6.8
2300 ng/mL4.8
Vitreous Fluid46 ng/mL8.1
2300 ng/mL4.0
Muscle46 ng/mL4.6
2300 ng/mL3.5
Fat46 ng/mL13.5
2300 ng/mL11.2
Brain46 ng/mL3.9
2300 ng/mL3.3

Visualizations

Troubleshooting_Workflow start Start: Inaccurate C6G Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement SIL-IS (e.g., C6G-d3) check_is->implement_is No assess_me Assess Matrix Effect (Post-extraction spike) check_is->assess_me Yes implement_is->assess_me me_significant Is Matrix Effect Significant (>15%)? assess_me->me_significant optimize_prep Optimize Sample Preparation me_significant->optimize_prep Yes end End: Accurate Quantification me_significant->end No ppt Protein Precipitation (PPT) optimize_prep->ppt lle Liquid-Liquid Extraction (LLE) optimize_prep->lle spe Solid-Phase Extraction (SPE) optimize_prep->spe optimize_chrom Optimize Chromatography ppt->optimize_chrom lle->optimize_chrom spe->optimize_chrom gradient Adjust Gradient Profile optimize_chrom->gradient column Change Column Chemistry optimize_chrom->column gradient->assess_me column->assess_me

Caption: Troubleshooting workflow for matrix effects in C6G analysis.

Sample_Prep_Workflow cluster_prep Sample Preparation Options start Start: Biological Sample (e.g., Plasma, Urine) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simple lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Moderate Cleanup spe Solid-Phase Extraction (e.g., Mixed-Mode Polymer) add_is->spe Extensive Cleanup centrifuge Centrifuge ppt->centrifuge evap_recon Evaporate & Reconstitute lle->evap_recon spe->evap_recon centrifuge->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Experimental workflow for C6G sample preparation.

References

Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for C6G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) recovery of Cyanidin-6-glucoside (C6G).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low C6G recovery in SPE?

Low recovery of C6G during SPE can stem from several factors. The most common issues include improper pH of the sample and solvents, suboptimal sorbent selection, an inefficient wash step that prematurely elutes the analyte, or an elution solvent that is too weak to fully recover the C6G from the sorbent. The stability of C6G is highly pH-dependent; it is most stable in acidic conditions (pH 1-3).[1] Degradation can occur at neutral or alkaline pH, leading to lower recovery.

Q2: Which type of SPE sorbent is best suited for C6G extraction?

For the purification of anthocyanins like C6G, reversed-phase sorbents such as C18 are commonly used.[2][3] However, for achieving higher purity, mixed-mode sorbents that combine reversed-phase and cation-exchange functionalities have demonstrated superior performance.[4][5][6] These mixed-mode cartridges can yield purities greater than 99% for some anthocyanin sources and generally provide excellent recovery rates.[4][6]

Q3: How critical is the flow rate during sample loading, washing, and elution?

Flow rate can impact the interaction time between C6G and the sorbent. While a slower flow rate generally allows for better retention during sample loading, studies on anthocyanins have shown that high recoveries (>95%) can be maintained even at faster flow rates (e.g., up to 25 mL/min) for the loading step.[7] For the wash and elution steps, a slower, controlled flow rate is often recommended to ensure efficient removal of interferences and complete elution of the target analyte.

Q4: How can I prevent C6G degradation during the SPE process?

Maintaining an acidic environment is crucial for C6G stability.[1] Ensure that your sample, wash, and elution solvents are acidified (e.g., with 0.1% formic acid or trifluoroacetic acid) to a pH between 1 and 3. Additionally, protecting the sample from light and elevated temperatures can help minimize degradation. Studies have shown that at 25°C and pH 2.0, cyanidin-3-glucoside (a closely related compound) shows 99% stability after 8 hours.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low C6G Recovery Improper pH: C6G is unstable at neutral or alkaline pH.- Ensure the sample and all solvents are acidified to pH 1-3. - Verify the pH of your sample before loading.
Suboptimal Sorbent: The chosen sorbent may not have sufficient retention for C6G.- If using C18, consider switching to a mixed-mode cation-exchange/reversed-phase sorbent for improved retention and purity.[4][5][6]
Inefficient Elution: The elution solvent may be too weak to desorb C6G completely.- Increase the organic solvent concentration in the elution buffer (e.g., increase the percentage of methanol (B129727) or acetonitrile). - Ensure the elution solvent is sufficiently acidified. - Try a stronger elution solvent.
Analyte Loss During Wash Step Wash Solvent is Too Strong: The wash solvent may be prematurely eluting the C6G.- Decrease the organic solvent concentration in the wash solution. - Perform a stepwise wash with increasing organic solvent concentration to determine the optimal strength that removes interferences without eluting C6G.
Inconsistent Results Variable Flow Rate: Inconsistent flow rates can lead to variable retention and elution.- Use a vacuum manifold or automated SPE system to maintain a consistent flow rate.
Sorbent Overload: Exceeding the binding capacity of the SPE cartridge.- Ensure the amount of C6G and other matrix components loaded onto the cartridge does not exceed the manufacturer's recommended capacity.
High Background/Interference Inefficient Wash: The wash step is not effectively removing matrix interferences.- Optimize the wash solvent by testing different compositions (e.g., varying percentages of organic solvent in acidified water). - Increase the volume of the wash solvent.

Data Presentation

Table 1: Comparison of SPE Sorbent Purity for Anthocyanin Purification

SPE SorbentPurity Achieved for Various Anthocyanin Sources
Mixed-Mode Cation-Exchange/Reversed-Phase>99% for 8 out of 12 sources tested[4]
C18Significantly lower than mixed-mode[4]
HLBLower than C18[4]
LH-20Lower than C18[4]

Table 2: Effect of Sample Loading Flow Rate on Anthocyanin Recovery

Sample Loading Flow Rate (mL/min)Relative Anthocyanin Recovery (%)
15>95%
20>95%
25>95% (for most anthocyanins)[7]

Experimental Protocols

Protocol 1: Standard SPE Protocol for C6G using a C18 Cartridge
  • Sorbent: C18 SPE Cartridge

  • Conditioning: Pass one column volume of methanol through the cartridge.

  • Equilibration: Pass one column volume of acidified water (e.g., 0.1% formic acid in water, pH ~2.5) through the cartridge. Do not let the sorbent run dry.

  • Sample Loading: Load the acidified sample (pH 1-3) onto the cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with two column volumes of acidified water to remove polar impurities.

  • Elution: Elute the C6G with acidified methanol (e.g., 0.1% formic acid in methanol). Collect the eluate for analysis.

Protocol 2: High-Purity SPE Protocol for C6G using a Mixed-Mode Cartridge
  • Sorbent: Mixed-Mode Cation-Exchange/Reversed-Phase SPE Cartridge

  • Conditioning: Follow the manufacturer's instructions for conditioning, which typically involves rinsing with methanol followed by an appropriate buffer.

  • Equilibration: Equilibrate the cartridge with an acidified aqueous buffer (e.g., pH 2-3).

  • Sample Loading: Load the acidified sample onto the cartridge. The cationic exchange mechanism will strongly retain the positively charged C6G.

  • Washing 1 (Polar Interferences): Wash with the equilibration buffer to remove highly polar impurities.

  • Washing 2 (Non-polar Interferences): Wash with a weak organic solvent in the equilibration buffer to remove less polar, non-cationic impurities.

  • Elution: Elute the C6G using an organic solvent containing a counter-ion or a change in pH to disrupt the ionic and reversed-phase interactions (e.g., acidified methanol).

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (Acidified Water) Condition->Equilibrate Prepare cartridge Load_Sample 3. Load Acidified Sample (pH 1-3) Equilibrate->Load_Sample Ready for loading Wash 4. Wash (Remove Impurities) Load_Sample->Wash C6G retained Elute 5. Elute C6G (Acidified Methanol) Wash->Elute Impurities removed Analyze 6. Analyze Eluate Elute->Analyze Purified C6G

Caption: A typical solid-phase extraction workflow for C6G.

Troubleshooting_Logic Start Low C6G Recovery? Check_pH Is pH of sample & solvents 1-3? Start->Check_pH Check_Wash Analyte in wash fraction? Check_pH->Check_Wash Yes Adjust_pH Action: Acidify sample and all solvents. Check_pH->Adjust_pH No Check_Elution Is elution solvent strong enough? Check_Wash->Check_Elution No Weaken_Wash Action: Decrease organic content in wash solvent. Check_Wash->Weaken_Wash Yes Strengthen_Elution Action: Increase organic content or change elution solvent. Check_Elution->Strengthen_Elution Yes Consider_Sorbent Consider alternative sorbent (e.g., mixed-mode). Check_Elution->Consider_Sorbent No Adjust_pH->Start Weaken_Wash->Start Strengthen_Elution->Start Success Recovery Optimized Consider_Sorbent->Success

Caption: Troubleshooting logic for low C6G recovery in SPE.

References

Technical Support Center: Stability of Codeine-6-glucuronide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Codeine-6-glucuronide (C6G). This resource provides essential information, troubleshooting guides, and frequently asked questions to ensure the accurate and reliable quantification of C6G in biological samples.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound (C6G) in biological samples?

A1: The main stability issue for C6G is its hydrolysis back to the parent drug, codeine. This can occur both chemically and enzymatically, leading to an underestimation of C6G concentrations and an overestimation of codeine concentrations. The stability of C6G is influenced by the sample matrix, storage temperature, and pH.

Q2: What are the recommended storage conditions for samples containing C6G?

A2: For long-term storage, freezing at -80°C is recommended. Studies have shown that C6G is stable in post-mortem whole blood, vitreous fluid, muscle, fat, and brain tissue for at least 6 months at -80°C with no significant changes in concentration[1][2]. For shorter-term storage, refrigeration at 4°C is acceptable for fresh blood and plasma[3]. Room temperature storage should be avoided to minimize degradation. It is also recommended to store blood samples in glass tubes containing a preservative like sodium fluoride (B91410) (NaF) to improve the stability of opiates[4].

Q3: Why is the enzymatic hydrolysis of C6G often incomplete?

A3: C6G is known to be particularly resistant to enzymatic hydrolysis by β-glucuronidase compared to other glucuronide metabolites like morphine-3-glucuronide (B1234276).[5][6][7] The efficiency of the hydrolysis is highly dependent on the source of the enzyme (e.g., Helix pomatia, E. coli), the pH of the reaction, incubation temperature, and time.[5][6][8][9] For instance, β-glucuronidase from Helix pomatia and E. coli can result in very poor hydrolysis of C6G (45-58%)[6].

Q4: Can I use acid hydrolysis for C6G? What are the potential pitfalls?

A4: Acid hydrolysis can be more effective than enzymatic hydrolysis for cleaving C6G[5][6][8]. However, harsh acidic conditions and high temperatures can lead to the degradation of the released codeine and other opiates[10][11][12]. It can also cause the conversion of other opioids that may be present in the sample, for example, the conversion of oxycodone to oxymorphone, which could lead to inaccurate results[10][11][12].

Q5: How does pH affect the stability of C6G in urine?

A5: The pH of urine is a critical factor for C6G stability, primarily by influencing the rate of enzymatic and chemical hydrolysis. O-glucuronides can be more labile under basic conditions[9]. The pH of urine can increase during storage, especially at room temperature due to microbial growth, which can affect stability[9]. For enzymatic hydrolysis procedures, the optimal pH varies significantly depending on the enzyme source and the specific glucuronide metabolite being targeted[13].

II. Troubleshooting Guides

Issue 1: Low or Inconsistent C6G Recovery
Potential Cause Troubleshooting Step
Incomplete Enzymatic Hydrolysis C6G is notoriously difficult to hydrolyze enzymatically. Verify the source and activity of your β-glucuronidase. Consider using a recombinant β-glucuronidase, which has shown higher efficiency for C6G hydrolysis[9]. Optimize incubation time, temperature, and pH for your specific enzyme and sample matrix[5][9].
Degradation during Acid Hydrolysis If using acid hydrolysis, you may be losing the liberated codeine to degradation. Optimize the acid concentration, temperature, and incubation time to achieve complete hydrolysis of C6G while minimizing the degradation of codeine[10][12].
Improper Sample Storage Prolonged storage at room temperature or even 4°C can lead to C6G degradation. Ensure samples are frozen at -80°C for long-term storage and processed as soon as possible after thawing[1][2][14].
pH-dependent Instability In urine samples, the pH may not be optimal for C6G stability or for the hydrolysis procedure. Measure the pH of your samples and adjust with a buffer if necessary to maintain a stable pH and to match the optimal conditions for your chosen hydrolysis method[9][13].
Matrix Effects in LC-MS/MS Components in the biological matrix can interfere with the ionization of C6G, leading to inaccurate quantification. Ensure your sample preparation method, such as solid-phase extraction (SPE), is effective at removing interfering substances. Use a stable isotope-labeled internal standard for C6G to compensate for matrix effects.
Issue 2: High Variability Between Replicate Samples
Potential Cause Troubleshooting Step
Inconsistent Hydrolysis Variability in temperature, pH, or enzyme activity across samples can lead to inconsistent hydrolysis. Ensure uniform treatment of all samples and controls. Prepare fresh enzyme solutions and verify their activity.
Sample Inhomogeneity For solid tissues, ensure the sample is thoroughly homogenized before taking an aliquot for extraction. For whole blood, ensure it is well-mixed before sampling.
Precipitation of Analytes During sample processing, especially after protein precipitation, ensure that C6G has not co-precipitated. Centrifuge at an appropriate speed and temperature.

III. Data Presentation: Stability and Hydrolysis of C6G

Table 1: Long-Term Stability of this compound (C6G) in Biological Samples

Biological MatrixStorage TemperatureDurationAnalyte ChangeReference
Post-mortem whole blood, vitreous fluid, muscle, fat, brain tissue-80°C6 months-12% to +8%[1][2]

Table 2: Long-Term Stability of Codeine (Parent Drug) in Whole Blood

Biological MatrixStorage TemperatureDurationAnalyte Change (Median)Reference
Whole blood (living persons) with fluoride-20°C4-9 years-5.3%[4]
Whole blood (post-mortem) with fluoride-20°C4-9 years-11%[4]

Table 3: Efficiency of C6G Hydrolysis Methods

Hydrolysis MethodConditionsC6G Hydrolysis EfficiencyReference
Enzymatic (β-glucuronidase from Helix pomatia) -Very poor (45-58%)[6]
Enzymatic (β-glucuronidase from E. coli) -Very poor (45-58%)[6]
Enzymatic (Recombinant β-glucuronidase B-One™) 55°C, 10-60 min>99%[9]
Enzymatic (Recombinant β-glucuronidase BGTurbo™) 55°C, 10-60 min>99%[9]
Acid Hydrolysis 50% HCl, 1.5 hours, 120°CApproached 100%[6]
Acid Hydrolysis Concentrated HCl, 0.5 hours, boiling water bathSimilar to M6G (slower than M3G)[8]

IV. Experimental Protocols

Protocol: Assessment of C6G Stability in Plasma

This protocol outlines a general procedure to evaluate the stability of C6G in plasma under different storage conditions.

  • Preparation of Spiked Samples:

    • Obtain a pool of blank human plasma (with appropriate anticoagulant, e.g., EDTA).

    • Spike the blank plasma with a known concentration of C6G (e.g., at low and high quality control concentrations).

    • Aliquot the spiked plasma into appropriate storage vials.

  • Storage Conditions to be Tested (Example):

    • Baseline (T=0): Analyze a set of aliquots immediately after preparation.

    • Room Temperature: Store aliquots at ambient temperature (e.g., 20-25°C) and analyze at specified time points (e.g., 2, 4, 8, 24 hours).

    • Refrigerated: Store aliquots at 4°C and analyze at specified time points (e.g., 24, 48, 72 hours).

    • Frozen (-20°C): Store aliquots at -20°C and analyze at specified time points (e.g., 1, 2, 4 weeks, 1, 3, 6 months).

    • Frozen (-80°C): Store aliquots at -80°C and analyze at specified time points (e.g., 1, 3, 6, 12 months).

    • Freeze-Thaw Cycles: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles, freezing at -20°C or -80°C and thawing at room temperature) before analysis.

  • Sample Analysis:

    • At each time point, retrieve the samples from their respective storage conditions.

    • Process the samples using a validated analytical method, typically involving protein precipitation followed by solid-phase extraction (SPE).

    • Analyze the extracted samples by a validated LC-MS/MS method for the quantification of C6G.

  • Data Evaluation:

    • Calculate the mean concentration of C6G at each time point and storage condition.

    • Compare the mean concentrations to the baseline (T=0) concentration.

    • The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the baseline concentration.

V. Visualizations

C6G_Metabolism_and_Analysis_Workflow cluster_Metabolism In Vivo Metabolism cluster_Sample_Handling Sample Handling & Storage cluster_Analysis Laboratory Analysis Codeine Codeine UGT2B7 UGT2B7 (Glucuronidation) Codeine->UGT2B7 C6G This compound Collection Sample Collection (Blood, Urine, etc.) C6G->Collection UGT2B7->C6G Storage Storage (-80°C Recommended) Collection->Storage Hydrolysis Hydrolysis (Optional, for Total Codeine) Storage->Hydrolysis Extraction Solid-Phase Extraction Storage->Extraction Direct Measurement Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Workflow from in vivo metabolism of codeine to laboratory analysis of C6G.

C6G_Stability_Factors cluster_Factors Factors Influencing Stability cluster_Outcomes Potential Outcomes of Instability C6G_Stability C6G Stability Temperature Temperature C6G_Stability->Temperature pH pH C6G_Stability->pH Matrix Biological Matrix (Blood, Urine, Tissue) C6G_Stability->Matrix Enzymes Endogenous/Microbial Enzymes C6G_Stability->Enzymes Hydrolysis Hydrolysis to Codeine Temperature->Hydrolysis pH->Hydrolysis Enzymes->Hydrolysis Inaccurate_C6G Inaccurate C6G Quantification Hydrolysis->Inaccurate_C6G Inaccurate_Codeine Inaccurate Codeine Quantification Hydrolysis->Inaccurate_Codeine

Caption: Key factors affecting the stability of this compound in biological samples.

References

Overcoming interferences in opiate glucuronide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for opiate glucuronide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex challenges encountered during the analysis of these critical metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of opiate glucuronides important?

A1: Opiate glucuronides are the major metabolites of many opioid drugs.[1][2] Monitoring these metabolites is crucial for several reasons:

  • Pharmacokinetic Studies: Understanding the formation and elimination of glucuronides is essential for determining a drug's pharmacokinetic profile.

  • Clinical Toxicology: In urine drug testing, detecting the glucuronide metabolite can confirm ingestion of the parent opioid, even if the parent drug is no longer detectable.[2] Failure to detect these metabolites can lead to false-negative results.[1][3]

  • Forensic Analysis: Accurate quantification of opiates and their glucuronides can be critical in post-mortem toxicology to determine the cause of death.[4]

  • Pain Management Compliance: Monitoring for the presence of prescribed opioid glucuronides helps clinicians assess patient compliance.[1]

Q2: What are the most common challenges in opiate glucuronide analysis?

A2: The primary challenges include:

  • Incomplete Hydrolysis: The efficiency of cleaving the glucuronide moiety to measure the parent opiate can be variable and incomplete, leading to underestimation.[3][5][6]

  • Isomeric Interference: Many opiates and their metabolites are structural isomers (e.g., morphine and hydromorphone), which are difficult to differentiate without effective chromatographic separation, potentially causing misidentification.[7][8]

  • Matrix Effects: Components in biological samples like urine and blood can interfere with the ionization process in mass spectrometry, causing ion suppression or enhancement and affecting accuracy.[1][9][10]

  • Analyte Stability: Acyl glucuronides can be unstable and may degrade or undergo acyl migration during sample handling and storage.[11][12]

Q3: Should I measure the glucuronide directly or the parent opiate after hydrolysis?

A3: The choice between direct and indirect analysis depends on the specific goals of your assay and the available resources.

  • Direct Analysis (Measuring the Glucuronide):

    • Advantages: Avoids the variability and potential for incomplete reactions associated with the hydrolysis step.[4][13] It provides a more accurate picture of the metabolite concentration.

    • Disadvantages: Requires authentic analytical standards for the glucuronide metabolites, which can be expensive or not commercially available.[13]

  • Indirect Analysis (Hydrolysis to Parent Opiate):

    • Advantages: Parent opiate standards are more readily available. This method is common in many laboratories.[5]

    • Disadvantages: The hydrolysis step can be a significant source of error due to incomplete or variable efficiency.[3][6][14] It can also be time-consuming.[15]

Q4: What is the difference between acid and enzymatic hydrolysis?

A4: Both are methods to cleave the glucuronide conjugate, but they have different characteristics:

  • Acid Hydrolysis: Can be highly efficient for some opiates, liberating over 90% of morphine and hydromorphone from their glucuronides.[3][5] However, it is a harsh method that can lead to the degradation of the parent opioid or the conversion of one opioid to another (e.g., oxycodone to oxymorphone).[16][17]

  • Enzymatic Hydrolysis (using β-glucuronidase): This is a milder and more common approach in clinical toxicology labs.[3][6] However, the efficiency can vary significantly depending on the enzyme source (e.g., E. coli, Helix pomatia) and the specific opiate glucuronide being analyzed.[18][19][20] For example, codeine-6-glucuronide is known to be particularly difficult to hydrolyze.[6][21]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Possible Cause: Incomplete enzymatic hydrolysis.

Troubleshooting Steps:

  • Optimize Enzyme Concentration: The amount of β-glucuronidase may be insufficient for the concentration of glucuronides in the sample. Increase the enzyme concentration and re-evaluate recovery.

  • Optimize Incubation Time and Temperature: Hydrolysis is time and temperature-dependent. Ensure you are following the enzyme manufacturer's recommendations. For difficult-to-hydrolyze conjugates like this compound, longer incubation times may be necessary.[6]

  • Verify Buffer pH: The pH of the reaction buffer is critical for optimal enzyme activity. Ensure the buffer pH is within the recommended range for the specific enzyme used.

  • Evaluate a Different Enzyme Source: The efficiency of β-glucuronidase varies between sources.[18][19][20] Consider testing enzymes from different organisms (e.g., recombinant, E. coli, abalone) to find the most effective one for your specific analytes.[18][20]

  • Consider Acid Hydrolysis as an Alternative: If enzymatic hydrolysis remains problematic, acid hydrolysis might be a more effective, albeit harsher, alternative.[3][14] Be sure to validate for potential analyte degradation or conversion.[16]

Experimental Protocol: Evaluation of β-Glucuronidase Efficiency

  • Prepare Standards: Spike known concentrations of opiate glucuronide standards into drug-free urine.

  • Aliquoting: Create multiple aliquots of the spiked urine.

  • Enzyme Variation: To different sets of aliquots, add varying concentrations of β-glucuronidase from different sources (e.g., recombinant, E. coli, red abalone, Patella vulgata).[18][19]

  • Incubation: Incubate all samples under the manufacturer's recommended conditions for each enzyme (typically at a specific temperature and pH for a set duration).

  • Sample Cleanup: Perform sample extraction using a validated method such as solid-phase extraction (SPE) or protein precipitation.[18][22]

  • LC-MS/MS Analysis: Analyze the samples and calculate the percent recovery of the parent opioid.

  • Comparison: Compare the hydrolysis efficiency across the different enzymes and conditions to determine the optimal protocol.

Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting) in LC-MS/MS

Possible Cause: Matrix effects, inappropriate mobile phase, or issues with the analytical column.

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

    • Prepare matrix-matched calibrators and quality controls to compensate for matrix effects.[9]

  • Optimize Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques to consider include:

    • Solid-Phase Extraction (SPE): Offers more selective cleanup than simple "dilute-and-shoot" or protein precipitation methods.[10]

    • Protein Precipitation: A simple method, but may not be sufficient for removing all interferences.[18]

    • Dilution: A straightforward approach that can reduce matrix effects, but may compromise the limit of detection.[10]

  • Adjust Mobile Phase Composition: For polar opiates, ensure the column is adequately equilibrated with a highly aqueous mobile phase at the start of the gradient. Small amounts of organic solvent during injection can cause peak distortion.[23]

  • Use Isotope-Labeled Internal Standards: Incorporate stable isotope-labeled internal standards for each analyte to correct for variations in ionization and matrix effects.[1][4]

Issue 3: Inability to Distinguish Between Isomeric Opiates

Possible Cause: Insufficient chromatographic resolution.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the gradient slope of your mobile phase to improve the separation of isomeric compounds.

    • Column Chemistry: Test different column chemistries (e.g., C18, PFP, Biphenyl) to find one that provides the best selectivity for your analytes of interest.[23][24]

    • Column Dimensions: Consider using a longer column or a column with a smaller particle size to increase theoretical plates and improve resolution.

  • Alternative Separation Techniques: For particularly challenging separations, consider advanced techniques like high-field asymmetric waveform ion mobility spectrometry (FAIMS) coupled with mass spectrometry.[7]

Data & Protocols

Table 1: Comparison of Hydrolysis Methods for Opiate Glucuronides
Hydrolysis MethodAdvantagesDisadvantagesTypical Recovery Rates
Acid Hydrolysis - High efficiency for some glucuronides.[3][5]- Can cause degradation of the parent opioid.[16] - May lead to chemical conversion of opiates.[16][17]>90% for morphine and hydromorphone glucuronides.[3][5]
Enzymatic Hydrolysis (β-glucuronidase) - Milder conditions, less analyte degradation.[6] - Widely used in clinical labs.[3]- Efficiency varies by enzyme source and opiate glucuronide.[3][18][19] - Can be incomplete, leading to false negatives.[3][6] - Can be costly and time-consuming.[15]Highly variable; can be as low as 22% for this compound with some enzymes, but can achieve >90% with optimized conditions and enzyme selection.[6][21]
Direct Analysis (No Hydrolysis) - Avoids variability of hydrolysis.[4][13] - Faster sample preparation.[13]- Requires specific glucuronide standards, which may be unavailable or expensive.[13]Not Applicable (measures the conjugate directly).
Table 2: Common Interferences and Mitigation Strategies
Interference TypeSourceImpact on AnalysisRecommended Mitigation Strategy
Isomeric Compounds Structural isomers of opiates and metabolites (e.g., morphine/hydromorphone).[7][8]Co-elution, leading to misidentification and inaccurate quantification.- Optimize chromatographic separation (gradient, column chemistry).[23][24] - Use of techniques like FAIMS.[7]
Matrix Effects Endogenous components in biological fluids (urine, blood).[10][25]Ion suppression or enhancement, affecting signal intensity and accuracy.[1][9]- Improved sample cleanup (e.g., SPE).[10] - Use of matrix-matched calibrators.[9] - Use of stable isotope-labeled internal standards.[4]
Analyte Instability Degradation of acyl glucuronides.[11][12][26]Underestimation of the metabolite concentration.- Proper sample handling and storage (pH control, low temperature).[11]
Urine Preservatives Additives to prevent bacterial growth.[27][28][29]Can interfere with the analysis or affect analyte stability.[27][30]- Test for interference during method validation. - Choose preservatives known to be compatible with LC-MS/MS analysis (e.g., boric acid, chlorhexidine).[27]
In-source Fragmentation Fragmentation of the glucuronide in the mass spectrometer source.[31][32]Can create an ion identical to the parent drug, causing interference.- Optimize MS source conditions to minimize fragmentation. - Ensure chromatographic separation of the glucuronide from the parent drug.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) InternalStandard Add Internal Standard Sample->InternalStandard Spike Hydrolysis Hydrolysis Step (Enzymatic or Acid) InternalStandard->Hydrolysis Extraction Sample Cleanup (SPE, LLE, or PPT) Direct_Analysis Direct Analysis (No Hydrolysis) InternalStandard->Direct_Analysis Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting Direct_Analysis->Extraction

Caption: General workflow for opiate glucuronide analysis.

troubleshooting_logic start Inaccurate Results low_recovery Low/Inconsistent Recovery? start->low_recovery peak_shape Poor Peak Shape? low_recovery->peak_shape No hydrolysis_check Optimize Hydrolysis: - Enzyme Source/Conc. - Incubation Time/Temp - pH low_recovery->hydrolysis_check Yes isomeric_issue Isomeric Interference? peak_shape->isomeric_issue No matrix_check Mitigate Matrix Effects: - Improve Cleanup (SPE) - Matrix-Matched Calibrators - Adjust Mobile Phase peak_shape->matrix_check Yes separation_check Improve Separation: - Optimize LC Gradient - Change Column Chemistry isomeric_issue->separation_check Yes solution Accurate Results isomeric_issue->solution No hydrolysis_check->solution matrix_check->solution separation_check->solution

Caption: Troubleshooting logic for inaccurate results.

matrix_effects cluster_analytes cluster_outcome LC_Column LC Column Output Analyte Opiate Glucuronide Interference Matrix Component (e.g., salts, lipids) ESI_Source ESI Source MS_Inlet Mass Spectrometer Inlet ESI_Source->MS_Inlet Suppression Ion Suppression (Reduced Analyte Signal) MS_Inlet->Suppression Competition for ionization Enhancement Ion Enhancement (Increased Analyte Signal) MS_Inlet->Enhancement Improved ionization efficiency Analyte->ESI_Source:f0 Enter Ion Source Interference->ESI_Source:f0 Enter Ion Source

Caption: Mechanism of matrix effects in LC-MS/MS.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Codeine-6-Glucuronide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of low-level Codeine-6-glucuronide (C6G) detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C6G) and why is its sensitive detection important?

A1: this compound (C6G) is a major metabolite of codeine, an opioid analgesic.[1] Its detection and quantification are crucial in clinical and forensic toxicology to confirm codeine administration and to distinguish between drug use and external contamination, especially in matrices like hair.[2][3] Sensitive detection of this unique metabolite provides more definitive evidence of ingestion compared to detecting the parent drug alone.[2][3]

Q2: What are the most common analytical techniques for sensitive C6G detection?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and highly sensitive method for quantifying C6G in biological samples.[2][4][5] This technique offers excellent selectivity and allows for the detection of analytes at very low concentrations.[5][6] Other methods that have been developed include high-performance liquid chromatography (HPLC) with fluorescence detection and electrochemical sensors.[7][8][9]

Q3: What are the typical sample preparation techniques for C6G analysis?

A3: Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating C6G from complex biological matrices like blood, urine, and hair.[1][4][7] This clean-up step is essential to minimize matrix effects and improve the sensitivity and reliability of the analysis.[10]

Q4: What are matrix effects and how can they be minimized in C6G analysis?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can lead to inaccurate quantification (ion suppression or enhancement).[4] To minimize matrix effects in C6G analysis, it is crucial to employ efficient sample preparation techniques like SPE.[4] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can also help to compensate for matrix effects. Additionally, optimizing the chromatographic separation to resolve C6G from interfering matrix components is beneficial.

Troubleshooting Guides

Issue 1: Low or No Signal for C6G

Q: I am not seeing a peak for C6G, or the signal is very weak. What are the possible causes and solutions?

A: Low or no signal for C6G can stem from issues with the sample, the LC-MS/MS system, or the method parameters. Here are some common causes and troubleshooting steps:

  • Insufficient Sample Concentration: The C6G concentration in your sample may be below the limit of detection (LOD) of your method.

    • Solution: Concentrate the sample using solid-phase extraction (SPE) or a similar enrichment technique.[10][11] Increase the injection volume if possible, but be mindful of potential matrix effects.

  • Sample Degradation: C6G, like other glucuronide conjugates, can be susceptible to degradation.

    • Solution: Ensure proper sample storage conditions (e.g., -80°C for long-term stability).[4] Avoid repeated freeze-thaw cycles.[4]

  • Inefficient Extraction and Clean-up: Poor recovery of C6G during sample preparation will lead to a low signal.

    • Solution: Optimize the SPE protocol. Ensure the sorbent type is appropriate for C6G and that the pH of the loading, washing, and elution solutions are optimal for recovery. Validate the extraction recovery at each step.

  • Suboptimal Mass Spectrometry Parameters: Incorrect MS settings can significantly reduce signal intensity.

    • Solution: Infuse a C6G standard solution directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and precursor/product ion selection for multiple reaction monitoring (MRM).

  • System Contamination or Leaks: A contaminated system or leaks can lead to a reduced amount of analyte reaching the detector.[12]

    • Solution: Perform system cleaning procedures as recommended by the instrument manufacturer.[12] Check for any leaks in the LC system, especially between the autosampler, column, and MS interface.

Issue 2: Poor Peak Shape and Resolution

Q: My C6G peak is broad, tailing, or splitting. How can I improve the peak shape?

A: Poor peak shape can compromise the accuracy of integration and reduce sensitivity. Consider the following:

  • Inappropriate Mobile Phase: The mobile phase composition, including pH and organic solvent content, is critical for good chromatography.

    • Solution: For basic compounds like C6G, using a mobile phase with a pH 2-3 units below the analyte's pKa can improve peak shape.[12] Ensure the mobile phase components are of high purity (LC-MS grade).[12]

  • Column Issues: The analytical column may be contaminated, degraded, or not suitable for the application.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the column is suspected to be contaminated, follow the manufacturer's instructions for cleaning.[12] Consider using a column with a different stationary phase that may offer better selectivity for C6G.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase.[12] If a stronger solvent is necessary for solubility, minimize the injection volume.

Issue 3: High Background Noise or Interferences

Q: I am observing high background noise or interfering peaks in my chromatogram. What can I do?

A: High background noise can obscure low-level signals and affect the limit of quantification.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix are a common source of interference.[4]

    • Solution: Improve the sample clean-up procedure. A more rigorous SPE method with additional wash steps may be necessary.[10] Adjust the chromatographic gradient to better separate C6G from interfering peaks.

  • Contaminated Reagents or System: Contaminants in solvents, reagents, or the LC-MS system can contribute to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Regularly clean the MS ion source. Run blank injections (mobile phase only) to identify the source of contamination.[10][12]

  • Carryover: Analyte from a previous high-concentration sample may be carried over to subsequent injections.

    • Solution: Optimize the autosampler wash procedure. Use a wash solution that is effective at removing C6G. Inject a blank sample after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following tables summarize the validated ranges for C6G detection in various biological matrices as reported in the literature.

Table 1: Validated Quantification Ranges for C6G in Post-Mortem Tissues by LC-MS. [4]

AnalyteMatrixValidated Range (ng/mL or ng/g)
C6GBlood23 - 4,600
C6GVitreous Fluid23 - 4,600
C6GMuscle23 - 4,600
C6GFat23 - 4,600
C6GBrain23 - 4,600

Table 2: C6G Concentrations Detected in Human Hair from Opioid Users by LC-MS/MS. [2][13]

AnalyteMatrixConcentration Range (pg/mg)
C6GHair~1 - 25

Experimental Protocols

Protocol: LC-MS/MS Analysis of C6G in Human Plasma

This protocol provides a general methodology for the sensitive detection of C6G in human plasma. Optimization and validation are required for specific laboratory conditions and instrumentation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Dilute 0.5 mL of plasma with 0.5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol to remove interfering substances.[1]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.[1]

  • Elution: Elute C6G with 1 mL of a freshly prepared solution of methanol and ammonium (B1175870) hydroxide (B78521) (e.g., 98:2 v/v).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute C6G, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for C6G for quantification and confirmation. The exact m/z values should be determined by direct infusion of a C6G standard.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Dilution Dilution with Buffer Plasma->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (HPLC/UHPLC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for C6G analysis.

G Start Low or No C6G Signal CheckConc Is sample concentration sufficient? Start->CheckConc CheckRecovery Is extraction recovery adequate? CheckConc->CheckRecovery Yes Concentrate Concentrate sample (e.g., SPE) or increase injection volume. CheckConc->Concentrate No CheckMS Are MS parameters optimized? CheckRecovery->CheckMS Yes OptimizeSPE Optimize SPE protocol (sorbent, pH, solvents). CheckRecovery->OptimizeSPE No CheckSystem Is the LC-MS system clean and leak-free? CheckMS->CheckSystem Yes TuneMS Infuse C6G standard to optimize MS parameters. CheckMS->TuneMS No CleanSystem Perform system cleaning and check for leaks. CheckSystem->CleanSystem No SignalOK Signal Improved CheckSystem->SignalOK Yes Concentrate->CheckRecovery OptimizeSPE->CheckMS TuneMS->CheckSystem CleanSystem->SignalOK

Caption: Troubleshooting low signal for C6G detection.

References

Technical Support Center: HPLC Analysis of Cyanidin-3-O-glucoside (C3G)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cyanidin-3-O-glucoside (C3G), a common anthocyanin. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common types of poor peak shape in HPLC?

Ideally, chromatographic peaks should be symmetrical and have a Gaussian shape.[1] Deviations from this symmetry can compromise resolution and the accuracy of quantification.[1] The most common peak shape problems are:

  • Peak Tailing: The latter half of the peak is drawn out. This is the most frequent issue, especially with polar and ionizable compounds like C3G.[2] Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[2][3]

  • Peak Fronting: The first half of the peak is broad and slopes forward, sometimes described as a "shark fin" shape.[4] This is less common than tailing and is often a result of sample overload.[4]

  • Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity. This can be caused by various factors, including issues with the column, mobile phase, or overall system.[5][6]

  • Split Peaks: A single compound appears as two or more distinct peaks. This often points to a problem at the point of injection or the column inlet.[3][7]

Q2: My C3G peak is tailing severely. What are the most likely causes and how can I fix it?

Peak tailing for C3G and other anthocyanins is typically a chemical issue related to interactions with the stationary phase or an inappropriate mobile phase pH.

Primary Cause: Secondary Silanol (B1196071) Interactions Most reversed-phase HPLC columns use a silica-based stationary phase. The surface of the silica (B1680970) contains silanol groups (Si-OH), which are weakly acidic.[8] At a mobile phase pH above ~3, these silanol groups can become ionized (Si-O-), creating a negative charge on the stationary phase.[2] Anthocyanins like C3G can possess a positive charge, leading to a strong ionic interaction (adsorption) with the negatively charged silanols.[8] This "velcro-like" effect causes some molecules to be retained longer, resulting in a tailed peak.[8]

Solutions:

  • Lower Mobile Phase pH: This is the most effective solution for anthocyanin analysis. By acidifying the mobile phase to a pH below 2.0, you ensure two things:

    • The silanol groups on the stationary phase remain protonated (Si-OH) and neutral, preventing ionic interactions.[2][9]

    • The C3G molecule is stabilized in its more stable, red-colored flavylium (B80283) cation form.[9][10]

    • Protocol: Add an acidifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to your aqueous mobile phase.[11] A concentration of 0.1% to 1.0% is typical. For C3G, aiming for a final mobile phase pH of 1.0-2.0 is optimal.[9]

  • Increase Buffer Strength: An insufficient buffer concentration may not effectively control the on-column pH or keep the analyte in a single ionization state, leading to tailing.[2] Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape, but ensure it remains soluble in the mobile phase to prevent precipitation.[2]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using an older or lower-quality column can lead to more pronounced tailing. If pH adjustment doesn't solve the problem, consider replacing the column with a high-purity, end-capped C18 column.[2]

Troubleshooting Flowchart for Peak Tailing

Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 2.0? Start->Check_pH Adjust_pH Adjust Mobile Phase: Add 0.1-1% Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is Column Old or Low Purity? Check_pH->Check_Column Yes Resolved Peak Shape Improved Adjust_pH->Resolved Replace_Column Replace with High-Purity, End-Capped Column Check_Column->Replace_Column Yes Check_Buffer Is Buffer Concentration Sufficient (10-25mM)? Check_Column->Check_Buffer No Replace_Column->Resolved Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Buffer->Resolved Yes Increase_Buffer->Resolved

Caption: Troubleshooting workflow for C3G peak tailing.

Q3: My C3G peak is fronting. What should I do?

Peak fronting is most commonly caused by column overload or a mismatch between the sample solvent and the mobile phase.[4]

Solutions:

  • Reduce Sample Concentration/Injection Volume: You may be injecting too much sample mass onto the column, saturating the stationary phase.[4][5] The excess molecules have nowhere to bind and travel through the column faster, eluting at the front of the peak.[4]

    • Protocol: Dilute your sample by a factor of 5 or 10 and reinject. Alternatively, reduce the injection volume (e.g., from 10 µL to 2 µL). If fronting disappears, the issue was overloading.[4]

  • Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to a distorted, fronting peak.

    • Protocol: Whenever possible, dissolve your C3G standard or extract in the initial mobile phase composition.[12] If this is not feasible due to solubility constraints, use the weakest solvent possible that still fully dissolves the sample.

Q4: All my peaks, including C3G, are broad. How can I improve them?

Broad peaks can result from chemical, column, or system-related issues. If all peaks in the chromatogram are broad, it often points to a problem outside of specific analyte chemistry.

Potential Causes & Solutions:

  • Column Void or Degradation: A void at the head of the column or degradation of the stationary phase can create turbulent flow paths, leading to peak broadening.[1] This can happen over time, especially when operating at high pH or temperature.[1] Consider replacing the column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause "extra-column band broadening." Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Low Flow Rate: While slower flow rates can sometimes improve resolution, an excessively low flow rate can also lead to broader peaks due to diffusion.[5] Ensure your flow rate is optimal for your column dimensions.[5]

  • Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and analyte retention, causing broadening.[3][5] Using a column oven to maintain a stable temperature (e.g., 35°C) can improve peak shape and reproducibility.[13][14]

Q5: Why am I seeing a split peak for my C3G standard?

Split peaks suggest that the sample band is being disrupted as it enters or travels through the column.[3]

Potential Causes & Solutions:

  • Partially Blocked Frit/Column Inlet: Particulates from the sample or system wear can clog the inlet frit of the column, creating multiple flow paths for the sample and splitting the peak.[12]

    • Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, replace the column. Always filter your samples with a 0.2 or 0.45 µm filter to prevent this.[15]

  • Injector Malfunction: An issue with the injector, such as a damaged rotor seal, can cause incomplete or staggered sample introduction, resulting in a split or distorted peak.[7]

  • Sample Solvent Effect: As with peak fronting, injecting a sample in a strong, non-miscible solvent can cause peak splitting.[12] Ensure your sample solvent is compatible with the mobile phase.[12]

Data & Protocols

Table 1: Summary of Common Peak Shape Problems and Primary Solutions
Peak Shape ProblemPrimary Cause(s) for C3GRecommended Solution(s)
Tailing Secondary interactions with silica silanols; Mobile phase pH too high.[2]Lower mobile phase pH to < 2.0 using an acidifier (e.g., formic acid).[9] Use a high-purity, end-capped column.[2]
Fronting Column overload; Sample solvent stronger than mobile phase.[4]Dilute the sample or reduce injection volume.[4] Dissolve sample in the mobile phase.[12]
Broadening Column degradation (void); Extra-column volume; Temperature fluctuations.[1][5]Replace the column.[1] Use shorter, narrower connection tubing. Maintain constant column temperature with an oven.[14]
Splitting Partially blocked column inlet; Injector issue; Incompatible sample solvent.[7][12]Filter all samples. Try back-flushing the column.[12] Service the injector. Match sample solvent to mobile phase.[12]
Protocol: Mobile Phase pH Optimization for C3G Analysis

This protocol is designed to find the optimal mobile phase pH to achieve symmetrical peak shape for C3G.

Objective: To suppress silanol ionization and stabilize the C3G flavylium cation by lowering mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Acidifier: Formic acid (FA) or phosphoric acid

  • C3G standard

  • C18 HPLC column

Procedure:

  • Prepare Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:

    • Mobile Phase A1: HPLC-grade water (No acidifier)

    • Mobile Phase A2: 0.1% (v/v) Formic Acid in HPLC-grade water

    • Mobile Phase A3: 1.0% (v/v) Formic Acid in HPLC-grade water

  • Prepare Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol.

  • Prepare C3G Sample: Dissolve the C3G standard in Mobile Phase A2 at a known concentration (e.g., 10 µg/mL).

  • Set HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Gradient: A typical gradient might be 5-40% Mobile Phase B over 20 minutes.

    • Detection: 520 nm[10][16]

    • Column Temperature: 35°C[13]

  • Equilibrate and Run:

    • Equilibrate the system thoroughly with a mobile phase starting condition using Mobile Phase A1. Inject the C3G sample and record the chromatogram.

    • Flush the system and re-equilibrate with the starting condition using Mobile Phase A2. Inject the sample and record the chromatogram.

    • Flush the system and re-equilibrate with the starting condition using Mobile Phase A3. Inject the sample and record the chromatogram.

  • Analyze Results: Compare the peak shape (specifically the tailing factor) from the three runs. The run with the lowest mobile phase pH (A3) is expected to show the most symmetrical peak.

Visualizing the Chemical Cause of Peak Tailing

The interaction between C3G and the HPLC stationary phase is key to understanding peak tailing.

Chemical Interaction Leading to Peak Tailing cluster_0 Condition 1: High pH (e.g., pH 4) cluster_1 Condition 2: Low pH (e.g., pH < 2) Silanol_High_pH Ionized Silanol (Si-O⁻) on Stationary Phase Interaction Strong Ionic Interaction (Adsorption) Silanol_High_pH->Interaction Attracts C3G_High_pH C3G Cation (Positive Charge) C3G_High_pH->Interaction Attracts Tailing Result: Peak Tailing Interaction->Tailing Silanol_Low_pH Protonated Silanol (Si-OH) on Stationary Phase No_Interaction Minimal Interaction (Normal Partitioning) Silanol_Low_pH->No_Interaction Neutral C3G_Low_pH C3G Cation (Positive Charge) C3G_Low_pH->No_Interaction No Attraction Good_Peak Result: Symmetrical Peak No_Interaction->Good_Peak

References

Minimizing ion suppression for Codeine-6-glucuronide in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing ion suppression for Codeine-6-glucuronide (C6G) in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide: Low or Inconsistent C6G Signal

Use this guide to diagnose and resolve common issues related to poor C6G signal intensity and variability during ESI-MS analysis.

Question: My C6G signal is weak or undetectable. What are the first steps?

Answer: Start by confirming the instrument is performing optimally. Run a system suitability test with a pure C6G standard to verify instrument sensitivity and stability. If the instrument is functioning correctly, the issue likely lies with ion suppression from your sample matrix.[1] Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, C6G, leading to a reduced signal.[2][3]

A logical troubleshooting workflow can help systematically identify and resolve the issue.

G cluster_optimization Optimization Strategies start Low or Inconsistent C6G Signal check_instrument 1. Verify Instrument Performance (System Suitability Test) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok optimize_chroma 2. Optimize Chromatography (Gradient, Column Chemistry) instrument_ok->optimize_chroma Yes fix_instrument Troubleshoot & Recalibrate Mass Spectrometer instrument_ok->fix_instrument No improve_sample_prep 3. Enhance Sample Preparation (SPE, LLE) use_is 4. Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_sample_prep->use_is optimize_chroma->improve_sample_prep final_check Re-analyze Sample use_is->final_check fix_instrument->check_instrument

Caption: Troubleshooting workflow for low C6G signal.

Question: How can I determine if ion suppression is affecting my C6G analysis?

Answer: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[4] This technique involves teeing in a constant flow of a C6G standard solution into the eluent stream after the analytical column but before the ESI source.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a solution of C6G (e.g., 100 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path between the column and the mass spectrometer using a syringe pump and a T-fitting.

  • Analysis: While infusing the C6G solution, inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC-MS/MS system.

  • Interpretation: Monitor the C6G-specific MRM transition. A stable baseline signal will be observed from the infused standard. Any dips or decreases in this baseline signal indicate retention times where matrix components are eluting and causing ion suppression.[5] This allows you to see if the C6G retention time coincides with a zone of suppression.

Question: My C6G peak elutes in a region of significant ion suppression. What can I do?

Answer: You have two primary strategies: improve chromatographic separation to move the C6G peak away from the interfering matrix components or enhance sample cleanup to remove these components before analysis.[3][6]

  • Modify Chromatographic Conditions: Adjusting the LC gradient, mobile phase composition, or switching to a column with a different selectivity (e.g., phenyl-hexyl instead of C18) can shift the retention time of C6G out of the suppression zone.[7][8]

  • Improve Sample Preparation: More rigorous sample cleanup is often the most effective solution.[9] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are superior to simple "dilute-and-shoot" or protein precipitation methods for removing interfering matrix components like phospholipids (B1166683) and salts.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for C6G analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as C6G, is reduced by co-eluting components from the sample matrix (e.g., salts, phospholipids, other metabolites).[2][10] In the ESI source, these interfering molecules compete with C6G for the available charge, access to the droplet surface, and the efficiency of the desolvation process, leading to a decreased number of analyte ions reaching the mass analyzer.[11] This results in lower signal intensity, which can compromise sensitivity, precision, and accuracy.[2][6]

Q2: What are the most common sources of ion suppression in biological matrices like plasma or urine?

A2: The primary culprits for ion suppression in bioanalysis are salts, endogenous metabolites, and especially phospholipids from cell membranes.[5] Non-volatile buffers (e.g., phosphates), detergents, and plasticizers can also contribute significantly.[10] Phospholipids are particularly problematic as they are often abundant in plasma and tend to elute in the middle of typical reversed-phase chromatographic runs, potentially co-eluting with analytes like C6G.[5]

Q3: Which sample preparation technique is best for minimizing ion suppression for C6G?

A3: Solid-Phase Extraction (SPE) is highly effective for reducing matrix suppression for C6G and other opiates in biological fluids like urine.[9][12] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts compared to protein precipitation (PPT) or LLE.[8]

Below is a comparison of common sample preparation techniques and their effectiveness at removing interfering matrix components.

TechniquePrincipleEffectiveness for C6GProsCons
Protein Precipitation (PPT) Protein removal by precipitation with organic solvent.LowFast, simple, inexpensive.Ineffective at removing salts and phospholipids; high risk of ion suppression.[8]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.ModerateGood for removing non-volatile salts and highly polar interferences.[5]Can be labor-intensive, may form emulsions, not easily automated.[5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighExcellent removal of salts and phospholipids, can be automated.[9][12]Method development can be more complex, higher cost per sample.

Q4: Can an internal standard solve the problem of ion suppression?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the most effective way to compensate for ion suppression.[10][13] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. Because it is suppressed to the same extent as the analyte, the ratio of the analyte peak area to the SIL-IS peak area remains constant, allowing for accurate and precise quantification even in the presence of matrix effects.[13] However, a SIL-IS does not eliminate suppression or improve the analyte signal-to-noise ratio. Therefore, it should be used in conjunction with optimized chromatography and sample preparation.

Protocols and Workflows

Recommended SPE Protocol for C6G from Urine

This protocol is a general guideline based on mixed-mode cation exchange SPE, which is effective for polar, basic compounds like C6G.

G cluster_spe SPE Steps start Start: Urine Sample (0.5 mL) hydrolysis Optional: Hydrolysis (if measuring total codeine) start->hydrolysis add_buffer Add Buffer (e.g., 2 mL 0.1 M Sodium Acetate) start->add_buffer hydrolysis->add_buffer condition 1. Condition SPE Cartridge (e.g., Methanol, then Water) load 2. Load Sample condition->load wash1 3. Wash 1 (Acidic) (e.g., 2% Formic Acid) load->wash1 wash2 4. Wash 2 (Organic) (e.g., Methanol) wash1->wash2 dry 5. Dry Cartridge (High vacuum, 5-10 min) wash2->dry elute 6. Elute C6G (e.g., 2 mL 20% NH4OH in MeOH) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: General workflow for Solid-Phase Extraction (SPE) of C6G.

References

Technical Support Center: Analysis of Codeine-6-glucuronide and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of Codeine-6-glucuronide (C6G) from its isomers, primarily Morphine-3-glucuronide (B1234276) (M3G) and Morphine-6-glucuronide (B1233000) (M6G).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound (C6G)?

A1: The primary challenges in accurately quantifying C6G stem from its analytical behavior and the presence of structurally similar isomers in biological samples. Key difficulties include:

  • Incomplete Hydrolysis: Enzymatic hydrolysis of C6G to codeine using β-glucuronidase is often inefficient and variable, leading to underestimation of the total codeine concentration.[1][2][3][4] The hydrolysis efficiency can be dependent on the enzyme source and incubation conditions.[4][5]

  • Isomeric Interference: C6G is an isomer of morphine glucuronides (M3G and M6G), which are often present in samples from individuals who have consumed codeine, as codeine is metabolized to morphine.[6][7] These isomers can have similar chromatographic behavior and mass spectral fragmentation patterns, making their differentiation challenging.

  • Analytical Method Selection: The choice between direct analysis of the intact glucuronide by LC-MS/MS and indirect analysis of the parent drug after hydrolysis by GC-MS or LC-MS/MS has significant implications for accuracy and reproducibility.[8][9]

  • Matrix Effects: Biological matrices such as urine and hair can interfere with the ionization and detection of C6G and its isomers, necessitating robust sample preparation techniques.

Q2: Why is the differentiation of C6G from M3G and M6G important?

A2: Differentiating C6G from M3G and M6G is crucial for several reasons:

  • Metabolic Interpretation: Accurate measurement of each glucuronide provides a clearer picture of codeine and morphine metabolism in an individual. This is important in pharmacokinetic and pharmacodynamic studies.

  • Clinical and Forensic Toxicology: In drug testing, distinguishing between codeine and morphine use is essential. The presence of C6G is a direct indicator of codeine administration, whereas M3G and M6G are primary metabolites of morphine but can also result from codeine metabolism.[6]

  • Pharmacological Activity: M6G is a pharmacologically active metabolite with analgesic effects, while M3G is generally considered inactive or may even have pronociceptive effects.[10] C6G is also considered to be an active metabolite of codeine.[7] Therefore, understanding the relative concentrations of these isomers is important for correlating analytical results with physiological effects.

Q3: Which analytical technique is preferred for the analysis of C6G and its isomers, LC-MS/MS or GC-MS?

A3: For the simultaneous analysis of C6G and its isomers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[11][12][13] LC-MS/MS allows for the direct measurement of the intact glucuronide conjugates without the need for hydrolysis and derivatization, which are typically required for Gas Chromatography-Mass Spectrometry (GC-MS). This direct approach avoids the variability and potential for incomplete recovery associated with the hydrolysis step.[3][8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of Codeine After Enzymatic Hydrolysis

Symptoms:

  • Quantified codeine levels are lower than expected.

  • High variability in results between replicate samples or different batches.

  • Quality control samples fail to meet acceptance criteria.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient β-glucuronidase Activity Different sources of β-glucuronidase (e.g., E. coli, Helix pomatia, abalone) exhibit varying efficiencies for hydrolyzing C6G.[1][5] C6G is known to be more resistant to hydrolysis than M3G.[1][4] Troubleshooting Step: Test enzymes from different sources to find one with optimal activity for C6G. Consider using a higher concentration of the enzyme or a longer incubation time.[2][5]
Suboptimal Incubation Conditions The pH, temperature, and duration of the incubation can significantly impact enzyme activity.
Presence of Enzyme Inhibitors in the Sample Certain compounds in biological matrices can inhibit β-glucuronidase activity.
Alternative Hydrolysis Method For some applications, acid hydrolysis may provide more complete and reproducible hydrolysis of C6G compared to enzymatic methods.[1][3]
Issue 2: Poor Chromatographic Separation of C6G, M3G, and M6G in LC-MS/MS

Symptoms:

  • Co-elution or partial co-elution of isomeric peaks.

  • Inaccurate peak integration and quantification.

  • Difficulty in positively identifying each isomer.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Stationary Phase The choice of LC column chemistry is critical for separating structurally similar isomers.
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic modifier, aqueous component, and additives, influences the retention and separation of the analytes.
Inappropriate Flow Rate and Column Temperature These parameters affect the efficiency of the separation.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Glucuronides in Urine

This protocol is a general guideline and should be optimized for your specific application and enzyme.

  • Sample Preparation:

    • Centrifuge the urine sample to pellet any particulate matter.

    • To 1 mL of the supernatant, add an appropriate internal standard.

    • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • Hydrolysis:

    • To the extracted and dried sample, add 1 mL of a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

    • Add a predetermined amount of β-glucuronidase (activity should be optimized, e.g., 5000 units).

    • Vortex the sample and incubate at a specified temperature (e.g., 60°C) for a set duration (e.g., 2-18 hours).[4][5]

  • Post-Hydrolysis Extraction:

    • After incubation, stop the reaction by adding a suitable solvent or by changing the pH.

    • Perform a second extraction (e.g., liquid-liquid extraction or another SPE step) to isolate the hydrolyzed (free) analytes.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Protocol 2: Direct Analysis of C6G and Isomers by LC-MS/MS

This protocol provides a starting point for developing an LC-MS/MS method for the direct quantification of intact glucuronides.

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate deuterated internal standard for each analyte (e.g., Codeine-d3-6-glucuronide).

    • Perform a solid-phase extraction (SPE) using a mixed-mode or polymeric sorbent suitable for polar compounds.

    • Elute the analytes, evaporate the eluent to dryness, and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A column with alternative selectivity, such as a Phenyl-Hexyl or F5 column (e.g., 100 x 2.1 mm, 2.7 µm), is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

    • Gradient: Develop a gradient that provides adequate separation of the isomers.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Optimize at least two multiple reaction monitoring (MRM) transitions for each analyte and internal standard for quantification and qualification. Example transitions can be found in the literature.[12][13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis_pathways Analytical Pathways cluster_data_analysis Data Analysis urine_sample Urine Sample add_is Add Internal Standards urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe hydrolysis Enzymatic or Acid Hydrolysis spe->hydrolysis Indirect Method direct_analysis Direct Analysis spe->direct_analysis Direct Method derivatization Derivatization (for GC-MS) hydrolysis->derivatization lcmsms LC-MS/MS Analysis hydrolysis->lcmsms gcms GC-MS Analysis derivatization->gcms lcmsms_direct LC-MS/MS Analysis direct_analysis->lcmsms_direct quantification Quantification of Parent Drug gcms->quantification lcmsms->quantification quantification_direct Quantification of Intact Glucuronides lcmsms_direct->quantification_direct

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway Codeine Codeine C6G This compound Codeine->C6G UGT Morphine Morphine Codeine->Morphine CYP2D6 M3G Morphine-3-glucuronide Morphine->M3G UGT M6G Morphine-6-glucuronide Morphine->M6G UGT

Caption: Metabolic pathway of codeine leading to isomeric glucuronides.

References

Best practices for storing Codeine-6-glucuronide standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage, handling, and troubleshooting of Codeine-6-glucuronide (C6G) analytical standards to ensure their stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound standards?

A1: The recommended storage temperature depends on the format of the standard (solid or solution). For neat, solid standards, storage at -20°C is recommended.[1] For standards supplied in a solution, such as water:methanol, refrigeration (typically 2°C to 8°C) is advised.[2][3][4] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage instructions.

Q2: How should I handle a new vial of this compound standard upon receipt?

A2: Upon receipt, immediately store the standard at the temperature specified on the product data sheet. Before opening, allow the container to equilibrate to room temperature to prevent condensation, which could introduce moisture and affect the standard's stability.[5]

Q3: What is the expected shelf-life of a this compound standard?

A3: When stored under the recommended conditions in its original unopened container, a solid this compound standard can be stable for at least 5 years.[1] For solutions, the expiration date provided by the manufacturer on the CoA should be strictly followed.

Q4: In what type of solvent should I dissolve solid this compound?

A4: this compound is generally soluble in aqueous solutions and methanol. Commercial standards are often provided in a water:methanol mixture (e.g., 80:20).[2][3][4] The choice of solvent for preparing stock and working solutions should be compatible with your analytical method (e.g., LC-MS).

Q5: How can I prevent the degradation of this compound in my prepared solutions?

A5: The primary degradation pathway for this compound in solution is hydrolysis. To minimize this, it is crucial to control the pH of your solutions. Acidic and basic conditions can accelerate hydrolysis.[6][7] Prepare solutions fresh whenever possible and store stock solutions at refrigerated or frozen temperatures. Protect solutions from light.[8]

Q6: Can I repeatedly freeze and thaw my this compound stock solution?

A6: While some studies on related compounds in biological matrices have assessed freeze-thaw stability, it is generally advisable to minimize freeze-thaw cycles for analytical standards. To avoid this, consider aliquoting your stock solution into single-use vials before freezing.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or low analytical signal for C6G standard 1. Degradation of the standard: The standard may have degraded due to improper storage (temperature, light exposure) or handling. 2. Hydrolysis of C6G in solution: The pH of the solvent or sample matrix may be promoting hydrolysis. 3. Incorrect concentration: Errors in weighing or dilution when preparing working solutions.1. Verify the storage conditions and expiration date of the standard. 2. Prepare fresh working solutions from the stock. If the issue persists, use a new vial of the standard. 3. Check the pH of your solvents and buffers. Adjust if necessary to be closer to neutral, if compatible with your analytical method. 4. Re-prepare the working solutions, carefully verifying all weighing and dilution steps.
Appearance of unexpected peaks in the chromatogram 1. Degradation products: The peak could be a hydrolysis product (e.g., codeine). 2. Contamination: The solvent or glassware may be contaminated.1. Compare the chromatogram to a known standard of codeine to see if the retention times match. 2. Analyze a solvent blank to check for contamination. Use fresh, high-purity solvents and clean glassware.
Precipitation observed in the stock solution 1. Low solubility: The concentration of the standard may exceed its solubility in the chosen solvent at the storage temperature. 2. Temperature effects: The compound may have precipitated out of solution upon cooling.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be necessary to prepare a new stock solution at a lower concentration or in a different solvent system. Consult the manufacturer's data sheet for solubility information.

Data Presentation

Summary of Manufacturer's Storage Recommendations for this compound Standards

Manufacturer Product Format Recommended Storage Temperature Stated Stability
Cerilliant Solution in Water:Methanol (80:20)Refrigerate (2°C to 8°C)Refer to expiration date on CoA
Cayman Chemical Neat Solid-20°C≥ 5 years
General Guidance for Reference Standards Solid or Solution2°C to 8°C or -20°CVaries; follow manufacturer's specifications

Experimental Protocols

Protocol for Preparation and Storage of a C6G Stock Solution from a Solid Standard

  • Materials:

    • This compound (solid analytical standard)

    • Volumetric flask (Class A)

    • Analytical balance

    • High-purity methanol

    • High-purity deionized water

    • Amber glass vials with screw caps

  • Procedure:

    • Allow the container of solid C6G to equilibrate to room temperature before opening.

    • Accurately weigh the desired amount of the solid standard using an analytical balance.

    • Quantitatively transfer the weighed solid to a clean volumetric flask of appropriate size.

    • Dissolve the solid in a small amount of the desired solvent (e.g., a 80:20 water:methanol mixture).

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

    • This is your primary stock solution.

    • If long-term storage is required, aliquot the stock solution into smaller, single-use amber glass vials.

    • Store the aliquots at the recommended temperature (e.g., -20°C).

Mandatory Visualization

G Troubleshooting Workflow for C6G Standard Issues start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Light, Expiry) start->check_storage check_prep Review Solution Preparation (Weighing, Dilution, Solvent pH) start->check_prep prep_fresh Prepare Fresh Working Solution check_storage->prep_fresh Storage OK new_vial Use a New Standard Vial check_storage->new_vial Storage Improper check_prep->prep_fresh Prep OK check_prep->prep_fresh Error Found & Corrected check_hydrolysis Suspect Hydrolysis? (Unexpected Peaks) prep_fresh->check_hydrolysis Issue Persists resolved Issue Resolved prep_fresh->resolved Issue Resolved new_vial->prep_fresh analyze_blank Analyze Solvent Blank analyze_blank->prep_fresh Blank Clean contact_support Contact Technical Support analyze_blank->contact_support Blank Contaminated check_hydrolysis->analyze_blank No confirm_peak Confirm Peak Identity (e.g., vs. Codeine Standard) check_hydrolysis->confirm_peak Yes confirm_peak->resolved Hydrolysis Confirmed confirm_peak->contact_support Peak Unidentified

Caption: Troubleshooting workflow for issues with C6G standards.

References

Technical Support Center: Hydrolysis of Cyanidin-3-O-Glucoside (C6G)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the acid and enzymatic hydrolysis of Cyanidin-3-O-Glucoside (C6G) to its aglycone, cyanidin (B77932).

Acid Hydrolysis of C6G

Acid hydrolysis is a common method for cleaving the glycosidic bond of C6G to yield cyanidin. While effective, it can be prone to issues such as aglycone degradation.

Experimental Protocol: Acid Hydrolysis

This protocol outlines a general procedure for the acid hydrolysis of C6G.

Materials:

  • Cyanidin-3-O-Glucoside (C6G) sample

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)[1]

  • Methanol

  • Water

  • Heating apparatus (e.g., water bath, heating block)

  • Reaction vials

  • HPLC system for analysis

Procedure:

  • Dissolve the C6G sample in an appropriate solvent (e.g., methanol).

  • Add the acid to the desired final concentration. Common concentrations range from 0.1 M to 2 M HCl.

  • Heat the mixture at a controlled temperature, typically between 70°C and 100°C.[2]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC. The hydrolysis rate is influenced by the type of sugar, with arabinosides hydrolyzing faster than glucosides.[1]

  • Once the reaction is complete (as determined by the disappearance of the C6G peak and the appearance of the cyanidin peak), cool the reaction mixture.

  • The resulting solution containing the cyanidin aglycone can be further purified if necessary.

Experimental Workflow for Acid Hydrolysis of C6G

cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Product Analysis dissolve Dissolve C6G in Solvent add_acid Add Acid (e.g., HCl) dissolve->add_acid Step 1-2 heat Heat at Controlled Temperature add_acid->heat Step 3 monitor Monitor by HPLC heat->monitor Step 4 cool Cool Reaction Mixture monitor->cool Step 5 purify Purify Cyanidin (optional) cool->purify Step 6

Caption: Workflow for the acid hydrolysis of C6G.

Troubleshooting Guide: Acid Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Cyanidin Incomplete Hydrolysis: Reaction time is too short, temperature is too low, or acid concentration is insufficient.- Extend the reaction time and continue to monitor by HPLC.- Gradually increase the reaction temperature, but be cautious of degradation.- Increase the acid concentration.
Degradation of Cyanidin: The aglycone is unstable under harsh acidic conditions and high temperatures.[3][4]- Lower the reaction temperature and extend the reaction time.- Use the lowest effective acid concentration.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Formation of Polymeric Products: The released aglycone can react further to form polymers, especially at high acid concentrations.[1]- Optimize the acid concentration; higher concentrations may favor hydrolysis but can also promote polymerization.[1]
Presence of Multiple Degradation Products Side Reactions: C6G and cyanidin can degrade into various smaller molecules like protocatechuic acid and phloroglucinaldehyde.[3][5]- Analyze the reaction mixture using LC-MS to identify the degradation products.[5][6]- Optimize reaction conditions (temperature, time, acid concentration) to minimize the formation of these byproducts.
Inconsistent Results Variability in Reaction Conditions: Inconsistent heating, timing, or reagent concentrations.- Ensure precise control of temperature using a calibrated heating block or water bath.- Use a timer to ensure consistent reaction times.- Prepare fresh acid solutions and verify their concentrations.
FAQs: Acid Hydrolysis

Q1: What is the optimal acid concentration for C6G hydrolysis? A1: The optimal acid concentration can vary depending on the specific experimental setup. It is generally a trade-off between achieving a reasonable reaction rate and minimizing the degradation of the cyanidin aglycone. A good starting point is 1-2 M HCl.[2] At low acid concentrations, significant degradation of the anthocyanidin nucleus may occur, while at high concentrations, the hydrolysis of the glycoside is favored, but the risk of forming polymeric products increases.[1]

Q2: How can I monitor the progress of the hydrolysis reaction? A2: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. You can track the decrease in the peak area of C6G and the increase in the peak area of cyanidin over time.

Q3: What are the main degradation products of cyanidin during acid hydrolysis? A3: Under acidic conditions, especially with heating, cyanidin can degrade into several products. The most commonly reported are protocatechuic acid and phloroglucinaldehyde, which result from the breakdown of the cyanidin structure.[3][5]

Enzymatic Hydrolysis of C6G

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, typically resulting in higher yields and fewer degradation products. The most common enzyme used for this purpose is β-glucosidase.

Experimental Protocol: Enzymatic Hydrolysis

This protocol provides a general method for the enzymatic hydrolysis of C6G using β-glucosidase.

Materials:

  • Cyanidin-3-O-Glucoside (C6G) sample

  • β-glucosidase enzyme

  • Buffer solution (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.5-5.5)

  • Incubator or water bath

  • Reaction vials

  • HPLC system for analysis

Procedure:

  • Dissolve the C6G sample in the appropriate buffer solution.

  • Add the β-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined experimentally.

  • Incubate the mixture at the optimal temperature for the enzyme, typically between 37°C and 50°C.

  • Monitor the reaction progress by HPLC, observing the decrease in the C6G peak and the increase in the cyanidin peak.

  • Once the reaction is complete, the enzyme can be denatured by heating or by adding an organic solvent like ethanol (B145695) to stop the reaction.

  • The resulting solution can be used for further analysis or purification.

Experimental Workflow for Enzymatic Hydrolysis of C6G

cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Product Analysis & Termination dissolve Dissolve C6G in Buffer add_enzyme Add β-glucosidase dissolve->add_enzyme Step 1-2 incubate Incubate at Optimal Temperature add_enzyme->incubate Step 3 monitor Monitor by HPLC incubate->monitor Step 4 terminate Terminate Reaction monitor->terminate Step 5 analyze Analyze/Purify Cyanidin terminate->analyze Step 6

Caption: Workflow for the enzymatic hydrolysis of C6G.

Troubleshooting Guide: Enzymatic Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Cyanidin Incomplete Hydrolysis: Insufficient enzyme concentration, suboptimal pH or temperature, or short reaction time.- Increase the enzyme concentration.- Ensure the buffer pH is within the optimal range for the specific β-glucosidase used.- Verify that the incubation temperature is optimal for the enzyme.- Extend the incubation time.
Enzyme Inhibition: The product (glucose and/or cyanidin) or other compounds in the sample may be inhibiting the enzyme.- Consider a fed-batch approach to maintain low substrate and product concentrations.- If other inhibitors are suspected in a crude extract, pre-purify the C6G sample.
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.- Use a fresh batch of enzyme.- Ensure the enzyme is stored at the recommended temperature.
Slow Reaction Rate Suboptimal Reaction Conditions: Non-ideal pH, temperature, or enzyme concentration.- Systematically optimize the reaction conditions (pH, temperature, enzyme:substrate ratio).
Mass Transfer Limitations: At high substrate concentrations, viscosity can increase, limiting the interaction between the enzyme and C6G.[7]- Reduce the initial substrate concentration.- Ensure adequate mixing during the reaction.
No Reaction Occurs Inactive Enzyme: The enzyme is completely inactive.- Test the enzyme activity with a known standard substrate (e.g., p-nitrophenyl-β-D-glucopyranoside).
Incorrect Buffer Conditions: The pH of the buffer is far outside the enzyme's active range.- Prepare a fresh buffer and verify its pH.
FAQs: Enzymatic Hydrolysis

Q1: How do I choose the right β-glucosidase for my experiment? A1: There are many commercially available β-glucosidases from different sources (e.g., almonds, fungi). Their optimal pH, temperature, and substrate specificity can vary. It is important to consult the manufacturer's specifications and potentially screen a few different enzymes to find the one that is most effective for C6G hydrolysis under your desired conditions.

Q2: Can the glucose produced during the hydrolysis inhibit the enzyme? A2: Yes, product inhibition by glucose is a common issue with β-glucosidases.[8][9] If you observe that the reaction rate slows down significantly over time even with sufficient substrate remaining, product inhibition may be the cause.

Q3: How can I stop the enzymatic reaction? A3: The reaction can be effectively stopped by denaturing the enzyme. This is typically achieved by heating the reaction mixture (e.g., to 95-100°C for 5-10 minutes) or by adding a solvent such as ethanol or methanol.

Comparative Summary: Acid vs. Enzymatic Hydrolysis of C6G

Parameter Acid Hydrolysis Enzymatic Hydrolysis
Specificity Low (can cause degradation of the aglycone)High (specific for the glycosidic bond)
Reaction Conditions Harsh (high temperature, strong acid)Mild (physiological pH, moderate temperature)
Yield Generally lower due to degradationTypically higher
Byproducts Can produce significant degradation products (e.g., protocatechuic acid)[3][5]Minimal byproducts
Cost Reagents are generally inexpensiveEnzymes can be more expensive
Reaction Time Can be relatively fast at high temperaturesMay require longer incubation times
Scalability Easily scalableScalability may be limited by enzyme cost and availability

Logical Relationship between Hydrolysis Methods and Outcomes

cluster_methods Hydrolysis Method cluster_conditions Reaction Conditions cluster_outcomes Primary Outcomes acid Acid Hydrolysis harsh Harsh (High Temp, Strong Acid) acid->harsh enzymatic Enzymatic Hydrolysis mild Mild (Physiological pH, Mod. Temp) enzymatic->mild low_yield Lower Yield Aglycone Degradation harsh->low_yield high_yield Higher Yield Fewer Byproducts mild->high_yield

References

Technical Support Center: Quantification of Codeine-6-glucuronide (C6G)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Codeine-6-glucuronide (C6G). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the bioanalysis of this critical codeine metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and sources of variability in C6G quantification.

Sample Preparation

Question 1: I am seeing low and inconsistent recovery of C6G after enzymatic hydrolysis. What could be the cause and how can I improve it?

Answer:

Low and variable recovery following enzymatic hydrolysis is a frequent issue in C6G analysis. Several factors can contribute to this problem:

  • Enzyme Selection and Efficiency: The choice of β-glucuronidase is critical. Enzymes from different sources (e.g., Helix pomatia, E. coli) exhibit varying efficiencies for hydrolyzing different glucuronide conjugates.[1] C6G, in particular, can be resistant to enzymatic hydrolysis compared to other glucuronides like morphine-3-glucuronide (B1234276) (M3G).[1][2] Some newer, genetically engineered β-glucuronidases may offer faster and more complete hydrolysis at room temperature.[3][4]

  • Suboptimal Incubation Conditions: The pH, temperature, and incubation time must be optimized for the specific enzyme used. Inefficient hydrolysis can occur if these parameters are not ideal. For some enzymes, temperatures up to 55°C and incubation times of an hour or more may be necessary to achieve sufficient cleavage of C6G.[5]

  • Presence of Inhibitors: Biological matrices like urine can contain endogenous or exogenous substances that inhibit β-glucuronidase activity.

Troubleshooting Steps:

  • Enzyme Source Comparison: Test β-glucuronidases from different sources to find one that provides the highest and most consistent hydrolysis of C6G.

  • Optimize Incubation Parameters: Systematically vary the incubation time, temperature, and buffer pH to determine the optimal conditions for your chosen enzyme.

  • Consider Alternative Hydrolysis: If enzymatic hydrolysis remains inconsistent, acid hydrolysis can be an alternative.[1][4] However, be aware that acid hydrolysis can sometimes lead to the degradation of the parent opioid or conversion of other opioids, which requires careful validation.[4]

  • Direct Quantification: The most effective way to eliminate variability from hydrolysis is to quantify C6G directly without a hydrolysis step. This requires a robust LC-MS/MS method capable of detecting the intact conjugate.[6][7]

Question 2: My C6G recovery is poor after Solid-Phase Extraction (SPE). How can I troubleshoot this?

Answer:

Poor recovery during SPE can be attributed to several factors related to the sorbent, solvents, and overall protocol.[8][9][10]

  • Inappropriate Sorbent Choice: The selection of the SPE sorbent (e.g., cation exchange, reversed-phase) is crucial and depends on the physicochemical properties of C6G.

  • Incorrect pH: The pH of the sample and loading buffer must be optimized to ensure proper retention of C6G on the sorbent.

  • Wash Solvent Strength: The wash solvent may be too strong, leading to premature elution of the analyte.

  • Elution Solvent Strength: The elution solvent may be too weak to effectively desorb C6G from the sorbent.

Troubleshooting Workflow for Poor SPE Recovery

SPE_Troubleshooting start Poor C6G Recovery in SPE check_protocol Verify SPE Protocol Steps (Conditioning, Loading, Washing, Elution) start->check_protocol check_sorbent Is Sorbent Appropriate for C6G? check_protocol->check_sorbent optimize_ph Optimize Sample & Buffer pH check_sorbent->optimize_ph If sorbent seems correct solution_sorbent Test Alternative Sorbents (e.g., Mixed-Mode Cation Exchange) check_sorbent->solution_sorbent If sorbent is mismatched check_wash Is Wash Solvent Too Strong? optimize_ph->check_wash check_elution Is Elution Solvent Too Weak? check_wash->check_elution No solution_wash Use Weaker Wash Solvent check_wash->solution_wash Yes solution_elution Use Stronger Elution Solvent check_elution->solution_elution Yes

Caption: Troubleshooting workflow for low C6G recovery in SPE.

Question 3: I am concerned about the stability of C6G in my samples. What are the best practices for sample handling and storage?

Answer:

Analyte stability is crucial for accurate quantification. For C6G and other opioids, consider the following:

  • Storage Temperature: Store biological samples at -20°C or, preferably, -80°C for long-term stability.[11][12]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte.[11] A study on post-mortem blood and other tissues showed stability for up to three freeze-thaw cycles when stored at -80°C.[11]

  • Preservatives: For some matrices like blood, the addition of a preservative such as sodium fluoride (B91410) (NaF) can improve the stability of opioids.[12]

  • Autosampler Stability: After extraction, the stability of C6G in the autosampler should be evaluated. One study found that extracted samples were stable for up to 72 hours at 4°C.[13]

ConditionRecommendationRationale
Long-Term Storage -80°C is optimal; -20°C is acceptable for shorter periods.[11][12]Prevents enzymatic and chemical degradation of C6G.
Freeze-Thaw Cycles Limit to a minimum (ideally one). Aliquot samples upon receipt.[11]Repeated freezing and thawing can cause analyte degradation.
Blood Samples Store in glass tubes with an anticoagulant and sodium fluoride (NaF).[12]NaF acts as a preservative, enhancing the stability of opiates.[12]
Processed Samples Evaluate stability in the autosampler at the set temperature (e.g., 4°C).[13]Ensures that no significant degradation occurs during the analytical run.
LC-MS/MS Analysis

Question 4: I'm observing significant ion suppression/enhancement (matrix effects) for C6G. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to inaccurate results.[14][15][16]

Mitigation Strategies:

  • Improve Sample Cleanup: More effective sample preparation, such as using a more selective SPE protocol or liquid-liquid extraction (LLE), can remove many interfering matrix components.

  • Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate C6G from the interfering components is a highly effective strategy.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-D3, is the ideal choice.[17] It co-elutes with C6G and experiences similar matrix effects, thus providing effective compensation and improving accuracy and precision.[17]

  • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.

Diagram of Matrix Effect Mitigation

Matrix_Effect_Mitigation cluster_problem Problem: Matrix Effects cluster_solutions Solutions problem Ion Suppression or Enhancement of C6G Signal solution1 Improve Sample Cleanup (e.g., selective SPE) problem->solution1 solution2 Optimize Chromatography (Separate C6G from interferences) problem->solution2 solution3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) problem->solution3 solution4 Dilute Sample problem->solution4

Caption: Strategies to mitigate matrix effects in C6G analysis.

Question 5: My chromatographic peak shape for C6G is poor (e.g., tailing, fronting, or splitting). What are the common causes and solutions?

Answer:

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

Peak Shape ProblemCommon CausesRecommended Solutions
Peak Tailing - Secondary interactions with the column (e.g., silanol (B1196071) activity).- Column contamination or degradation.- Mismatched pH between sample solvent and mobile phase.[18]- Use a column with end-capping or a different stationary phase.- Flush the column or replace it if old.- Ensure the sample is dissolved in a solvent similar to the initial mobile phase.
Peak Fronting - Column overload (injecting too much analyte).- Column collapse or void formation.[18]- Reduce the injection volume or dilute the sample.- Replace the column.
Split Peaks - Partially clogged column frit or injector.- Injection solvent is much stronger than the mobile phase.[19][20]- Use an in-line filter and ensure samples are free of particulates.- Dissolve the sample in a solvent weaker than or matching the initial mobile phase.
Biological and Genetic Factors

Question 6: How do genetic factors influence C6G concentrations and what is the impact on quantification?

Answer:

The formation of C6G from codeine is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[21][22] Genetic polymorphisms in the UGT2B7 gene can lead to variations in enzyme activity, which in turn can affect the rate and extent of C6G formation.[22][23] This can result in significant inter-individual differences in C6G concentrations even after the same codeine dose.

While this variability is physiological and not an analytical error, it is important to be aware of it, especially in clinical and pharmacokinetic studies. A robust and validated analytical method will accurately quantify the C6G present, regardless of the underlying genetic factors. The key is to ensure the method has a wide enough linear range to accommodate this potential variability.[11]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of C6G in Human Plasma (Direct Method)

This protocol is a general guideline and should be fully validated in your laboratory.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of internal standard working solution (e.g., this compound-D3 at 500 ng/mL).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    ParameterCondition
    LC System Agilent 1200 Infinity or equivalent
    Column Poroshell 120 EC-C18 (2.7 µm, 2.1 x 50 mm) or equivalent
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 minutes.
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Column Temp. 40°C
    MS System Agilent 6460 Triple Quadrupole or equivalent with ESI source
    Ionization Mode Positive Electrospray Ionization (ESI+)
    MRM Transitions C6G: To be optimizedC6G-D3: To be optimized
  • Method Validation Parameters:

    ParameterAcceptance Criteria
    Linearity r² ≥ 0.99
    Accuracy Within ±15% of nominal value (±20% at LLOQ)[24][25]
    Precision CV ≤ 15% (≤ 20% at LLOQ)[24][25]
    Recovery Consistent and reproducible
    Matrix Effect IS-normalized matrix factor between 0.85 and 1.15[24]
    Stability Freeze-thaw, bench-top, long-term, and autosampler stability within ±15% of nominal

Disclaimer: This technical support center provides general guidance. All analytical methods should be fully validated according to regulatory guidelines to ensure data accuracy and reliability.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Effects of Codeine-6-glucuronide and Morphine-6-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of two key opioid metabolites: Codeine-6-glucuronide (C6G) and Morphine-6-glucuronide (B1233000) (M6G). The information presented is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development.

Executive Summary

Codeine and morphine are widely used opioid analgesics that undergo metabolism to form active glucuronidated compounds. Codeine is primarily metabolized to this compound (C6G), a compound believed to be a major contributor to codeine's analgesic effects.[1][2] Morphine is metabolized to Morphine-6-glucuronide (M6G), a potent analgesic that in some contexts exhibits greater potency than morphine itself.[3][4] This guide delves into the comparative analgesic efficacy, receptor binding affinities, and mechanisms of action of C6G and M6G, supported by experimental data. While direct comparative studies are limited, this guide synthesizes available information to provide a comprehensive overview.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the opioid receptor binding affinities and analgesic potency of C6G and M6G. It is important to note that direct head-to-head comparative studies are scarce, and the data presented is often from different experimental settings.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
This compound (C6G) Similar to codeine; glucuronidation at the 6-hydroxyl position does not significantly affect affinity to µ-receptors.Slightly increased affinity compared to parent compound.Reduced affinity compared to parent compound.[5]
Morphine-6-glucuronide (M6G) 0.6--[6]
For Reference:
Codeine >100--[7]
Morphine 1.2--[6]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Analgesic Potency (ED50)

CompoundTestAnimal ModelRoute of AdministrationED50Reference
This compound (C6G) Tail-flickRatIntrathecal42 nM[8]
Morphine-6-glucuronide (M6G) C-fibre-evoked activityRatIntrathecal0.53 µg[9]
For Reference:
Codeine Tail-flickMouseSystemic (s.c.)3.91 mg/kg[10]
Morphine Tail-flickRat--[11]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.[12][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from guinea-pig brain homogenates).[5]

  • Radioligand (e.g., [3H]DAMGO for µ-receptors, [3H]DPDPE for δ-receptors, [3H]U69593 for κ-receptors).[5]

  • Test compounds (C6G, M6G).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Tail-Flick Test for Analgesia

Objective: To assess the analgesic effect of a compound by measuring the latency of a reflexive tail withdrawal from a noxious thermal stimulus.[14]

Materials:

  • Tail-flick analgesia meter.

  • Animal model (e.g., rats or mice).[14]

  • Test compounds (C6G, M6G) and vehicle control.

  • Syringes for administration.

Procedure:

  • A baseline tail-flick latency is determined for each animal by focusing a beam of radiant heat on the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is established to prevent tissue damage.[15]

  • Animals are administered the test compound or vehicle via the desired route (e.g., intravenous, subcutaneous, or intrathecal).[8][15]

  • At predetermined time points after administration, the tail-flick latency is measured again.

  • An increase in the tail-flick latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

  • Data is often expressed as the percentage of maximum possible effect (%MPE).

Hot Plate Test for Analgesia

Objective: To evaluate the analgesic effect of a compound by measuring the reaction time of an animal to a heated surface.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Animal model (e.g., mice).

  • Plexiglass cylinder to confine the animal to the hot plate.

  • Test compounds (C6G, M6G) and vehicle control.

  • Syringes for administration.

Procedure:

  • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • A baseline reaction time is recorded for each animal by placing it on the hot plate and measuring the time until it exhibits a pain response, such as licking its paws or jumping. A cut-off time is used to prevent injury.

  • Animals are treated with the test compound or vehicle.

  • At specific intervals after treatment, the reaction time on the hot plate is measured again.

  • An increase in the latency to respond is indicative of analgesia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic and signaling pathways relevant to C6G and M6G, as well as a typical experimental workflow for assessing their analgesic effects.

Metabolic Pathways of Codeine and Morphine Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 C6G This compound Codeine->C6G UGT2B7 Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 M6G Morphine-6-glucuronide Morphine->M6G UGT2B7 M3G Morphine-3-glucuronide (B1234276) Morphine->M3G UGT2B7

Metabolic conversion of codeine and morphine.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist C6G or M6G MOR μ-Opioid Receptor Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates ATP ATP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux cAMP ↓ cAMP ATP->cAMP Conversion Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Simplified mu-opioid receptor signaling cascade.

Experimental Workflow for Analgesic Testing Animal_Selection Animal Model Selection (e.g., Rat, Mouse) Baseline Baseline Nociceptive Testing (Tail-flick or Hot-plate) Animal_Selection->Baseline Drug_Admin Drug Administration (C6G, M6G, or Vehicle) Baseline->Drug_Admin Post_Treatment Post-Treatment Nociceptive Testing at Timed Intervals Drug_Admin->Post_Treatment Data_Analysis Data Analysis (%MPE, ED50 Calculation) Post_Treatment->Data_Analysis Comparison Comparison of Analgesic Effects Data_Analysis->Comparison

Workflow for in vivo analgesic assessment.

Discussion and Conclusion

The available evidence suggests that both C6G and M6G are pharmacologically active metabolites that contribute significantly to the analgesic effects of their parent compounds, codeine and morphine, respectively.

Morphine-6-glucuronide (M6G) is a potent µ-opioid receptor agonist.[3] When administered directly into the central nervous system, its analgesic potency is substantially greater than that of morphine.[4] However, its ability to cross the blood-brain barrier is a limiting factor in its systemic efficacy.[16] M6G's high affinity for the µ-opioid receptor is a key determinant of its analgesic action.[6][17]

This compound (C6G) is considered a primary active metabolite of codeine, and it is hypothesized that much of codeine's analgesic effect is attributable to C6G rather than its conversion to morphine, especially in individuals who are poor metabolizers of codeine via the CYP2D6 enzyme.[1][18] Studies have shown that C6G itself has analgesic properties when administered centrally.[19] Glucuronidation at the 6-hydroxyl position of codeine does not negatively impact its affinity for the µ-opioid receptor.[5]

Comparison: While direct comparative studies are lacking, some inferences can be drawn. Both C6G and M6G are active at the µ-opioid receptor and produce analgesia. M6G is exceptionally potent, particularly when administered centrally. The systemic potency of both compounds is influenced by their ability to penetrate the central nervous system. Given that a significant portion of codeine is metabolized to C6G, its contribution to overall analgesia is substantial.[2]

References

A Researcher's Guide to 6-Carboxyfluorescein (C6G) in Biological Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent tracer is a critical decision that influences the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparative analysis of 6-Carboxyfluorescein (C6G), a widely used fluorescent dye, against common alternatives in various biological matrices. Supported by experimental data and detailed protocols, this document serves as a practical resource for assay development and optimization.

6-Carboxyfluorescein (C6G), also known as 6-FAM, is a derivative of fluorescein (B123965) valued for its bright fluorescence and utility in labeling biomolecules.[1] Its membrane impermeability makes it a workhorse for applications such as nucleic acid sequencing and, most notably, as a tracer for assessing the integrity of cellular barriers in drug delivery and absorption studies.[1] This guide will delve into its performance characteristics in key biological matrices and compare it with other widely used tracers like Lucifer Yellow (LY) and Fluorescein isothiocyanate (FITC)-dextran.

Comparative Performance Analysis

The primary application of C6G in this context is the assessment of paracellular permeability—the passage of substances through the tight junctions between cells. This is a cornerstone of in vitro models of biological barriers like the intestinal epithelium (e.g., Caco-2 cell monolayers). The choice of marker is crucial, as each possesses distinct physicochemical properties.

Key Performance Indicators:

  • Apparent Permeability (Papp): This is the most critical quantitative measure in permeability assays. A low Papp value for a paracellular marker indicates a tight, well-formed cell monolayer.

  • pH Sensitivity: The fluorescence intensity of many dyes is dependent on the pH of the surrounding medium. This is a significant consideration for assays in different biological fluids.

  • Photostability: The resistance of a fluorophore to photochemical destruction upon exposure to light is crucial for imaging studies and lengthy experiments.

  • Molecular Weight (MW): The size of the tracer molecule dictates its ability to pass through paracellular junctions and is a key variable when studying size-selective transport.

Quantitative Data Summary

The following tables summarize the performance of C6G and its common alternatives. Data has been compiled from various studies to provide a representative comparison.

Table 1: Apparent Permeability (Papp) Coefficients in Caco-2 Cell Monolayers

MarkerMolecular Weight (Da)Typical Papp (x 10⁻⁶ cm/s)Primary Use
6-Carboxyfluorescein (C6G) 376.3~0.1 - 0.5Paracellular Integrity Marker (Small Molecule)
Lucifer Yellow (LY) 457.3< 1.0Gold Standard Paracellular Integrity Marker[2][3]
FITC-Dextran (4 kDa) ~4,000~0.1 - 0.3Paracellular Permeability (Size Exclusion)[4][5]
FITC-Dextran (40 kDa) ~40,000Significantly < 0.1High MW Paracellular Permeability[5]
Mannitol 182.2~0.2Low Permeability Reference Compound[6]
Propranolol 259.3> 10.0High Permeability Reference Compound[6]

Note: Papp values can vary significantly between laboratories due to differences in cell culture conditions and experimental protocols.

Table 2: Physicochemical and Spectroscopic Properties

Property6-Carboxyfluorescein (C6G)Lucifer YellowFITC-Dextran
Excitation Max (nm) ~492-495~428~490
Emission Max (nm) ~514-517~536~520
pH Sensitivity High; fluorescence significantly decreases in acidic pH[7]ModerateHigh (fluorescein component is pH sensitive)[7]
Photostability Moderate; susceptible to photobleaching[8]More stable than fluorescein[9]Moderate; susceptible to photobleaching[8]
Water Solubility Sparingly soluble in aqueous buffers; requires organic solvent or pH adjustment[1]Highly water-soluble[9]High

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are methodologies for the analysis of C6G in common biological matrices.

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the use of C6G as a marker for assessing the integrity of a Caco-2 cell monolayer, a standard in vitro model for the human intestinal barrier.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of 2.6 x 10⁵ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3]

  • Monolayer Integrity Check (Optional but Recommended): Measure the Transepithelial Electrical Resistance (TEER) before the assay. Values should be stable and typically >250 Ω·cm².

  • Preparation of Solutions:

    • Prepare a stock solution of C6G in DMSO (e.g., 10 mM).

    • Prepare a transport buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

    • Prepare the C6G donor solution by diluting the stock solution into the transport buffer to a final concentration of 10-100 µM.

  • Permeability Experiment (Apical to Basolateral):

    • Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Add the C6G donor solution to the apical (upper) chamber (e.g., 0.5 mL).

    • Add fresh transport buffer to the basolateral (lower) chamber (e.g., 1.5 mL).

    • Incubate at 37°C with 5% CO₂ on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh transport buffer.

  • Quantification:

    • Analyze the concentration of C6G in the collected samples using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

    • Create a standard curve using known concentrations of C6G in the transport buffer.

  • Calculation of Apparent Permeability (Papp):

    • Calculate Papp using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of C6G transport to the receiver chamber (mol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (mol/cm³).

Protocol 2: C6G Quantification in Plasma by LC-MS/MS

This protocol provides a framework for the sensitive detection of C6G in plasma, suitable for pharmacokinetic or biodistribution studies.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled C6G).[10]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Sample Cleanup (Optional but Recommended):

    • Transfer the supernatant to a new tube. For enhanced cleanup, pass the supernatant through a lipid removal plate (e.g., Captiva EMR-Lipid) or perform a solid-phase extraction (SPE).[11]

    • Dry the cleared supernatant under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Example MRM transition for C6G: Q1: 375.1 -> Q3: 331.1

    • Quantification: Generate a calibration curve by spiking known amounts of C6G into blank plasma and processing alongside the unknown samples.

Protocol 3: C6G Analysis in Urine by Fluorescence Spectroscopy

This method is suitable for rapid screening or quantification where high sensitivity is not paramount.

  • Sample Preparation:

    • Centrifuge urine samples at ~2,000 x g for 10 minutes to remove particulate matter.

    • Dilute the urine supernatant 1:10 or 1:100 with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize matrix effects from endogenous fluorescent compounds.[7]

  • Fluorescence Measurement:

    • Transfer the diluted samples to a 96-well black plate or a quartz cuvette.

    • Measure fluorescence using a spectrofluorometer or plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Quantification:

    • Prepare a standard curve by spiking known concentrations of C6G into blank urine from an untreated source and process it in the same manner as the samples.

    • Correct for background fluorescence by subtracting the signal from a blank urine sample.

Protocol 4: C6G Extraction from Tissue Homogenates

This protocol outlines a general procedure for extracting C6G from tissue samples.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (~100 mg).

    • Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer or a specified buffer like 10 mM Tris, 150 mM NaCl, 1% Triton X-100) per 100 mg of tissue.[12][13]

    • Homogenize the tissue using a bead-based homogenizer (e.g., gentleMACS™ Dissociator) or a glass homogenizer on ice.[14]

  • Lysate Clarification:

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

    • Carefully collect the supernatant.

  • Analysis:

    • The resulting supernatant can be analyzed directly by fluorescence spectroscopy (similar to the urine protocol, with appropriate dilution) or further processed for LC-MS/MS analysis (similar to the plasma protocol, starting with protein precipitation).

    • It is crucial to determine the total protein concentration of the supernatant (e.g., using a BCA or Bradford assay) to normalize the C6G amount per milligram of total protein.[13]

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to clarify complex experimental processes and decision-making logic.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to differentiate seed->culture check Check monolayer integrity (TEER measurement) culture->check wash Wash monolayer with pre-warmed HBSS check->wash add_donor Add C6G solution to Apical side wash->add_donor add_buffer Add fresh buffer to Basolateral side wash->add_buffer incubate Incubate at 37°C (e.g., 120 min) add_donor->incubate add_buffer->incubate sample Collect samples from Basolateral side at time points incubate->sample quantify Quantify C6G concentration (Fluorescence Plate Reader) sample->quantify calculate Calculate Papp value quantify->calculate end end calculate->end Final Result

Caco-2 Permeability Assay Workflow

G start Start: Select a Paracellular Marker q1 Is the assay environment pH sensitive (e.g., acidic)? start->q1 q2 Is size-selectivity a key parameter? q1->q2 No ly Use Lucifer Yellow (LY) (Gold standard, higher photostability & solubility) q1->ly Yes q3 Is high water solubility critical for high concentrations? q2->q3 No fitc Use FITC-Dextran (Select appropriate MW: 4, 10, 40, 70 kDa) q2->fitc Yes c6g Use 6-Carboxyfluorescein (C6G) (Small molecule tracer, Good for general integrity) q3->c6g No q3->ly Yes

Decision Tree for Paracellular Marker Selection

References

Cross-Reactivity of Codeine-6-Glucuronide in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Codeine-6-glucuronide (C6G), a major metabolite of codeine, in commonly used opiate immunoassays. Understanding the extent to which C6G interacts with these assays is critical for accurate interpretation of drug screening results and for the development of more specific detection methods. This document summarizes available quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and provides visualizations of key workflows.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used for the initial screening of drugs of abuse in urine due to their speed and cost-effectiveness.[1] These tests utilize antibodies to detect the presence of specific drugs or drug classes. However, a significant limitation of immunoassays is the potential for cross-reactivity, where the antibodies bind to compounds with similar chemical structures to the target analyte.[2] This can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Codeine is extensively metabolized in the body, with a significant portion being converted to this compound (C6G).[4] Given its structural similarity to codeine and other opioids, C6G is a potential cross-reactant in opiate immunoassays. The degree of this cross-reactivity can vary significantly between different assay manufacturers and platforms.

Quantitative Cross-Reactivity Data

The following tables summarize the available quantitative data on the cross-reactivity of this compound and related compounds in three common immunoassay platforms: Cloned Enzyme Donor Immunoassay (CEDIA), Enzyme Multiplied Immunoassay Technique (EMIT), and DRI® Opiate Assay. It is important to note that specific cross-reactivity data for C6G is not always available in manufacturer's package inserts, highlighting a need for further independent validation.

Table 1: Cross-Reactivity in CEDIA Immunoassays

CompoundAssay TypeTarget AnalyteConcentration Tested (ng/mL)Observed Value (ng/mL)% Cross-Reactivity
This compoundBuprenorphineBuprenorphine40,0006.2~0.016%
CodeineBuprenorphineBuprenorphine100,00014.800.01%[3]

Note: Data for C6G in the CEDIA Opiate Assay was not explicitly found in the provided search results. The data presented is from a study on the CEDIA Buprenorphine assay, which demonstrates the potential for cross-reactivity with structurally related compounds.[5]

Table 2: Cross-Reactivity in EMIT® II Plus Opiate Assay

CompoundCutoff (ng/mL)Concentration to Produce a Positive Result (ng/mL)% Cross-Reactivity (relative to Morphine)
Codeine300102 - 306~98 - 294%
Morphine-3-Glucuronide300626~48%
Morphine-6-GlucuronideNot specifiedNot specifiedNot specified

Note: The EMIT® II Plus Opiate Assay package insert provides a range for codeine cross-reactivity and data for morphine-3-glucuronide.[6] Specific quantitative data for this compound was not available in the provided search results.[7][8]

Table 3: Cross-Reactivity in DRI® Opiate Assay

CompoundCutoff (ng/mL)Concentration to Produce a Positive Result (ng/mL)% Cross-Reactivity (relative to Morphine)
Codeine300Not specifiedNot specified
Dihydrocodeine30012,5002%[9]

Note: The DRI® Opiate Assay package insert indicates that various opiate compounds were tested, but specific quantitative data for this compound was not provided in the available search results.[10][11]

Experimental Protocols

The following sections outline detailed methodologies for determining the cross-reactivity of a compound, such as C6G, in an immunoassay.

General Principle of Competitive Immunoassay

Most immunoassays for drugs of abuse operate on the principle of competitive binding. In this format, the drug present in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. The amount of enzyme activity is proportional to the concentration of the drug in the sample.

Detailed Protocol for Cross-Reactivity Assessment

This protocol is a generalized procedure based on common practices for validating immunoassay performance.[1][12]

1. Materials and Reagents:

  • Immunoassay kit (e.g., CEDIA, EMIT, or DRI Opiate Assay) including reagents, calibrators, and controls.

  • Certified reference standard of this compound.

  • Drug-free human urine pool.

  • Precision pipettes and sterile consumables.

  • Automated clinical chemistry analyzer.

2. Preparation of Spiked Samples:

  • Prepare a stock solution of C6G in a suitable solvent (e.g., methanol (B129727) or deionized water).

  • Serially dilute the stock solution with the drug-free human urine pool to create a range of C6G concentrations. The concentration range should be sufficient to elicit a response from the immunoassay.

3. Immunoassay Analysis:

  • Calibrate the clinical chemistry analyzer according to the immunoassay manufacturer's instructions.

  • Run the manufacturer-provided controls to ensure the assay is performing within specified limits.

  • Analyze the prepared C6G-spiked urine samples in duplicate or triplicate.

  • Record the assay response for each concentration. For qualitative assays, this will be a positive or negative result. For semi-quantitative assays, a numerical value corresponding to the concentration of the target analyte will be obtained.

4. Calculation of Percent Cross-Reactivity:

Percent cross-reactivity is calculated using the following formula:[13]

% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of Cross-Reactant that gives a Positive Result) x 100

For semi-quantitative assays, the concentration of the cross-reactant that produces a response equivalent to the cutoff calibrator is determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity of this compound in immunoassays.

Codeine_Metabolism Codeine Codeine C6G This compound Codeine->C6G UGT2B7 Morphine Morphine Codeine->Morphine CYP2D6 Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 M3G Morphine-3-glucuronide Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide Morphine->M6G UGT2B7

Caption: Metabolic pathway of codeine.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Spiked Urine Samples Spiked Urine Samples Serial Dilutions->Spiked Urine Samples Sample Analysis Sample Analysis Spiked Urine Samples->Sample Analysis Analyzer Calibration Analyzer Calibration Control Analysis Control Analysis Analyzer Calibration->Control Analysis Control Analysis->Sample Analysis Record Response Record Response Sample Analysis->Record Response Calculate Cross-Reactivity Calculate Cross-Reactivity Record Response->Calculate Cross-Reactivity

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Competitive_Immunoassay cluster_reactants Reactants cluster_binding Competitive Binding cluster_signal Signal Generation Analyte Analyte (e.g., C6G) in Sample Antibody Antibody Analyte->Antibody Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Antibody Bound_Complex1 Antibody-Analyte Complex Bound_Complex2 Antibody-Labeled Analyte Complex Signal Enzyme activity is proportional to analyte concentration Bound_Complex2->Signal

Caption: Principle of a competitive immunoassay.

Conclusion

The cross-reactivity of this compound in opiate immunoassays is a complex issue with significant implications for clinical and forensic toxicology. The data presented in this guide highlight the variability in cross-reactivity across different immunoassay platforms and underscore the importance of confirmatory testing for presumptive positive results. The provided experimental protocols offer a framework for laboratories to validate the performance of their specific assays and to better understand the potential for interference from codeine metabolites. Further research is needed to establish comprehensive cross-reactivity data for C6G across all commercially available opiate immunoassays to improve the accuracy of urine drug screening.

References

A Comparative Guide to the Validation of a New Method for Simultaneous Opiate Glucuronide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of opiate glucuronides is paramount for pharmacokinetic studies, clinical toxicology, and pain management monitoring. This guide provides a detailed comparison of a new, direct analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against traditional and alternative analytical approaches for the simultaneous analysis of opiate glucuronides. The data and protocols presented are compiled from various validated methods to offer a comprehensive overview.

The primary advantage of the new direct analysis methods is the elimination of the hydrolysis step, which is traditionally required to cleave the glucuronide moiety from the parent opiate.[1] This not only saves time and reduces cost but also prevents potential degradation of analytes that can occur during acid hydrolysis.[2] Furthermore, direct measurement of the glucuronide conjugates provides a more accurate representation of the metabolic profile and can prevent false-negative results, as some opiates are extensively metabolized and exist in biological matrices predominantly as their glucuronide conjugates.[3][4]

Comparison of Analytical Methods

The following tables summarize the quantitative performance of a new direct injection LC-MS/MS method compared to traditional methods involving hydrolysis and other common sample preparation techniques.

Table 1: Method Performance Comparison

ParameterNew Direct Injection LC-MS/MS MethodTraditional GC-MS with HydrolysisLC-MS/MS with SPELC-MS/MS with Protein Precipitation
Linearity (r²) > 0.99[5]Typically > 0.99> 0.99> 0.99[6]
Limit of Quantification (LOQ) 0.16 - 2.5 ng/mL[3]Analyte dependent, often higher0.5 - 3 µg/L[7]5 ng/mL[6]
Intra-assay Precision (%CV) < 7.0%[6]< 15%4.8 - 11%[8]< 15%
Inter-assay Precision (%CV) < 13.5%[6]< 15%< 15%< 15%
Accuracy (% Bias) -8.5% to 11.8%[5]Within ±15%Within ±15%Within ±15%
Sample Preparation Time ~5 minutes2-4 hours (including hydrolysis)30-60 minutes~15 minutes
Analysis Time (per sample) ~6-9 minutes[5][9]15-20 minutes~7.5 minutes[10]~8 minutes[11]

Table 2: Analyte Recovery and Matrix Effects

ParameterNew Direct Injection LC-MS/MS MethodLC-MS/MS with SPELC-MS/MS with Protein Precipitation
Extraction Recovery Not Applicable (Direct Injection)≥85.0%[12]>90% (parent), >74% (glucuronides)[3]
Matrix Effect Ion suppression can be significant but is accounted for with deuterated internal standards.[12]MinimalIon suppression can occur but is managed with internal standards.[13][14]

Experimental Protocols

New Method: Direct "Dilute-and-Shoot" LC-MS/MS Analysis

This method focuses on minimizing sample preparation to increase throughput.

  • Sample Preparation:

    • Urine or serum samples are centrifuged to remove particulate matter.[5]

    • An aliquot of the supernatant is diluted with a solution containing deuterated internal standards.[9]

  • Chromatography:

    • Column: A C18 or PFP reversed-phase column is commonly used.[6][7]

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Run Time: Approximately 6-9 minutes.[5][9]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

    • Transitions: At least two MRM transitions are monitored for each analyte for confident identification and quantification.[11]

Alternative Method 1: LC-MS/MS with Enzymatic Hydrolysis

This is a traditional method that measures the total opiate concentration after enzymatic conversion of the glucuronide to the parent drug.

  • Sample Preparation:

    • An aliquot of the urine sample is mixed with a buffer and a β-glucuronidase enzyme solution.[13][14]

    • The mixture is incubated at an elevated temperature (e.g., 60°C) for 1-3 hours to ensure complete hydrolysis.

    • The reaction is stopped, and the sample is further cleaned up using Solid-Phase Extraction (SPE) or Protein Precipitation.

  • Chromatography and Mass Spectrometry:

    • The instrumental analysis is similar to the new direct analysis method, but the target analytes are the parent opiates.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Acid Hydrolysis and Derivatization

This is a classic approach that has been largely superseded by LC-MS/MS methods.

  • Sample Preparation:

    • Urine samples are subjected to acid hydrolysis (e.g., using hydrochloric acid) at high temperatures.[9]

    • The hydrolyzed sample is then extracted using liquid-liquid extraction or SPE.

    • The extracted analytes are derivatized to increase their volatility for GC analysis.

  • Chromatography and Mass Spectrometry:

    • GC Column: A capillary column suitable for drug analysis.

    • MS Ionization: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM).

Visualized Workflows

New_Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Urine/Serum Sample Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution with Internal Standards Centrifuge->Dilute LC_MSMS LC-MS/MS Analysis Dilute->LC_MSMS Data Data Acquisition & Processing LC_MSMS->Data Results Quantitative Results Data->Results

Caption: Workflow of the new direct analysis LC-MS/MS method.

Traditional_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Urine Sample Hydrolysis Enzymatic or Acid Hydrolysis Sample->Hydrolysis Cleanup SPE or Protein Precipitation Hydrolysis->Cleanup LC_MSMS LC-MS/MS or GC-MS Analysis Cleanup->LC_MSMS Data Data Acquisition & Processing LC_MSMS->Data Results Quantitative Results (Total Opiate) Data->Results Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Comparison Criteria cluster_outcome Outcome New_Method New Direct LC-MS/MS Speed Speed & Throughput New_Method->Speed Accuracy Accuracy & Precision New_Method->Accuracy Cost Cost-Effectiveness New_Method->Cost Scope Analytical Scope (Parent vs. Metabolite) New_Method->Scope Traditional_Method Traditional Hydrolysis Methods Traditional_Method->Speed Traditional_Method->Accuracy Traditional_Method->Cost Traditional_Method->Scope Conclusion Optimized Method Selection Speed->Conclusion Accuracy->Conclusion Cost->Conclusion Scope->Conclusion

References

Harnessing the Codeine-6-Glucuronide to Codeine Ratio in Urine for Enhanced Compliance Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of patient adherence to prescribed opioid therapy is a critical component of effective pain management and addiction mitigation. While the presence of a drug and its metabolites in urine is a primary indicator of use, the quantitative relationship between a parent drug and its major metabolite can offer deeper insights into the timing and consistency of administration. This guide explores the potential utility of the urinary codeine-6-glucuronide (C6G) to codeine ratio for compliance monitoring, providing a comparative analysis of relevant pharmacokinetic data, detailing experimental protocols, and proposing a framework for its application in clinical and research settings.

Introduction to Codeine Metabolism and the Significance of C6G

Codeine is extensively metabolized in the body, primarily through glucuronidation. Approximately 80% of a codeine dose is converted to this compound (C6G) by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7)[1]. A smaller fraction is O-demethylated by cytochrome P450 2D6 (CYP2D6) to morphine, which is the primary source of codeine's analgesic effect[2]. Given that C6G is the most abundant metabolite, the ratio of C6G to unchanged codeine in urine presents a promising, yet underutilized, biomarker for evaluating medication adherence.

A high C6G to codeine ratio would theoretically suggest that a sufficient amount of time has passed since the last dose for metabolism to occur, consistent with a prescribed dosing interval. Conversely, a very low ratio might indicate very recent use, potentially just prior to sample collection, which could be a strategy to feign compliance. However, it is crucial to note that a definitive, universal cutoff for this ratio to determine compliance has not been established and is likely unfeasible due to significant inter-individual variability.

Factors Influencing the C6G/Codeine Ratio

Several factors can influence the C6G/codeine ratio in urine, making its interpretation complex. These include:

  • Time Since Last Dose: The concentration of C6G relative to codeine is expected to increase over time following administration.

  • CYP2D6 Genetic Polymorphism: While CYP2D6 is primarily involved in the conversion of codeine to morphine, variations in its activity can influence the overall metabolic profile. Individuals who are poor metabolizers through the CYP2D6 pathway may have altered ratios of other metabolites[2][3][4][5].

  • Renal Function: The rate of excretion of both codeine and C6G can be affected by renal impairment.

  • Urine pH: The pH of urine can influence the excretion rate of certain drugs.

  • Co-administered Medications: Other drugs may induce or inhibit the enzymes responsible for codeine metabolism.

Comparative Pharmacokinetic Data

While direct comparative studies of the C6G/codeine ratio for compliance are lacking, the following table summarizes key pharmacokinetic parameters of codeine and its metabolites, which are essential for the interpretation of urine drug test results.

ParameterCodeineThis compound (C6G)Morphine
Primary Metabolic Pathway Glucuronidation (to C6G)-O-demethylation of Codeine
Primary Enzyme UGT2B7-CYP2D6
Peak Plasma Concentration (Tmax) 1-2 hours[6][7]1-2 hours[6][7]1-2 hours[6][7]
Urinary Excretion Profile Excreted as unchanged drug and metabolites.Major urinary metabolite.Present in much lower concentrations than C6G.
Influence of CYP2D6 Polymorphism MinorMinorMajor

Experimental Protocols

The accurate quantification of codeine and C6G in urine is paramount for the reliable determination of their ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard analytical method due to its high sensitivity and specificity.

LC-MS/MS Method for the Simultaneous Quantification of Codeine and this compound in Urine

1. Sample Preparation:

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard solution (e.g., deuterated analogs of codeine and C6G) and a β-glucuronidase solution to hydrolyze the glucuronide conjugate. This step is crucial for the accurate measurement of total C6G.

  • Solid Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for cleanup and concentration. A mixed-mode cation exchange column is typically used.

    • Condition the SPE column with methanol (B129727) followed by a buffer.

    • Load the sample onto the column.

    • Wash the column with a weak organic solvent to remove interferences.

    • Elute the analytes with a stronger, typically basic, organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of codeine and C6G.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for codeine, C6G, and their internal standards are monitored.

3. Data Analysis:

  • The concentrations of codeine and C6G are determined by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve. The C6G/codeine ratio is then calculated from these concentrations.

Visualizing Metabolic Pathways and Experimental Workflows

Codeine Metabolism Pathway

Codeine Metabolism Codeine Codeine C6G This compound (Major Metabolite) Codeine->C6G UGT2B7 (~80%) Morphine Morphine (Minor Metabolite) Codeine->Morphine CYP2D6 (~5-10%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4

Caption: Metabolic pathways of codeine.

Proposed Workflow for C6G/Codeine Ratio in Compliance Monitoring

Compliance Monitoring Workflow cluster_lab Laboratory Analysis cluster_interp Clinical Interpretation SampleCollection Urine Sample Collection LCMS LC-MS/MS Quantification of Codeine & C6G SampleCollection->LCMS RatioCalc Calculation of C6G/Codeine Ratio LCMS->RatioCalc RatioEval Ratio Evaluation (No universal cutoff exists) RatioCalc->RatioEval PatientFactors Consider Patient Factors: - Time of last dose - Dosing regimen - CYP2D6 genotype (if known) - Renal function PatientFactors->RatioEval ComplianceDecision Informed Compliance Assessment RatioEval->ComplianceDecision

Caption: Proposed workflow for C6G/Codeine ratio in compliance monitoring.

Conclusion and Future Directions

The urinary C6G/codeine ratio holds significant potential as a tool to refine compliance monitoring for patients prescribed codeine. As the major metabolite, the kinetics of C6G formation and elimination are a robust indicator of codeine ingestion and metabolism. However, the absence of established, validated cutoff values necessitates a cautious and individualized approach to interpretation.

Future research should focus on controlled clinical studies to establish expected C6G/codeine ratio ranges in compliant patient populations under various dosing regimens. Such studies should also systematically evaluate the impact of genetic polymorphisms, renal function, and drug-drug interactions on this ratio. The development of population pharmacokinetic models could further aid in personalizing the interpretation of urine drug test results. By advancing our understanding of the C6G/codeine ratio, we can move towards a more nuanced and scientifically-driven approach to medication adherence monitoring, ultimately improving patient care and safety.

References

A Comparative Guide: LC-MS/MS vs. GC-MS for Codeine-6-Glucuronide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and toxicology, the accurate quantification of drug metabolites is paramount. Codeine-6-glucuronide (C6G), a major metabolite of codeine, is a key analyte in clinical and forensic settings. The choice of analytical technique for its determination is critical for achieving reliable results. This guide provides an objective comparison of two powerful analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed methodologies.

Core Analytical Differences

The primary distinction between LC-MS/MS and GC-MS for the analysis of this compound lies in the sample preparation and the state of the analyte during analysis. LC-MS/MS allows for the direct analysis of the intact, polar, and non-volatile C6G molecule. In contrast, GC-MS necessitates a more involved sample preparation process, including hydrolysis of the glucuronide conjugate to the parent drug (codeine), followed by derivatization to increase its volatility for gas-phase analysis. This fundamental difference in workflow significantly impacts sample throughput, analytical specificity, and the nature of the information obtained.

LC-MS/MS has largely become the preferred method for the analysis of intact glucuronide metabolites due to its high sensitivity, specificity, and reduced sample preparation time.[1] The direct measurement of C6G can be crucial in distinguishing between the use of codeine and other opioids, providing more definitive evidence in toxicological investigations.[2][3]

Quantitative Performance Comparison

ParameterLC-MS/MS (Direct C6G Analysis)GC-MS (Indirect Analysis via Codeine)
Limit of Quantification (LOQ) 1 pg/mg (hair)[2][3], 23 ng/mL (blood)[4]~25 ng/mL (urine, for codeine)[5][6][7]
Linearity Range 23 - 4,600 ng/mL (blood)[4]25 - 2,000 ng/mL (urine, for codeine)[6]
Precision (%CV) Within-run: <10%, Between-run: <15%[4]Within-run: <11%, Between-run: <11%[5][7]
Accuracy (% Bias) 88.1 - 114.1%[4]87.2 - 108.5%[6]
Sample Preparation Time Shorter (direct injection or simple extraction)Longer (hydrolysis and derivatization required)[1]
Specificity High (direct measurement of intact metabolite)High, but susceptible to interferences from other opioids that can produce codeine upon hydrolysis.

Experimental Protocols

LC-MS/MS Method for Direct this compound Analysis

This protocol is a representative example for the analysis of C6G in biological matrices.

  • Sample Preparation:

    • For liquid samples (e.g., blood, urine), a simple "dilute-and-shoot" approach or solid-phase extraction (SPE) can be employed.[4][8]

    • A common SPE procedure involves using a mixed-mode cation exchange cartridge. The sample is loaded, washed with solvents like methanol (B129727) and water, and the analyte is eluted with a basic methanolic solution.

    • The eluate is then evaporated to dryness and reconstituted in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both C6G and an internal standard (e.g., C6G-d3).

    • Typical MRM Transitions for C6G: Precursor ion (m/z) -> Product ion (m/z). Specific transitions would be optimized based on the instrument.

GC-MS Method for Indirect this compound Analysis (as Codeine)

This protocol outlines the typical steps for the analysis of C6G via its hydrolysis to codeine.

  • Sample Preparation:

    • Enzymatic Hydrolysis: The sample (e.g., urine) is incubated with a β-glucuronidase enzyme to cleave the glucuronide moiety from C6G, releasing free codeine.[5][7][9] This step is critical and its efficiency can impact the final quantification.[10]

    • Extraction: After hydrolysis, the pH of the sample is adjusted to basic (pH ~9), and the liberated codeine is extracted using a liquid-liquid extraction (LLE) with an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol) or through SPE.

    • Derivatization: The extracted and dried residue is subjected to a derivatization reaction to make the codeine molecule more volatile and improve its chromatographic properties. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., propionic anhydride).[5][6][7][9]

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm), is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

    • Injection: A splitless injection is commonly used for trace analysis.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized codeine and an internal standard (e.g., codeine-d3).

Workflow and Pathway Visualizations

The following diagrams illustrate the analytical workflows for LC-MS/MS and GC-MS and the metabolic pathway of codeine.

cluster_lcmsms LC-MS/MS Workflow cluster_gcms GC-MS Workflow Sample_LC Biological Sample SPE_LC Solid-Phase Extraction (Optional) Sample_LC->SPE_LC Analysis_LC LC-MS/MS Analysis (Direct) SPE_LC->Analysis_LC Data_LC Data Acquisition & Processing Analysis_LC->Data_LC Result_LC Intact C6G Concentration Data_LC->Result_LC Sample_GC Biological Sample Hydrolysis Enzymatic Hydrolysis Sample_GC->Hydrolysis Extraction_GC Extraction (LLE or SPE) Hydrolysis->Extraction_GC Derivatization Derivatization Extraction_GC->Derivatization Analysis_GC GC-MS Analysis Derivatization->Analysis_GC Data_GC Data Acquisition & Processing Analysis_GC->Data_GC Result_GC Codeine Concentration (from C6G) Data_GC->Result_GC Codeine Codeine C6G This compound Codeine->C6G UGT2B7 Morphine Morphine Codeine->Morphine CYP2D6 Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 M6G Morphine-6-glucuronide (B1233000) Morphine->M6G UGT2B7

References

A Comparative Pharmacokinetic Analysis: Codeine vs. Codeine-6-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison of codeine and its primary metabolite, codeine-6-glucuronide (C6G). The information presented is collated from various scientific studies to offer an objective overview supported by experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Executive Summary

Codeine, a widely used opioid analgesic, is extensively metabolized in the liver. Its analgesic effects have long been attributed to its O-demethylation to morphine. However, a significant body of evidence now indicates that its major metabolite, this compound (C6G), is a key contributor to its overall analgesic activity. Understanding the distinct pharmacokinetic profiles of both codeine and C6G is crucial for optimizing therapeutic strategies and for the development of novel analgesics. This guide presents a side-by-side comparison of their key pharmacokinetic parameters, details a representative experimental protocol for their study, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for codeine and this compound in humans, compiled from multiple studies. These values represent the mean ± standard deviation where available.

Pharmacokinetic ParameterCodeineThis compound (C6G)Reference
Half-life (t½) 1.47 ± 0.32 hours2.75 ± 0.79 hours[1]
2.2 ± 0.10 hours-[2]
2.58 ± 0.57 hours3.2 ± 0.9 hours[3][4]
~3 hours-
Systemic Clearance (CL) 2280 ± 840 mL/min-[1]
Renal Clearance (CLr) 93.8 ± 29.8 mL/min122 ± 39.2 mL/min[1]
183 ± 59 mL/min55 ± 21 mL/min[4]
Area Under the Curve (AUC) AUC of C6G is ~10-15 times higher than codeine-[1][3]
Protein Binding 56.1 ± 2.5%34.0 ± 3.6%[1]
Metabolism ~80% converted to C6G-[1]
5-10% converted to Morphine-
~10-15% N-demethylated to Norcodeine-

Experimental Protocols

A representative experimental protocol for a human pharmacokinetic study of codeine and its metabolites is outlined below. This protocol is a synthesis of methodologies reported in various clinical studies.

Study Design and Volunteer Selection
  • Design: A single-dose, open-label, crossover, or parallel-group study design is typically employed.

  • Volunteers: Healthy adult male and female volunteers are recruited. Exclusion criteria commonly include a history of substance abuse, hypersensitivity to opioids, pregnancy or lactation, and use of any medication that could interfere with codeine metabolism. All participants provide informed consent.

Drug Administration
  • Dosage: A single oral dose of codeine phosphate (B84403) (e.g., 30 mg or 60 mg) is administered to fasting volunteers.[1][4][5]

  • Fasting: Volunteers typically fast overnight for at least 8-10 hours before drug administration and for a specified period (e.g., 4 hours) post-dose.

Sample Collection
  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or -80°C until analysis.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of codeine and its metabolites in plasma.[6][7][8]

  • Sample Preparation:

    • Internal Standard: An appropriate internal standard (e.g., a deuterated analog of the analyte) is added to a known volume of plasma.

    • Protein Precipitation/Liquid-Liquid Extraction: Proteins are precipitated with a solvent like acetonitrile, or a liquid-liquid extraction is performed using a suitable organic solvent to isolate the analytes from the plasma matrix.

    • Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for high selectivity and sensitivity.

Pharmacokinetic Analysis
  • The plasma concentration-time data for codeine and C6G are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), t½ (half-life), and CL (clearance).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Codeine

The following diagram illustrates the primary metabolic pathways of codeine in the liver. A major portion of codeine is converted to this compound by the enzyme UGT2B7. A smaller fraction is O-demethylated by CYP2D6 to form morphine, which is then further metabolized. Another minor pathway involves N-demethylation by CYP3A4 to norcodeine.

Codeine Metabolism Codeine Codeine C6G This compound Codeine->C6G UGT2B7 (~80%) Morphine Morphine Codeine->Morphine CYP2D6 (5-10%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (~10-15%) M3G Morphine-3-glucuronide Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide Morphine->M6G UGT2B7

Caption: Metabolic conversion of codeine to its major metabolites.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for a clinical pharmacokinetic study of codeine, from volunteer recruitment to data analysis.

Pharmacokinetic Study Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Recruitment Volunteer Recruitment & Screening Informed_Consent Informed Consent Recruitment->Informed_Consent Dosing Oral Codeine Administration Informed_Consent->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing LC_MS_MS LC-MS/MS Analysis Processing->LC_MS_MS PK_Analysis Pharmacokinetic Data Analysis LC_MS_MS->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting

Caption: A typical workflow for a clinical pharmacokinetic study.

References

Bridging the Gap: A Comparative Guide to CYP2D6 Genotype and Phenotype Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of approximately 25% of clinically used drugs. Its high degree of genetic polymorphism leads to significant inter-individual variability in drug response, efficacy, and adverse effects. Consequently, accurately predicting an individual's CYP2D6 metabolic capacity is paramount for personalized medicine. This guide provides a comprehensive comparison of current methodologies used to assess CYP2D6 function, focusing on the correlation between an individual's genetic makeup (genotype) and their actual metabolic activity (phenotype). We will delve into established biomarker-based approaches and their concordance with genetic testing, offering valuable insights for researchers and clinicians in drug development and patient management.

Understanding the Landscape: Genotype vs. Phenotype

CYP2D6 function is categorized into distinct phenotype groups:

  • Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a lack of enzyme activity.

  • Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity.

  • Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles, representing the "normal" metabolic capacity.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to significantly increased enzyme activity.

While genotyping provides a prediction of the metabolic phenotype, various factors can lead to a discrepancy between the predicted and the actual metabolic activity. This "genotype-phenotype discordance" can be influenced by drug-drug interactions, co-morbidities, and other environmental factors.[1] Therefore, phenotyping methods that measure the actual enzyme activity are crucial for a complete understanding of an individual's metabolic capacity.

Comparative Analysis of CYP2D6 Phenotyping Methods

This section compares two well-established probe drugs used for CYP2D6 phenotyping: dextromethorphan (B48470) and endoxifen (B1662132) (in the context of tamoxifen (B1202) therapy).

Dextromethorphan as a Probe Drug

Dextromethorphan is a widely used over-the-counter cough suppressant that is primarily metabolized by CYP2D6 to its main metabolite, dextrorphan (B195859). The metabolic ratio (MR) of dextromethorphan to dextrorphan in urine or plasma serves as a reliable indicator of in vivo CYP2D6 activity.[2][3]

Table 1: Correlation of Dextromethorphan Metabolic Ratio with CYP2D6 Genotype

CYP2D6 Phenotype GroupMean log(Dextromethorphan MR) (± SD) in Urine
Poor Metabolizers (PM)0.49 (± 0.38)[4][5]
Intermediate Metabolizers (IM)-1.24 (± 0.53)[4][5]
Extensive Metabolizers (EM)-2.35 (± 0.61)[4][5]
Ultrarapid Metabolizers (UM)-2.43 (± 0.38)[4][5]

Data from a study involving 236 healthy volunteers.[4][5]

Endoxifen as a Biomarker in Tamoxifen Therapy

Tamoxifen is a prodrug used in the treatment of estrogen receptor-positive breast cancer. Its conversion to the active metabolite, endoxifen, is heavily dependent on CYP2D6.[6][7] Lower endoxifen levels have been associated with poorer treatment outcomes, making endoxifen concentration a critical biomarker for tamoxifen efficacy.[6]

Table 2: Association of Endoxifen Levels with CYP2D6 Genotype

CYP2D6 Phenotype GroupMedian Plasma Endoxifen Concentration (ng/mL)
Poor Metabolizers (PM)Significantly lower than EMs[8]
Extensive Metabolizers (EM)Higher than PMs[8]

Note: Specific median values can vary between studies, but the trend of lower endoxifen in PMs is consistent. One study reported that 76% of CYP2D6 poor metabolizers had endoxifen levels within the lowest quintile.[6] The correlation between CYP2D6 genotype and endoxifen levels is reported to be moderate, with genotype accounting for 12-43% of the variability in endoxifen concentrations.[6][8]

Experimental Protocols

CYP2D6 Genotyping

Objective: To determine the genetic variants of the CYP2D6 gene.

Methodology:

  • DNA Extraction: Genomic DNA is isolated from whole blood samples.

  • Genotyping Assays: Various methods can be employed, including:

    • Allele-Specific PCR (AS-PCR): This method uses primers specific for different CYP2D6 alleles to determine their presence.

    • Microarray Technology (e.g., Affymetrix GeneChip): This high-throughput method can simultaneously test for a wide range of CYP2D6 alleles.[4][5]

  • Data Analysis: The identified alleles are used to determine the diplotype and predict the metabolizer phenotype based on the activity score of each allele.[9]

CYP2D6_Genotyping_Workflow cluster_sample Sample Collection & Processing cluster_analysis Genetic Analysis cluster_interpretation Interpretation Blood_Sample Whole Blood Sample DNA_Extraction DNA Extraction Blood_Sample->DNA_Extraction Genotyping CYP2D6 Genotyping (e.g., AS-PCR, Microarray) DNA_Extraction->Genotyping Allele_Calling Allele Calling Genotyping->Allele_Calling Diplotype_Assignment Diplotype Assignment Allele_Calling->Diplotype_Assignment Phenotype_Prediction Phenotype Prediction (PM, IM, EM, UM) Diplotype_Assignment->Phenotype_Prediction

Figure 1: Experimental workflow for CYP2D6 genotyping.
Dextromethorphan-Based Phenotyping

Objective: To measure the in vivo activity of the CYP2D6 enzyme.

Methodology:

  • Administration: A standard oral dose of dextromethorphan (e.g., 30-60 mg) is administered to the subject.[5][10]

  • Sample Collection: Urine or blood samples are collected at specific time points after administration (e.g., 3-8 hours for urine).[2]

  • Metabolite Analysis: The concentrations of dextromethorphan and its metabolite, dextrorphan, are quantified using methods like high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS).[8][11]

  • Metabolic Ratio Calculation: The molar metabolic ratio of dextromethorphan to dextrorphan is calculated.

Dextromethorphan_Phenotyping_Workflow cluster_protocol Phenotyping Protocol cluster_analysis Sample Analysis cluster_interpretation Interpretation DM_Admin Administer Dextromethorphan Sample_Collection Urine/Blood Sample Collection DM_Admin->Sample_Collection Metabolite_Quantification Quantify Dextromethorphan & Dextrorphan (HPLC/LC-MS) Sample_Collection->Metabolite_Quantification MR_Calculation Calculate Metabolic Ratio Metabolite_Quantification->MR_Calculation Phenotype_Determination Determine CYP2D6 Phenotype MR_Calculation->Phenotype_Determination

Figure 2: Workflow for CYP2D6 phenotyping using dextromethorphan.

Conclusion

While CYP2D6 genotyping is a valuable tool for predicting an individual's metabolic capacity, it does not always perfectly correlate with the observed phenotype. Phenotyping methods, such as the use of probe drugs like dextromethorphan, provide a direct measure of enzyme activity and can help to identify discrepancies between genotype and phenotype. For drugs with a narrow therapeutic index that are metabolized by CYP2D6, such as tamoxifen, monitoring the levels of active metabolites like endoxifen can be crucial for optimizing therapy. A combined approach of both genotyping and phenotyping offers the most comprehensive assessment of an individual's CYP2D6 metabolic status, paving the way for more effective and safer drug development and personalized treatment strategies.

References

A Comparative Guide to Inter-Laboratory Measurement of Codeine-6-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate measurement of codeine-6-glucuronide is crucial for understanding codeine's metabolism, analgesic effects, and potential for adverse drug reactions.[1][2][3][4][5] The primary analytical technique for C6G quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6][7][8][9][10][11] However, significant inter-laboratory variation can arise from differences in sample preparation, particularly the hydrolysis of the glucuronide conjugate, and instrument calibration.[12] This guide presents a comparison of published LC-MS/MS methods, detailing their experimental protocols and performance characteristics to inform best practices and aid in the interpretation of C6G data across different studies and laboratories.

Codeine Metabolism and the Importance of C6G

Codeine is metabolized in the body through several pathways, with the majority (approximately 80%) being conjugated with glucuronic acid to form this compound.[4][5] A smaller fraction is O-demethylated to morphine, which is also pharmacologically active.[4][5] C6G itself is considered an active metabolite, contributing to the overall analgesic effect of codeine.[2][3][4] Therefore, accurate measurement of C6G is essential for a complete understanding of codeine's pharmacokinetics and pharmacodynamics.

Codeine_Metabolism Codeine Codeine C6G This compound (Major Metabolite) Codeine->C6G UGT2B7 Morphine Morphine (Minor Metabolite) Codeine->Morphine CYP2D6 Norcodeine Norcodeine (Minor Metabolite) Codeine->Norcodeine CYP3A4 M3G Morphine-3-glucuronide (B1234276) Morphine->M3G UGT2B7 M6G Morphine-6-glucuronide (B1233000) Morphine->M6G UGT2B7

Caption: Metabolic pathway of codeine.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of C6G in different biological matrices. This data is compiled from single-laboratory validation studies and serves as a benchmark for comparing method performance.

Table 1: Method Performance in Post-Mortem Matrices
ParameterBloodVitreous FluidMuscleFatBrainReference
Linearity Range (ng/mL) 23 - 4,60023 - 4,60023 - 4,60023 - 4,60023 - 4,600[7]
Accuracy (%) 88.1 - 114.188.1 - 114.188.1 - 114.188.1 - 114.188.1 - 114.1[7]
Precision (CV %) 0.6 - 12.70.6 - 12.70.6 - 12.70.6 - 12.70.6 - 12.7[7]
Recovery (%) 57.8 - 94.157.8 - 94.157.8 - 94.157.8 - 94.157.8 - 94.1[7]
Matrix Effect (CV %) 0.3 - 13.50.3 - 13.50.3 - 13.50.3 - 13.50.3 - 13.5[7]
Table 2: Method Performance in Hair
ParameterValueReference
Linearity Range Not explicitly stated[6][8]
Limit of Detection (LOD) ~1 pg/mg[6][8]
Limit of Quantification (LOQ) ~1 pg/mg[6][8]
Concentration Range Detected ~1 - 25 pg/mg[6][8][13]
Table 3: Method Performance in Urine
ParameterValueReference
Linearity Range (ng/mL) 25.0 - 4000.0[11]
Matrix Suppression < 40%[11]
LOD (µg/mL) 0.5[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for understanding potential sources of variability between laboratories. Below are summaries of typical experimental protocols for C6G measurement.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting C6G from biological matrices is solid-phase extraction.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine, Hair Digest) Internal_Standard Add Internal Standard Sample->Internal_Standard Conditioning Condition SPE Cartridge Internal_Standard->Conditioning Loading Load Sample Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute Analyte Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: General workflow for solid-phase extraction.

Protocol for Post-Mortem Tissues: [7]

  • Homogenization: Tissue samples are homogenized.

  • Extraction: Solid-phase extraction is performed to isolate C6G and other analytes.

  • Analysis: The extract is analyzed by LC-MS/MS.

Protocol for Hair: [6][8]

  • Decontamination: Hair samples are washed to remove external contaminants.

  • Digestion/Extraction: Hair is pulverized and extracted.

  • Analysis: The extract is analyzed by LC-MS/MS.

Protocol for Urine: [11]

  • Pre-treatment: Urine specimens undergo solid-phase extraction.

  • Analysis: The extract is analyzed by LC-MS/MS.

Hydrolysis of Glucuronides: A Critical Step

A significant source of inter-laboratory variability in the measurement of codeine and its metabolites is the hydrolysis of glucuronide conjugates.[12] Incomplete hydrolysis of C6G can lead to an underestimation of the total codeine dose.[12] While enzymatic hydrolysis is common, acid hydrolysis has been shown to be more efficient for certain opiates.[12] The choice and optimization of the hydrolysis method are critical for accurate quantification. Some modern LC-MS/MS methods are sensitive enough to measure the intact glucuronide, eliminating the need for a hydrolysis step and its associated variability.[15]

Challenges and Considerations for Inter-Laboratory Comparison

  • Lack of Certified Reference Materials (CRMs): The absence of widely available CRMs for C6G makes it challenging to ensure accuracy and comparability across different laboratories.

  • Methodological Differences: Variations in sample preparation, LC-MS/MS instrumentation, and calibration standards contribute to inter-laboratory discrepancies.

  • External Quality Assessment (EQA) Schemes: Participation in EQA or proficiency testing programs is essential for laboratories to monitor their performance against their peers.[16][17][18][19][20] While specific EQA schemes for C6G were not identified in the initial search, toxicology-focused programs may include codeine and its metabolites.

Conclusion

The accurate and precise measurement of this compound is achievable with validated LC-MS/MS methods. However, the lack of direct inter-laboratory comparison studies necessitates a careful evaluation of single-laboratory validation data when comparing results across different research settings. Standardization of methodologies, particularly sample preparation and hydrolysis procedures, and the development of certified reference materials would significantly improve inter-laboratory agreement. Researchers and drug development professionals should be aware of the potential sources of variability and consider participation in external quality assessment schemes to ensure the reliability of their C6G measurements.

References

A Comparative Analysis of the Opioid Potency of Codeine-6-glucuronide and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative potency of Codeine-6-glucuronide (C6G) and its parent compound, morphine. The information presented herein is synthesized from peer-reviewed experimental data to support research and development in the field of opioid analgesics.

Codeine, a widely used opioid analgesic, is considered a prodrug. Its analgesic effects are primarily attributed to its metabolic conversion to active metabolites, principally morphine and this compound (C6G).[1][2] While the conversion to morphine via the CYP2D6 enzyme pathway is well-known, representing less than 10% of codeine metabolism, the major metabolic route, accounting for approximately 80%, is the glucuronidation of codeine to C6G.[1][3] This has led to significant investigation into the intrinsic analgesic properties of C6G and its contribution to the overall therapeutic effect of codeine.

Comparative Potency: A Data-Driven Overview

The relative potency of C6G and morphine has been evaluated through various in vitro and in vivo studies. The findings highlight a crucial distinction between central and systemic administration, largely due to the differing abilities of these compounds to penetrate the blood-brain barrier.

In Vitro Receptor Binding Affinity

The affinity of a compound for the mu-opioid receptor is a primary determinant of its opioid activity. Studies on the binding affinity of C6G and morphine to the mu-opioid receptor have yielded somewhat varied results. Some research indicates that C6G has a similar or slightly lower binding affinity compared to morphine.[4][5] Conversely, other studies suggest that glucuronidation at the 6-hydroxyl position does not impair, and may even slightly enhance, the affinity for the mu-receptor.[6][7][8] For context, morphine's affinity for the mu-opioid receptor is approximately 200 times greater than that of codeine.[9]

CompoundReceptorKi (nM) - Representative ValuesSpeciesReference
Morphine Mu-opioid1.2Rat Brain[8]
This compound Mu-opioidSimilar to MorphineGuinea Pig Brain[6][7]
Codeine Mu-opioid~240 (inferred from 200x lower affinity than morphine)-[9]

Note: Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

In Vivo Analgesic Potency

The analgesic potency of C6G relative to morphine is highly dependent on the route of administration.

Central Administration (Intracerebroventricular - i.c.v.)

When administered directly into the central nervous system, bypassing the blood-brain barrier, C6G has been consistently shown to be a significantly more potent analgesic than morphine.[10] Studies utilizing the writhing test and tail-flick test in mice have demonstrated C6G to be 45 to 61 times more potent than morphine.[11] Other research corroborates the superior potency of centrally administered C6G and its metabolite, morphine-6-glucuronide (B1233000) (M6G), which can be over 100 times more potent than morphine.[4][5][11][12][13]

CompoundAdministration RouteAnimal ModelTestRelative Potency (vs. Morphine)Reference
This compound i.c.v.MouseWrithing Test~45x more potent[11]
This compound i.c.v.MouseTail-flick Test~61x more potent[11]
Morphine-6-glucuronide i.c.v.MouseWrithing Test~47x more potent[5]
Morphine-6-glucuronide i.c.v.MouseTail-flick Test~360x more potent[5]

Systemic Administration (Intravenous - i.v. or Subcutaneous - s.c.)

Following systemic administration, the analgesic potency of C6G is attenuated compared to morphine. This is attributed to the hydrophilic nature of the glucuronide moiety, which limits its ability to cross the blood-brain barrier.[5] Some studies have reported that intravenously administered C6G produces about 60% of the analgesic response of codeine itself.[14] When administered systemically, morphine and C6G have been found to be equieffective in some models, although C6G may have a longer duration of action.[5]

Experimental Protocols

Receptor Binding Assays

Objective: To determine the in vitro binding affinity of test compounds to the mu-opioid receptor.

Methodology:

  • Tissue Preparation: Brain tissue (e.g., from guinea pig or rat) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membrane fraction containing the opioid receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled mu-opioid receptor ligand, such as [3H]DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).

  • Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (morphine, C6G). The ability of the test compounds to displace the radioligand from the receptor is measured.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

In Vivo Analgesic Assays

1. Tail-Flick Test

Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.

Methodology:

  • Animal Model: Typically mice or rats are used.

  • Procedure: A focused beam of radiant heat is applied to the animal's tail. The latency for the animal to "flick" its tail away from the heat source is measured.

  • Drug Administration: The test compound is administered via the desired route (e.g., i.c.v., i.v., s.c.).

  • Measurement: The tail-flick latency is measured at predetermined time points after drug administration.

  • Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect. The potency is often expressed as the dose required to produce a 50% maximal possible effect (ED50).

2. Writhing Test

Objective: To evaluate the analgesic effect against a chemical pain stimulus.

Methodology:

  • Animal Model: Mice are commonly used.

  • Procedure: An intraperitoneal injection of an irritant substance (e.g., acetic acid) is administered to induce a characteristic "writhing" response (stretching and constriction of the abdomen).

  • Drug Administration: The test compound is administered prior to the irritant injection.

  • Measurement: The number of writhes is counted over a specific period (e.g., 20 minutes).

  • Data Analysis: A reduction in the number of writhes compared to a control group indicates analgesia. The ED50 can be calculated.

Signaling and Metabolism

The metabolic conversion of codeine and the subsequent interaction of its metabolites with the mu-opioid receptor are critical to its analgesic effect.

Codeine_Metabolism_and_Signaling cluster_0 Metabolism (Liver) cluster_1 Opioid Signaling (Neuron) Codeine Codeine C6G This compound (Major Metabolite) Codeine->C6G UGT2B7 (~80%) Morphine Morphine (Minor Metabolite) Codeine->Morphine CYP2D6 (<10%) Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 C6G_ext C6G C6G->C6G_ext Morphine_ext Morphine Morphine->Morphine_ext MuReceptor Mu-Opioid Receptor G_Protein Gi/o Protein MuReceptor->G_Protein Activation AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Inhibition IonChannels Ion Channel Modulation G_Protein->IonChannels cAMP ↓ cAMP AdenylateCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia Morphine_ext->MuReceptor C6G_ext->MuReceptor

Caption: Metabolic pathways of codeine and subsequent mu-opioid receptor signaling.

Experimental Workflow for Analgesic Potency Assessment

The following diagram illustrates a typical workflow for comparing the in vivo analgesic potency of different opioid compounds.

Analgesic_Potency_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Analgesic Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Baseline Measure Baseline Pain Response Acclimatization->Baseline Group_A Administer Vehicle (Control) Group_B Administer Morphine (Dose Range) Group_C Administer C6G (Dose Range) Tail_Flick Tail-Flick Test Group_A->Tail_Flick Writhing_Test Writhing Test Group_A->Writhing_Test Group_B->Tail_Flick Group_B->Writhing_Test Group_C->Tail_Flick Group_C->Writhing_Test Measure_Latency Record Latency/ Writhes Tail_Flick->Measure_Latency Writhing_Test->Measure_Latency Dose_Response Generate Dose-Response Curves Measure_Latency->Dose_Response ED50 Calculate ED50 Dose_Response->ED50 Potency_Comparison Compare Relative Potency ED50->Potency_Comparison

Caption: Workflow for in vivo analgesic potency assessment.

Conclusion

The evidence strongly suggests that this compound is a potent, centrally acting analgesic. While its systemic efficacy is limited by its hydrophilic nature, its significant intrinsic activity at the mu-opioid receptor challenges the long-held belief that morphine is the sole contributor to codeine's analgesic effects. This is particularly relevant for individuals with different CYP2D6 metabolic phenotypes, where the contribution of C6G to analgesia may be even more pronounced in poor metabolizers.[3] Further research into the transport mechanisms of C6G across the blood-brain barrier could unlock its full therapeutic potential as a potent and potentially safer opioid analgesic.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Ceramide-6-Glucoside (C6G) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive lipids like Ceramide-6-Glucoside (C6G) is paramount. A critical step in the analytical workflow is the efficient extraction and purification of the analyte from complex biological matrices. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering a variety of sorbent chemistries and formats. This guide provides an objective comparison of the analytical performance of different SPE cartridges for C6G extraction, supported by available experimental data for the broader class of neutral glycosphingolipids, to which C6G belongs.

Comparison of SPE Sorbent Performance

While direct comparative studies focusing exclusively on C6G extraction are limited, research on the broader category of neutral glycosphingolipids provides valuable insights into the performance of different SPE sorbent types. A key study investigating the extraction of glycosphingolipids from human plasma found that silica-based C18 cartridges offered the most promising results for neutral glycosphingolipids.

In contrast, polymeric SPE cartridges, such as those based on styrene-divinylbenzene, showed lower recoveries for these analytes. Normal-phase cartridges, like those with diol chemistry, were reported to provide the least effective performance among the tested options. Zirconia-based phases, while effective at phospholipid removal, also led to a significant decrease in the peak intensities of the target glycosphingolipids.

Table 1: Summary of Analytical Performance for Neutral Glycosphingolipid Extraction

SPE Sorbent TypePrimary Retention MechanismReported Performance for Neutral GlycosphingolipidsKey AdvantagesPotential Considerations
Silica-Based C18 Reversed-PhaseFavorable - Demonstrated good recovery and performance.[1]Wide availability, extensive application history, and proven effectiveness for a broad range of lipids.[2][3]Potential for silanol (B1196071) interactions affecting recovery of some polar analytes; may require conditioning and equilibration steps.
Polymeric (e.g., Styrene-Divinylbenzene) Reversed-PhaseLower Recovery - Reported to provide lower recoveries compared to C18 for neutral glycosphingolipids.[1]High surface area, stable over a wide pH range (1-14), and resistant to drying out.[4]May exhibit less selectivity for certain classes of lipids compared to silica-based phases.
Normal-Phase (e.g., Diol, Silica) Normal-Phase / HILICPoor Performance - Showed the least favorable results in comparative studies for this analyte class.[1]Effective for separating compounds based on polarity in non-aqueous solvents.[5]Generally less suitable for extraction from aqueous biological matrices without specific derivatization or solvent exchange steps.
Zirconia-Based Mixed-ModeSignificant Analyte Loss - Led to a substantial decrease in peak intensities of glycosphingolipids.[6]Excellent for selective removal of phospholipids, which can be a major source of matrix effects.May result in the unintended loss of target analytes with similar properties to phospholipids.
Specialized Lipid Extraction (e.g., EMR-Lipid) Mixed-Mode (Size Exclusion & Hydrophobic)Not directly compared in the same study, but designed for broad lipid recovery.High selectivity for lipids, leading to cleaner extracts and reduced matrix effects.[7][8]May require specific solvent conditions for optimal performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting extraction procedures. Below are representative experimental protocols for silica-based C18 and polymeric SPE cartridges, based on established methods for lipid and glycosphingolipid analysis.

Protocol 1: Silica-Based C18 SPE for Glycosphingolipid Extraction

This protocol is adapted from methodologies that have shown good performance for neutral glycosphingolipids.

1. Sample Pre-treatment:

  • To 100 µL of plasma, add a suitable internal standard.

  • Precipitate proteins by adding 900 µL of acetonitrile (B52724) containing 1-5% methanol.

  • Vortex for 30 seconds and sonicate for 10 minutes on ice.

  • Centrifuge to pellet the precipitated proteins.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg) with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of water. Ensure the sorbent bed does not dry out.

3. Sample Loading:

  • Load the supernatant from the pre-treated sample onto the conditioned C18 cartridge.

4. Washing:

  • Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

  • Further wash with 3 mL of a methanol/water mixture (e.g., 40:60, v/v) to remove more polar lipids.

5. Elution:

  • Elute the C6G and other neutral glycosphingolipids with 3 mL of methanol, followed by 3 mL of chloroform/methanol (2:1, v/v).

  • Collect the eluate and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Protocol 2: Polymeric SPE (e.g., Waters Oasis PRiME HLB) for General Lipid Extraction

This protocol highlights the simplified "load-wash-elute" procedure often possible with advanced polymeric sorbents.

1. Sample Pre-treatment:

  • To 100 µL of plasma, add an internal standard.

  • Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 5 seconds and centrifuge for 5 minutes.

  • Dilute the supernatant with 400 µL of water.[9]

2. Sample Loading:

  • Directly load the entire pre-treated sample onto the polymeric SPE cartridge (e.g., Oasis PRiME HLB) without prior conditioning or equilibration.[9]

3. Washing:

  • Wash the cartridge with 2 x 250 µL of 25:75 methanol/water.[9]

4. Elution:

  • Elute the lipids with 2 x 25 µL of 90:10 acetonitrile/methanol.[9]

  • Dilute the eluate with 50 µL of water prior to injection for LC-MS analysis.[9]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in a typical SPE workflow and the signaling context of ceramides.

SPE_Workflow cluster_PreTreatment Sample Pre-Treatment cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Loading Centrifugation->Supernatant Loading 3. Sample Loading Supernatant->Loading Conditioning 1. Conditioning (e.g., Methanol) Equilibration 2. Equilibration (e.g., Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (e.g., Methanol/Water) Loading->Washing Elution 5. Elution (e.g., Methanol, Chloroform) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Figure 1. General SPE Workflow for C6G Extraction.

Ceramide_Signaling cluster_membrane Plasma Membrane cluster_stimuli Cellular Stress cluster_enzymes Enzymatic Activity cluster_downstream Downstream Effects sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide generates effectors Downstream Effectors (e.g., PP2A, Cathepsin D) ceramide->effectors activates stress Stress Stimuli (e.g., TNF-α, Chemotherapy) smase Sphingomyelinase (SMase) Activation stress->smase smase->sphingomyelin hydrolyzes denovo De Novo Synthesis denovo->ceramide apoptosis Apoptosis effectors->apoptosis initiates

Figure 2. Simplified Ceramide Signaling Pathway.

References

Safety Operating Guide

Navigating the Disposal of Codeine-6-Glucuronide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical byproducts is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of codeine-6-glucuronide, a primary metabolite of codeine. Adherence to these procedures is essential not only for laboratory safety and environmental protection but also for ensuring compliance with stringent federal regulations.

This compound, as a metabolite of a Schedule II controlled substance, requires meticulous handling and disposal procedures that align with the Drug Enforcement Administration (DEA) regulations. The core principle of these regulations is to render the substance "non-retrievable," meaning it cannot be transformed back into a usable controlled substance.[1][2]

I. Hazard Assessment and Waste Characterization

The initial and most critical step in any chemical disposal procedure is the thorough characterization of the waste. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its potential hazards can be inferred from the parent compound, codeine.

Inferred Hazards: Based on the known properties of codeine, waste containing this compound should be handled as potentially hazardous. Codeine is an opioid analgesic with a significant potential for abuse and can be harmful if ingested, inhaled, or absorbed through the skin. Therefore, laboratory personnel should treat this compound with similar precautions.

Waste Stream Identification: Before disposal, it is imperative to identify the nature of the waste:

  • Pure Substance vs. Mixture: Is the waste pure this compound, or is it dissolved in a solvent or part of a larger experimental mixture?

  • Concentration: What is the concentration of this compound in the waste?

  • Contaminants: Are there other hazardous chemicals present in the waste stream?

This information will determine the appropriate segregation and disposal pathway.

II. Personal Protective Equipment (PPE)

Given the potential hazards, all personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.To prevent inhalation of airborne particles.

III. On-Site Laboratory Disposal Procedures

The following step-by-step protocol outlines the immediate procedures for handling and accumulating this compound waste within the laboratory.

Step 1: Waste Segregation

Proper segregation of waste is fundamental to safe and compliant disposal.

Caption: Decision workflow for the proper segregation of this compound waste.

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Wastes must be stored in containers made of a compatible material. For example, strong acids should not be stored in metal containers.[3]

  • Secure Closure: All waste containers must have tightly fitting caps (B75204) and be kept closed at all times, except when waste is actively being added.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." If it is a mixture, all components and their approximate percentages must be listed.[4] The date the waste was first added to the container should also be recorded.

Step 3: Satellite Accumulation Area (SAA)

Designate a specific Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of hazardous waste containers. The SAA should be under the direct control of the laboratory personnel and situated at or near the point of generation. It is recommended that the SAA have secondary containment to mitigate spills.[4]

Step 4: Spill Management

In the event of a spill, immediate action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Containment: If safe to do so, contain the spill using appropriate absorbent materials.

  • Cleanup: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.[5]

  • Reporting: Report the spill to the institution's Environmental Health and Safety (EHS) office.

IV. Final Disposal Protocol

The final disposal of this compound waste must be conducted in compliance with DEA and Environmental Protection Agency (EPA) regulations.

DEA "Non-Retrievable" Standard

The DEA mandates that the disposal method for controlled substances must render them "non-retrievable."[1][2] This means the substance must be permanently altered to an unusable state and cannot be readily transformed back into a controlled substance.[1]

Disposal Workflow

The following workflow outlines the process for the final disposal of accumulated this compound waste.

Caption: Procedural flow for the final disposal of this compound waste.

Key Steps in Final Disposal:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time per institutional policy, contact your institution's EHS office to arrange for a pickup. Do not transport hazardous waste yourself.[5]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the EHS office. This will likely include a detailed inventory of the waste container's contents. For controlled substances, a DEA Form 41 may be required to document the destruction.[6]

  • Transfer to a Reverse Distributor: Expired, unwanted, or damaged controlled substances must be transferred to a DEA-registered reverse distributor for destruction.[7] Your EHS office will typically coordinate this.

  • Certificate of Destruction: After the waste has been destroyed, you should receive a Certificate of Destruction. This document is a critical part of your laboratory's compliance records and should be retained for a minimum of two years.[6][8]

V. Regulatory Compliance and Record Keeping

Strict adherence to federal and institutional regulations is non-negotiable.

Regulation/GuidelineKey Requirements
DEA Regulations (21 CFR) Disposal must render the substance "non-retrievable."[1] Stringent record-keeping for all controlled substances.
EPA Regulations (40 CFR) Governs the identification, handling, and disposal of hazardous waste.[9]
Institutional Policies Specific procedures for waste accumulation, storage times, and pickup requests.

Record Keeping: Maintain meticulous records of all controlled substance use and disposal. This includes usage logs, disposal records, and Certificates of Destruction. These records are subject to inspection by the DEA.

By implementing these comprehensive procedures, research professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby fostering a culture of safety and integrity within the laboratory.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Codeine-6-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Codeine-6-glucuronide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a metabolite of codeine, is a potent opioid compound that requires stringent handling procedures to prevent occupational exposure. The primary risks associated with handling this substance include inhalation of airborne particles, dermal contact, and accidental ingestion. The following information outlines the necessary personal protective equipment (PPE), operational plans for handling, and procedures for disposal.

Hierarchy of Controls

To minimize exposure to this compound, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls to mitigate risks at the source, with personal protective equipment serving as the final barrier of defense.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Examples Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls Administrative Administrative Controls Engineering_Examples Fume Hood Glove Box Ventilated Enclosure Engineering->Engineering_Examples PPE Personal Protective Equipment (PPE) Administrative_Examples Standard Operating Procedures (SOPs) Training Restricted Access Administrative->Administrative_Examples PPE_Examples Gloves Lab Coat Eye Protection Respirator PPE->PPE_Examples

Caption: Hierarchy of controls for mitigating exposure to this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Double Nitrile GlovesEnsure gloves are powder-free and have been tested for resistance to chemicals. Change gloves frequently and immediately if contaminated.
Body Disposable Gown or Lab CoatA disposable gown made of a protective material like Tyvek® is recommended. If a lab coat is used, it should be dedicated to potent compound work and laundered professionally.
Eyes Safety Goggles or Face ShieldSafety glasses are not sufficient. Chemical splash goggles or a full-face shield are required to protect against splashes and airborne particles.[1]
Respiratory Fit-Tested N95 or P100 RespiratorA NIOSH-approved respirator is mandatory when handling the powdered form of the compound.[1][2] All personnel must be properly fit-tested and trained in the use of their respirator.

Operational Plan for Safe Handling

A clear and concise operational plan is essential for minimizing the risk of exposure during routine laboratory procedures.

Receiving and Storage
  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Verify Contents: Confirm the contents against the shipping manifest.

  • Secure Storage: Store this compound in a securely locked, dedicated, and well-ventilated cabinet away from incompatible materials.[3] The storage area should have restricted access.

Weighing and Solution Preparation
  • Designated Area: All handling of powdered this compound must be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure.[4]

  • Static Control: Use anti-static tools and weighing pans to prevent dispersal of the powder.[2]

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

Safe_Handling_Workflow Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Weighing Weighing in Ventilated Enclosure Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Use Experimental Use Dissolving->Use Waste Waste Collection Use->Waste Decontamination Decontamination of Surfaces Use->Decontamination Disposal Final Disposal Waste->Disposal Decontamination->Disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and diversion. As a controlled substance, its disposal is regulated.[5]

Waste Segregation
  • Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (weigh boats, pipette tips), and absorbent liners should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Sharps: Needles and syringes must be disposed of in a designated sharps container.

Decontamination and Final Disposal
  • Surface Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination solution should be used, followed by a rinse with soap and water.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company that is authorized to handle controlled substances.[6][7] Incineration is the preferred method for the destruction of controlled substances to ensure they are rendered non-retrievable.[5] Do not dispose of this compound down the drain or in regular trash.[5][8]

Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform the laboratory supervisor and institutional safety officer.

  • Secure Area: Restrict access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a spill kit designed for potent compounds.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.[9]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.[8] The availability of an opioid antagonist like naloxone (B1662785) should be considered as part of the laboratory's emergency response plan.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Codeine-6-glucuronide
Reactant of Route 2
Codeine-6-glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.